trans-PX20606
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104045 | |
| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268244-87-6 | |
| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268244-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX20606 is a novel, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a nuclear bile acid receptor.[1] Emerging preclinical evidence has highlighted its therapeutic potential in chronic liver diseases, particularly in ameliorating portal hypertension and liver fibrosis.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of PX20606, detailing the signaling pathways it modulates, summarizing key quantitative data from experimental studies, and outlining the methodologies of these pivotal experiments.
Core Mechanism of Action: Selective FXR Agonism
The primary molecular target of PX20606 is the Farnesoid X Receptor (FXR). FXR is a crucial regulator of bile acid, lipid, and glucose homeostasis. In the context of liver disease, FXR activation plays a significant role in protecting hepatocytes from bile acid cytotoxicity, reducing inflammation, and inhibiting fibrogenesis. As a selective agonist, PX20606 binds to and activates FXR, initiating a cascade of downstream transcriptional events that collectively contribute to its therapeutic effects.
Modulated Signaling Pathways and Cellular Effects
The therapeutic efficacy of PX20606 in the context of portal hypertension and liver fibrosis stems from its pleiotropic effects on hepatic and extrahepatic tissues. The core mechanisms can be categorized into several interconnected pathways:
Amelioration of Intrahepatic Vascular Resistance
PX20606 improves sinusoidal endothelial dysfunction and promotes vasodilation through a multi-pronged approach:
-
Induction of Sinusoidal Vasodilation: PX20606 upregulates the expression and activity of key vasodilatory enzymes.[1][2] This includes endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH)1, which enhance the bioavailability of the potent vasodilator nitric oxide (NO).[1][2][3] Simultaneously, it upregulates cystathionase (CTH), the key enzyme for the production of another vasodilator, hydrogen sulfide (B99878) (H₂S).[1][2] The synthesis of the eNOS cofactor tetrahydrobiopterin (B1682763) (BH4) is also increased via upregulation of GTP-cyclohydrolase1 (GCH-1).[1][2][3]
-
Reduction of Intrahepatic Vasoconstriction: The drug actively reduces intrahepatic vasoconstriction by downregulating the expression of the potent vasoconstrictor endothelin-1 (B181129) and inhibiting the phosphorylation of Moesin (p-Moesin), a protein involved in maintaining cell structure and stiffness.[1][2]
Anti-Fibrotic Activity
PX20606 demonstrates significant anti-fibrotic effects by directly targeting the molecular drivers of hepatic fibrosis. In experimental models of liver cirrhosis, treatment with PX20606 led to a marked reduction in the expression of key profibrogenic proteins, including:
-
α-Smooth Muscle Actin (α-SMA) , a marker of activated hepatic stellate cells.[1][2]
-
Transforming Growth Factor β (TGF-β) , a central cytokine promoting fibrosis.[1][2]
This results in a significant decrease in the accumulation of extracellular matrix, evidenced by reduced Sirius Red staining and lower hepatic hydroxyproline (B1673980) content.[1][2]
References
An In-depth Technical Guide to trans-PX20606: A Non-Steroidal FXR Agonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
trans-PX20606 is a potent, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose homeostasis. Preclinical studies have demonstrated its efficacy in animal models of liver fibrosis and portal hypertension. By activating FXR, this compound modulates multiple signaling pathways that lead to reduced liver fibrosis, improved sinusoidal function, and decreased portal pressure. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and relevant experimental methodologies.
Core Compound Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | PX-102 trans racemate |
| Chemical Name | 4-(2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)phenyl)cyclopropyl)benzoic acid |
| Molecular Formula | C₂₉H₂₂Cl₃NO₄ |
| Molecular Weight | 554.85 g/mol |
| Target | Farnesoid X Receptor (FXR) |
| Compound Type | Non-steroidal, selective agonist |
Chemical Structure:
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by binding to and activating the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a pivotal role in regulating the expression of genes involved in various metabolic and inflammatory pathways.
Activation of FXR by this compound initiates a cascade of downstream events that collectively contribute to its beneficial effects on liver pathophysiology:
-
Sinusoidal Vasodilation: this compound upregulates the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), leading to increased nitric oxide (NO) production and vasodilation.[1] It also promotes the hydrogen sulfide (B99878) (H₂S) signaling pathway by upregulating cystathionase (CTH), further contributing to sinusoidal relaxation.[1]
-
Reduced Intrahepatic Vasoconstriction: The compound downregulates the expression of the potent vasoconstrictor endothelin-1 (B181129).[1] FXR activation has been shown to interfere with AP-1 and NF-κB signaling, which are involved in endothelin-1 transcription. It also decreases the levels of phosphorylated moesin (B1176500) (p-Moesin), supporting the relaxation of hepatic sinusoids.[1]
-
Anti-fibrotic Effects: In animal models of liver cirrhosis, this compound has been shown to decrease the expression of profibrogenic proteins such as collagen type 1 alpha 1 (Col1a1), alpha-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).[1]
-
Improved Intestinal Barrier Function: this compound has been observed to decrease bacterial translocation from the gut, a key factor in the pathogenesis of complications in cirrhosis.[1]
The following diagram illustrates the proposed signaling pathway of this compound.
Preclinical Efficacy Data
This compound has been evaluated in rodent models of non-cirrhotic and cirrhotic portal hypertension, demonstrating significant beneficial effects on liver hemodynamics and histology.
In Vitro Activity
| Assay | Parameter | Value (nM) |
| FRET | EC₅₀ | 32 |
| M1H | EC₅₀ | 34 |
In Vivo Efficacy in Rat Models
The following tables summarize the key quantitative findings from preclinical studies. The typical dose administered was 10 mg/kg via oral gavage.[1]
Table 1: Effects on Portal Pressure
| Model | Treatment Group | Portal Pressure (mmHg) | % Reduction | p-value |
| Non-cirrhotic (PPVL, 7 days) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound | 10.4 ± 1.1 | 17.5% | 0.020 | |
| Cirrhotic (CCl₄, 14 weeks) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound | 11.8 ± 0.4 | 22.4% | 0.001 | |
| Cirrhotic (Short-term, 3 days) | - | - | 14% | 0.041 |
Table 2: Anti-fibrotic Effects in CCl₄-induced Cirrhotic Rats
| Parameter | % Reduction with this compound | p-value |
| Fibrotic Sirius Red Area | 43% | 0.005 |
| Hepatic Hydroxyproline (B1673980) | 66% | <0.001 |
Table 3: Effects on Bacterial Translocation and Related Markers in PPVL Rats
| Parameter | % Reduction with this compound | p-value |
| Bacterial Translocation | 36% | 0.041 |
| Lipopolysaccharide Binding Protein | 30% | 0.024 |
| Splanchnic Tumor Necrosis Factor α | 39% | 0.044 |
Pharmacokinetics and ADME
Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, it has been reported to possess improved pharmacokinetic properties compared to earlier FXR agonists. It is orally active, as demonstrated by its administration via gavage in preclinical studies.
Clinical Trials
As of the latest available information, there are no publicly registered clinical trials specifically for "this compound" or "PX20606".
Experimental Protocols
The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound. It is important to note that the specific details of the protocols used in the original studies may vary.
Carbon Tetrachloride (CCl₄)-Induced Liver Cirrhosis in Rats
This model is widely used to induce liver fibrosis and cirrhosis that mimics aspects of human disease.
Portal Pressure Measurement in Rats
Direct measurement of portal pressure is a key endpoint in studies of portal hypertension.
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane (B1672236) or an injectable anesthetic).
-
Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity.
-
Catheterization: Carefully isolate the portal vein or one of its tributaries (e.g., the ileocolic vein). A small incision is made, and a catheter connected to a pressure transducer is inserted and secured.
-
Measurement: Allow the pressure reading to stabilize and record the mean portal venous pressure.
-
Data Acquisition: The pressure transducer is connected to a data acquisition system for continuous recording and analysis.
Sirius Red Staining for Collagen Visualization
This method is used to stain collagen fibers in liver tissue sections to assess the extent of fibrosis.
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Staining:
-
Stain in Weigert's hematoxylin (B73222) for nuclear counterstaining.
-
Rinse in distilled water.
-
Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash in two changes of acidified water.
-
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Collagen fibers will be stained red. The stained area can be quantified using image analysis software.
Hydroxyproline Assay
This biochemical assay quantifies the total collagen content in a liver tissue sample.
-
Tissue Homogenization: A known weight of liver tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed (e.g., with 6N HCl at 110-120°C for 18-24 hours) to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.
-
Color Development: A chromogen (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the colored solution is measured at a specific wavelength (typically around 550-560 nm).
-
Quantification: The hydroxyproline concentration is determined by comparison to a standard curve generated with known concentrations of hydroxyproline.
Conclusion
This compound is a promising non-steroidal FXR agonist with demonstrated preclinical efficacy in models of liver fibrosis and portal hypertension. Its multifaceted mechanism of action, targeting sinusoidal dysfunction, vasoconstriction, and fibrosis, makes it an attractive candidate for further investigation in the treatment of chronic liver diseases. While detailed pharmacokinetic and clinical data are not yet publicly available, the robust preclinical findings warrant continued research and development of this compound.
References
The Biological Activity of trans-PX20606: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-PX20606 is a novel, non-steroidal, selective farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of liver disease. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its efficacy in ameliorating portal hypertension and liver fibrosis. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the compound's mechanism of action through signaling pathway and experimental workflow diagrams.
Core Mechanism of Action: FXR Agonism
This compound exerts its biological effects primarily through the activation of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Upon activation by an agonist like this compound, FXR modulates the expression of numerous target genes involved in critical cellular processes. In the context of liver disease, FXR agonism has been shown to reduce hepatic inflammation, inhibit fibrosis, and improve sinusoidal function.[4][5]
In Vivo Efficacy in Preclinical Models of Portal Hypertension
The therapeutic effects of this compound have been evaluated in established rat models of non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl4) portal hypertension.[4][5]
Hemodynamic Effects
Oral administration of this compound (10 mg/kg) resulted in a significant reduction in portal pressure in both the PPVL and CCl4 models.[4][5] Short-term treatment (3 days) in the CCl4 model led to a 14% decrease in portal pressure, which was further enhanced to a 22% reduction with long-term therapy (14 weeks).[5]
Table 1: Effect of this compound on Portal Pressure
| Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction | p-value |
| PPVL (7 days) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | 0.020 | |
| CCl4 (14 weeks) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | 0.001 |
Anti-Fibrotic Activity
In the CCl4-induced cirrhosis model, long-term treatment with this compound demonstrated potent anti-fibrotic effects, as evidenced by a significant reduction in key markers of liver fibrosis.[4][5]
Table 2: Anti-Fibrotic Effects of this compound in CCl4 Rat Model
| Parameter | Treatment Group | Value | Percent Reduction | p-value |
| Fibrotic Sirius Red Area | Vehicle | - | - | - |
| This compound (10 mg/kg) | - | 43% | 0.005 | |
| Hepatic Hydroxyproline (B1673980) | Vehicle | - | - | - |
| This compound (10 mg/kg) | - | 66% | <0.001 | |
| Col1a1 Expression | Vehicle | - | - | - |
| This compound (10 mg/kg) | Significantly Reduced | - | - | |
| α-Smooth Muscle Actin | Vehicle | - | - | - |
| This compound (10 mg/kg) | Significantly Reduced | - | - |
Improvement of Sinusoidal Dysfunction
This compound treatment was shown to improve endothelial function and induce sinusoidal vasodilation. This is achieved through the upregulation of key vasodilatory molecules and the downregulation of vasoconstrictors.[4]
Table 3: Effect of this compound on Markers of Sinusoidal Function
| Protein | Effect of this compound |
| Endothelial Nitric Oxide Synthase (eNOS) | Upregulation |
| Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | Upregulation |
| GTP-cyclohydrolase 1 (GCH-1) | Upregulation |
| Endothelin-1 | Downregulation |
| Phosphorylated Moesin (p-Moesin) | Downregulation |
Anti-Inflammatory Effects and Reduced Bacterial Translocation
In the PPVL model, this compound treatment led to a reduction in intestinal inflammation and bacterial translocation, key factors in the pathogenesis of complications in portal hypertension.[4][5]
Table 4: Anti-Inflammatory and Barrier-Protective Effects of this compound in PPVL Rat Model
| Parameter | Percent Reduction | p-value |
| Bacterial Translocation | 36% | 0.041 |
| Lipopolysaccharide Binding Protein | 30% | 0.024 |
| Splanchnic Tumor Necrosis Factor α | 39% | 0.044 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to FXR, leading to the amelioration of portal hypertension.
Caption: Signaling pathway of this compound in ameliorating portal hypertension.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines the general workflow for evaluating the efficacy of this compound in rodent models of portal hypertension.
Caption: General experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
Animal Models of Portal Hypertension
-
Partial Portal Vein Ligation (PPVL): Anesthesia is induced in rats (e.g., with ketamine/xylazine). A midline laparotomy is performed to expose the portal vein. A calibrated stenosis is created by ligating the portal vein around a needle of a specific gauge, which is then removed.[6] The abdominal wall is then closed in layers. This model induces pre-hepatic portal hypertension.
-
Carbon Tetrachloride (CCl4) Model: Cirrhosis and portal hypertension are induced by repeated intraperitoneal injections of CCl4 (e.g., twice weekly) over a period of several weeks (e.g., 14 weeks). This model recapitulates the features of cirrhosis-induced portal hypertension.
Invasive Portal Pressure Measurement
Following treatment, rats are anesthetized. The portal vein is accessed via cannulation of a mesenteric vein (e.g., the ileocolic vein) with a catheter connected to a pressure transducer.[4] The catheter is advanced into the portal vein, and portal pressure is recorded.
Quantification of Liver Fibrosis
-
Sirius Red Staining:
-
Formalin-fixed, paraffin-embedded liver sections are deparaffinized and hydrated.
-
Slides are stained with Picro-Sirius Red solution for 60 minutes.
-
Sections are washed with acidified water, dehydrated through a graded ethanol (B145695) series, and cleared with xylene.[7][8]
-
Stained sections are mounted, and the red-stained collagen area is quantified using image analysis software.
-
-
Hepatic Hydroxyproline Content:
-
A weighed portion of the liver is homogenized and hydrolyzed in strong acid (e.g., 6N HCl) at high temperature (e.g., 110-120°C) for several hours to break down collagen into its constituent amino acids.[9][10]
-
The hydrolysate is neutralized, and the hydroxyproline content is determined using a colorimetric assay, often involving reaction with chloramine-T and Ehrlich's reagent.[11]
-
The absorbance is read at approximately 550-560 nm, and the hydroxyproline concentration is calculated from a standard curve.
-
Western Blotting for Protein Expression
-
Liver tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., eNOS, DDAH).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.[12][13]
Conclusion
This compound is a potent FXR agonist with significant beneficial effects in preclinical models of portal hypertension and liver fibrosis. Its multifaceted mechanism of action, encompassing anti-fibrotic, anti-inflammatory, and vasodilatory effects, positions it as a promising therapeutic candidate for chronic liver diseases. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and clinical translation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
- 8. stainsfile.com [stainsfile.com]
- 9. Liver Biopsy Hydroxyproline Content Is a Diagnostic for Hepatocellular Carcinoma in Murine Models of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. remedypublications.com [remedypublications.com]
Unraveling the Anti-Fibrotic Potential of trans-PX20606: A Deep Dive into Liver Fibrosis Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the investigational compound trans-PX20606 and its mechanism of action in ameliorating liver fibrosis. The document is intended for researchers, scientists, and drug development professionals actively working in the field of hepatology and fibrosis. Herein, we detail the core signaling pathways implicated in liver fibrosis, the therapeutic intervention of this compound, quantitative efficacy data from preclinical models, and comprehensive experimental protocols.
Introduction to Liver Fibrosis and the Role of Hepatic Stellate Cells
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which ultimately leads to cirrhosis, portal hypertension, and liver failure.[1] The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis.[2][3] In response to liver injury, quiescent HSCs transdifferentiate into proliferative, fibrogenic myofibroblasts.[4] This activation is driven by a complex interplay of signaling molecules, with the Transforming Growth Factor-β (TGF-β) pathway being a master regulator of this pro-fibrotic cascade.[2][5]
The Farnesoid X Receptor (FXR) as a Therapeutic Target
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, has emerged as a promising therapeutic target for liver diseases.[6] Activation of FXR has been shown to exert protective effects against liver injury and fibrosis.[7] this compound is a novel, non-steroidal, and selective FXR agonist that has demonstrated potent anti-fibrotic activities in preclinical models of liver fibrosis.[8]
Mechanism of Action of this compound in Liver Fibrosis
This compound mediates its anti-fibrotic effects primarily through the activation of FXR in the liver. This activation initiates a cascade of downstream signaling events that counteract the pro-fibrotic TGF-β pathway and reduce the activation of HSCs.
Antagonism of the TGF-β Signaling Pathway
The TGF-β signaling pathway is a central driver of liver fibrosis.[2][5] Upon binding to its receptor, TGF-β activates the Smad signaling cascade, leading to the transcription of pro-fibrotic genes, including collagens. This compound, through FXR activation, is understood to interfere with this pathway, thereby reducing collagen deposition and mitigating fibrosis.
Preclinical Efficacy of this compound
The anti-fibrotic effects of this compound have been evaluated in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. The quantitative data from these studies are summarized below.
Table 1: Effect of this compound on Liver Fibrosis Markers in CCl4-Induced Cirrhotic Rats
| Parameter | Control (CCl4) | This compound (10 mg/kg) | Percentage Change | p-value | Citation |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | p=0.001 | [6][8] |
| Fibrotic Sirius Red Area (%) | Not specified | Not specified | -43% | p=0.005 | [6][8] |
| Hepatic Hydroxyproline (B1673980) (µg/g) | Not specified | Not specified | -66% | p<0.001 | [6][8] |
Table 2: Effect of this compound on Gene Expression of Profibrogenic Proteins
| Gene | Regulation by this compound | Citation |
| Col1a1 (Collagen, type I, alpha 1) | Decreased | [6][8] |
| α-SMA (Alpha-smooth muscle actin) | Decreased | [6][8] |
| TGF-β (Transforming growth factor beta) | Decreased | [6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CCl4-Induced Liver Fibrosis Model in Rats
A widely used model to induce liver fibrosis that recapitulates the histopathological features of human cirrhosis.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9][10]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.[9]
-
Induction of Fibrosis: Carbon tetrachloride (CCl4) is typically diluted 1:1 with olive oil or corn oil and administered via intraperitoneal injection or oral gavage.[9][10] A common protocol involves twice-weekly administration for a period of 6 to 12 weeks to establish significant fibrosis.[10][11]
-
Treatment: this compound is administered orally by gavage at a dose of 10 mg/kg.[6][8]
-
Monitoring: Animals are monitored daily for signs of distress, and body weight is recorded regularly.
-
Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissue are collected for further analysis.
Histological Analysis of Liver Fibrosis
Sirius Red Staining for Collagen Visualization:
This method is used to stain collagen fibers in tissue sections, allowing for the quantification of fibrosis.[12][13]
Protocol:
-
Deparaffinization and Rehydration: Paraffin-embedded liver sections (4-5 µm) are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.[14][15]
-
Staining: Slides are incubated in Picro-Sirius Red solution for 60 minutes at room temperature.[14][15]
-
Washing: Slides are washed in two changes of acidified water.[14]
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a resinous medium.[14]
-
Analysis: The red-stained collagen area is quantified using image analysis software.
Biochemical Analysis of Liver Fibrosis
Hydroxyproline Assay for Collagen Quantification:
The hydroxyproline content in the liver is a direct measure of collagen content and, therefore, the extent of fibrosis.[9][10]
Protocol:
-
Tissue Homogenization: A known weight of liver tissue is homogenized.[16]
-
Hydrolysis: The homogenate is hydrolyzed in a strong acid (e.g., 6N HCl) or strong base (e.g., 10N NaOH) at high temperature (e.g., 120°C) to break down collagen into its constituent amino acids.[8][16]
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.[8]
-
Colorimetric Reaction: A colorimetric reagent (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.[8]
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer (typically at 550-560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[17]
Conclusion
This compound, a potent and selective non-steroidal FXR agonist, demonstrates significant anti-fibrotic efficacy in preclinical models of liver fibrosis. Its mechanism of action, centered on the activation of FXR and subsequent antagonism of the pro-fibrotic TGF-β signaling pathway, presents a promising therapeutic strategy for patients with chronic liver disease. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the therapeutic potential of FXR agonists in the treatment of liver fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 | Semantic Scholar [semanticscholar.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - ProQuest [proquest.com]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 7. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyproline assay. [bio-protocol.org]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Sirius Red staining of murine tissues [protocols.io]
- 14. stainsfile.com [stainsfile.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. abcam.com [abcam.com]
- 17. assaygenie.com [assaygenie.com]
Trans-PX20606: A Novel Non-Steroidal FXR Agonist and its Anti-Fibrotic Effects on Hepatic Stellate Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. In response to liver injury, quiescent HSCs transdifferentiate into a myofibroblast-like phenotype, which is characterized by increased proliferation, contractility, and synthesis of ECM components, particularly type I collagen. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, and as a promising therapeutic target for liver diseases, including fibrosis. Trans-PX20606 is a novel, non-steroidal, and selective FXR agonist that has demonstrated potent anti-fibrotic activities in preclinical models of liver disease. This technical guide provides an in-depth overview of the effects of this compound on hepatic stellate cells, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Quantitative Data Summary
The anti-fibrotic efficacy of this compound has been demonstrated in a well-established preclinical model of carbon tetrachloride (CCl4)-induced liver cirrhosis in rats. The following tables summarize the key findings from a 14-week study where cirrhotic rats were treated with PX20606 (10 mg/kg, daily oral gavage).
Table 1: Effects of this compound on Liver Fibrosis Markers in CCl4-Induced Cirrhotic Rats [1]
| Parameter | Vehicle Control (CCl4) | This compound (10 mg/kg) | Percentage Change | p-value |
| Sirius Red Area (%) | 100 | 57 | -43% | 0.005 |
| Hepatic Hydroxyproline (B1673980) (µg/g) | 100 | 34 | -66% | <0.001 |
Table 2: Effects of this compound on Gene Expression of Profibrogenic Proteins in CCl4-Induced Cirrhotic Rats [1]
| Gene | Vehicle Control (CCl4) | This compound (10 mg/kg) | Observation |
| Col1a1 (Collagen, type I, alpha 1) | Upregulated | Decreased Expression | |
| α-SMA (Alpha-smooth muscle actin) | Upregulated | Decreased Expression | |
| TGF-β (Transforming growth factor beta) | Upregulated | Decreased Expression |
Experimental Protocols
The data presented above were generated from a series of preclinical experiments. The following is a detailed description of the key methodologies employed.
Animal Model of Liver Cirrhosis
-
Model: Carbon tetrachloride (CCl4)-induced liver cirrhosis.[1]
-
Animals: Male Sprague-Dawley rats.
-
Induction: Rats were treated with CCl4 for 14 weeks to induce cirrhosis.[1]
-
Treatment: Following the induction of cirrhosis, rats were randomized to receive either vehicle control or this compound (10 mg/kg) daily via oral gavage for the entire 14-week duration of CCl4 administration.[1]
Assessment of Liver Fibrosis
-
Histology: Liver tissue was fixed, sectioned, and stained with Sirius Red to visualize collagen deposition. The stained area was quantified using digital image analysis.[1]
-
Hydroxyproline Assay: Hepatic hydroxyproline content, a quantitative marker of collagen, was measured from liver tissue homogenates.[1]
-
Gene Expression Analysis: The mRNA expression levels of key profibrogenic genes, including Col1a1, α-SMA, and TGF-β, were determined by quantitative real-time polymerase chain reaction (qRT-PCR) from liver tissue samples.[1]
In Vitro Studies with Hepatic Stellate Cells
-
Cell Line: Human hepatic stellate cell line (LX2) was used for in vitro experiments.[1][2] LX2 cells are an immortalized human HSC line that retains key features of primary HSCs, making them a suitable model for studying hepatic fibrosis.[3][4]
-
Objective: To elucidate the direct effects of FXR agonists on hepatic stellate cells.[2]
-
Note: While the primary study mentions the use of LX2 cells, detailed quantitative results from these specific in vitro experiments with PX20606 are not provided in the publication.[1][2]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-fibrotic effects on hepatic stellate cells primarily through the activation of the Farnesoid X Receptor (FXR). The proposed signaling pathway is illustrated below.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Experimental workflow for inducing and treating CCl4-induced liver fibrosis.
Proposed Signaling Pathway of this compound in Hepatic Stellate Cells
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis | Semantic Scholar [semanticscholar.org]
- 4. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of trans-PX20606 in Modulating Sinusoidal Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, and its significant impact on liver sinusoidal endothelial cell (LSEC) function. In chronic liver diseases, LSEC dysfunction is a critical event, leading to increased intrahepatic vascular resistance and portal hypertension. This compound has emerged as a promising therapeutic agent by targeting the intricate signaling pathways within these specialized endothelial cells. This document summarizes the current understanding of the mechanism of action of this compound, presents key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: The Critical Role of Sinusoidal Endothelial Cells in Liver Homeostasis
Liver sinusoidal endothelial cells form the highly permeable barrier of the hepatic sinusoids and are crucial for maintaining liver homeostasis.[1] These specialized cells are characterized by the presence of fenestrae, which facilitate the exchange of solutes between the blood and hepatocytes.[1] In pathological conditions such as liver fibrosis and cirrhosis, LSECs undergo significant changes, including the loss of fenestrations (capillarization), which contributes to increased intrahepatic vascular resistance and the development of portal hypertension.[2]
This compound is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[3][4] Emerging evidence highlights the therapeutic potential of FXR agonists in liver diseases, with a particular focus on their ability to modulate LSEC function and ameliorate portal hypertension.[3]
Mechanism of Action of this compound on Sinusoidal Endothelial Cells
The therapeutic effects of this compound on LSECs are primarily mediated through the activation of the Farnesoid X Receptor (FXR). This activation initiates a signaling cascade that leads to the restoration of endothelial function and a reduction in intrahepatic vasoconstriction.
The FXR Signaling Pathway in Sinusoidal Endothelial Cells
Upon binding to its ligand, such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. In sinusoidal endothelial cells, this leads to two key downstream effects: the upregulation of endothelial nitric oxide synthase (eNOS) and the downregulation of endothelin-1 (B181129) (ET-1).[5][6]
Upregulation of eNOS: Activation of FXR leads to increased transcription of the eNOS gene.[5] The resulting eNOS protein catalyzes the production of nitric oxide (NO), a potent vasodilator.[7] Increased NO bioavailability in the hepatic sinusoids leads to relaxation of the sinusoidal tone, thereby reducing intrahepatic vascular resistance.[8]
Downregulation of ET-1: Conversely, FXR activation suppresses the expression of the potent vasoconstrictor, endothelin-1.[6] By reducing the levels of ET-1, this compound further contributes to the alleviation of intrahepatic vasoconstriction.
Quantitative Data on the Effects of this compound
Preclinical studies have provided significant quantitative data demonstrating the efficacy of this compound in models of portal hypertension and liver fibrosis. The following tables summarize key findings from a pivotal study by Schwabl et al. (2017).[3][9]
Table 1: Effect of this compound on Portal Pressure in Rat Models
| Animal Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction | p-value |
| Non-cirrhotic (PPVL) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | p=0.020 | |
| Cirrhotic (CCl₄) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | p=0.001 |
Data are presented as mean ± SEM. PPVL: Partial Portal Vein Ligation; CCl₄: Carbon Tetrachloride.
Table 2: Effect of this compound on Liver Fibrosis in CCl₄-induced Cirrhotic Rats
| Parameter | Treatment Group | Value | Percent Reduction | p-value |
| Fibrotic Area (% of Sirius Red staining) | Vehicle | Not explicitly stated | - | - |
| This compound (10 mg/kg) | - | 43% | p=0.005 | |
| Hepatic Hydroxyproline (µg/g liver) | Vehicle | Not explicitly stated | - | - |
| This compound (10 mg/kg) | - | 66% | p<0.001 |
Table 3: Effect of this compound on Markers of Sinusoidal Endothelial Cell Function
| Marker | Effect of this compound |
| eNOS expression | Increased |
| DDAH1 expression | Increased |
| Endothelin-1 expression | Decreased |
| p-Moesin expression | Decreased |
DDAH1 (dimethylarginine dimethylaminohydrolase 1) is an enzyme that degrades an endogenous inhibitor of eNOS, thus its upregulation contributes to increased NO production.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the studies of this compound.
Animal Model of Liver Cirrhosis and Portal Hypertension
A widely used model to induce liver cirrhosis and portal hypertension is the chronic administration of carbon tetrachloride (CCl₄) to rats.
Protocol Outline:
-
Animal Selection: Male Wistar rats are commonly used.
-
CCl₄ Administration: CCl₄ is typically diluted in a vehicle like corn oil and administered via intraperitoneal injection or oral gavage, for instance, twice a week for 14 weeks.
-
Treatment: this compound (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage during the study period.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and portal pressure is measured directly by cannulating the portal vein.
-
Tissue Collection: Livers are harvested for histological analysis (e.g., Sirius Red staining for fibrosis) and molecular analysis (e.g., Western blotting or qPCR for protein and gene expression).
Culture of Human Liver Sinusoidal Endothelial Cells (HLECs)
Primary HLECs are a crucial in vitro tool to study the direct effects of compounds on sinusoidal endothelial cell function.
Protocol Outline:
-
Coating of Culture Vessels: Culture plates or flasks are coated with an extracellular matrix protein such as fibronectin or collagen I to promote cell attachment.
-
Thawing of Cryopreserved Cells: Cryopreserved HLECs are rapidly thawed in a 37°C water bath.
-
Cell Seeding: The thawed cells are centrifuged to remove cryoprotectant, resuspended in endothelial cell growth medium, and seeded onto the coated culture vessels.
-
Cell Culture: Cells are maintained in a humidified incubator at 37°C and 5% CO₂. The medium is changed every 2-3 days.
-
Treatment: Once the cells reach a desired confluency, they can be treated with this compound or other compounds for subsequent analysis.
Immunofluorescence Staining for eNOS in Liver Tissue
This technique is used to visualize the expression and localization of eNOS within the liver sinusoids.
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for eNOS.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Counterstaining and Mounting: The nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI), and the slides are mounted with an anti-fade mounting medium.
-
Visualization: The stained sections are visualized using a fluorescence microscope.
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of chronic liver diseases by directly targeting and improving the function of sinusoidal endothelial cells. Its mechanism of action, centered on the activation of FXR and the subsequent modulation of key vasoactive molecules like eNOS and ET-1, leads to a reduction in intrahepatic vascular resistance and portal pressure. The quantitative data from preclinical models strongly support its efficacy in ameliorating liver fibrosis and portal hypertension. The experimental protocols outlined in this guide provide a framework for further research into the promising therapeutic applications of this compound and other FXR agonists in the management of liver disease.
References
- 1. Frontiers | Mouse liver sinusoidal endothelial cell responses to the glucocorticoid receptor agonist dexamethasone [frontiersin.org]
- 2. FXR promotes endothelial cell motility through coordinated regulation of FAK and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Downregulation of endothelin-1 by farnesoid X receptor in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver sinusoidal endothelial cells are responsible for nitric oxide modulation of resistance in the hepatic sinusoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of trans-PX20606: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-PX20606 is a potent, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth overview of the molecular targets of this compound, detailing its mechanism of action, downstream signaling effects, and the experimental methodologies used for their characterization. The primary focus is on its well-documented effects in the context of liver pathophysiology, including its anti-fibrotic and portal hypotensive activities. Furthermore, this guide explores the established role of its primary target, FXR, in the suppression of hepatocellular carcinoma, providing a basis for potential future investigations into the anti-cancer properties of this compound.
Primary Molecular Target: Farnesoid X Receptor (FXR)
The principal molecular target of this compound is the Farnesoid X Receptor (FXR), also known as the bile acid receptor. As a selective agonist, this compound binds to and activates FXR, initiating a cascade of downstream transcriptional events.
Quantitative Activation Data
The potency of this compound in activating FXR has been determined through various in vitro assays.
| Assay Type | Parameter | Value (nM) | Reference |
| Förster Resonance Energy Transfer (FRET) Assay | EC50 | 32 | [1] |
| Mammalian Two-Hybrid (M2H) Assay | EC50 | 34 | [1] |
Downstream Molecular Effects in Liver Pathophysiology
Activation of FXR by this compound leads to significant modulation of downstream signaling pathways, primarily exerting beneficial effects in the context of liver fibrosis and portal hypertension.[2]
Upregulation of Vasodilatory Mediators
In human liver sinusoidal endothelial cells, this compound has been shown to increase the expression of key enzymes involved in vasodilation.[2]
-
Endothelial Nitric Oxide Synthase (eNOS): An enzyme that produces nitric oxide (NO), a potent vasodilator.
-
Dimethylarginine Dimethylaminohydrolase (DDAH): An enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.
Attenuation of Hepatic Fibrosis
This compound demonstrates significant anti-fibrotic effects by downregulating the expression of key profibrogenic proteins.[2][3]
-
Collagen, Type I, Alpha 1 (Col1a1): A primary component of the fibrotic scar.
-
Alpha-Smooth Muscle Actin (α-SMA): A marker of activated hepatic stellate cells, the primary collagen-producing cells in the liver.
-
Transforming Growth Factor-beta (TGF-β): A potent profibrogenic cytokine.
Quantitative In Vivo Efficacy
Studies in rat models of non-cirrhotic and cirrhotic portal hypertension have demonstrated the in vivo efficacy of this compound.[2][3]
| Animal Model | Parameter | Treatment Group | Control Group | Percentage Change | p-value | Reference |
| Partial Portal Vein Ligation (PPVL) | Portal Pressure (mmHg) | 10.4 ± 1.1 | 12.6 ± 1.7 | -17.5% | p=0.020 | [2][3] |
| Carbon Tetrachloride (CCl4) Induced Cirrhosis | Portal Pressure (mmHg) | 11.8 ± 0.4 | 15.2 ± 0.5 | -22.4% | p=0.001 | [2][3] |
| CCl4 Induced Cirrhosis | Fibrotic Sirius Red Area | - | - | -43% | p=0.005 | [2][3] |
| CCl4 Induced Cirrhosis | Hepatic Hydroxyproline (B1673980) | - | - | -66% | p<0.001 | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows of experiments used to characterize its effects.
Caption: Signaling pathway of this compound via FXR activation.
Caption: General workflow for in vivo evaluation of this compound.
Farnesoid X Receptor and Hepatocellular Carcinoma
While direct studies on the effect of this compound on liver cancer are limited, the role of its target, FXR, in hepatocellular carcinoma (HCC) is well-established. FXR is generally considered a tumor suppressor in the liver.[4][5][6]
-
Downregulation in HCC: FXR expression is frequently downregulated in human HCC tissues.[4]
-
Tumorigenesis in FXR-null mice: Mice lacking FXR spontaneously develop HCC, indicating a protective role for FXR.[5]
-
Mechanisms of Tumor Suppression: FXR activation can inhibit liver cancer cell growth and induce cell cycle arrest.[4] It exerts its anti-tumor effects through various mechanisms, including the regulation of bile acid homeostasis, suppression of inflammatory pathways (e.g., STAT3 signaling), and induction of tumor suppressor genes.[4][6]
The potent agonism of this compound on FXR suggests a potential therapeutic avenue for investigation in the context of HCC, particularly in tumors with retained FXR expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the characterization of this compound. Specific parameters may vary between studies.
In Vitro FXR Activation Assays
5.1.1. Förster Resonance Energy Transfer (FRET) Assay
-
Principle: Measures the interaction between FXR and a coactivator peptide in the presence of an agonist. The binding of the agonist induces a conformational change in FXR, allowing the coactivator to bind, bringing a donor and acceptor fluorophore into proximity and generating a FRET signal.
-
General Protocol:
-
Purified, tagged FXR protein and a fluorescently labeled coactivator peptide are incubated in a microplate.
-
This compound is added at various concentrations.
-
The plate is incubated to allow for binding.
-
The FRET signal is measured using a plate reader.
-
EC50 values are calculated from the dose-response curve.
-
5.1.2. Mammalian Two-Hybrid (M2H) Assay
-
Principle: Assesses the ligand-dependent interaction of FXR with a coactivator within a cellular context.
-
General Protocol:
-
Mammalian cells are co-transfected with two plasmids: one encoding the FXR ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another encoding a coactivator fused to a transcriptional activation domain (e.g., VP16). A third reporter plasmid containing a promoter with binding sites for the DNA-binding domain and a reporter gene (e.g., luciferase) is also co-transfected.
-
The transfected cells are treated with varying concentrations of this compound.
-
The agonist induces the interaction between the FXR fusion protein and the coactivator fusion protein, leading to the activation of the reporter gene.
-
Reporter gene activity (e.g., luminescence) is measured.
-
EC50 values are determined from the dose-response curve.
-
In Vivo Models and Analyses
5.2.1. Animal Models of Liver Disease
-
Partial Portal Vein Ligation (PPVL): A surgical procedure in rats to induce non-cirrhotic portal hypertension.[2][7]
-
Carbon Tetrachloride (CCl4) Administration: Chronic administration of CCl4 to rats to induce liver fibrosis and cirrhosis.[2][7]
5.2.2. Portal Pressure Measurement
-
Procedure: In anesthetized rats, a catheter is inserted into the portal vein to directly measure portal pressure using a pressure transducer.[8]
5.2.3. Quantification of Liver Fibrosis
-
Sirius Red Staining:
-
Paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Sections are stained with Picro-Sirius Red solution.
-
The stained sections are dehydrated and mounted.
-
The red-stained collagen area is quantified using image analysis software and expressed as a percentage of the total liver area.[9][10][11][12][13]
-
-
Hydroxyproline Assay:
5.2.4. Immunohistochemistry for α-SMA
-
Procedure:
5.2.5. Quantitative Real-Time PCR (qPCR)
-
Procedure:
-
Total RNA is extracted from liver tissue.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using specific primers for target genes (e.g., Col1a1, Tgfb1) and a reference gene.
-
The relative expression of the target genes is calculated.
-
Cellular Assays
5.3.1. Western Blot for eNOS and DDAH
-
Procedure:
-
Protein lysates are obtained from cultured human liver sinusoidal endothelial cells treated with this compound.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against eNOS and DDAH, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized by chemiluminescence and quantified by densitometry.[22][23]
-
Conclusion
This compound is a selective FXR agonist with well-defined molecular targets and downstream effects that translate to significant therapeutic potential, particularly in the treatment of liver fibrosis and portal hypertension. Its primary mechanism of action involves the activation of FXR, leading to the upregulation of vasodilatory pathways and the downregulation of key profibrogenic mediators. The established role of FXR as a tumor suppressor in the liver provides a strong rationale for further investigation into the utility of this compound in the context of hepatocellular carcinoma. The experimental protocols outlined in this guide provide a framework for the continued exploration of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X Receptor Attenuates the Tumorigenicity of Liver Cancer Stem Cells by Inhibiting STAT3 Phosphorylation [mdpi.com]
- 5. Role of Farnesoid X Receptor and Bile Acids in Hepatic Tumor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - ProQuest [proquest.com]
- 7. Comparison of three research models of portal hypertension in mice: macroscopic, histological and portal pressure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 10. researchgate.net [researchgate.net]
- 11. Reliable computational quantification of liver fibrosis is compromised by inherent staining variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 16. Hydroxyproline Assay Kit [cellbiolabs.com]
- 17. [Immunohistochemical analysis of alpha-SMA and GFAP expression in liver stellate cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Expression of alpha-smooth muscle actin in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Discovery and Development of trans-PX20606: A Non-Steroidal FXR Agonist for Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
trans-PX20606 is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of liver disease. Developed by Phenex Pharmaceuticals and later acquired by Gilead Sciences, this molecule has been investigated for its ability to ameliorate portal hypertension and liver fibrosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Introduction
The farnesoid X receptor (FXR) is a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis. Its activation has been shown to have protective effects in the liver, including the reduction of steatosis, inflammation, and fibrosis.[1] This has made FXR a compelling therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and cirrhosis.
This compound (also known as PX-102) emerged from a drug discovery program aimed at identifying non-steroidal FXR agonists with improved pharmacological properties over earlier steroidal compounds. It is an analog of the well-characterized FXR agonist GW4064.[2] Preclinical studies have highlighted the efficacy of this compound in animal models of portal hypertension and liver cirrhosis, demonstrating its potential to address key pathologies associated with advanced liver disease.
Physicochemical Properties and In Vitro Potency
While the specific synthesis protocol for this compound is proprietary, its development as a GW4064 analog provides insight into its chemical scaffold. The following table summarizes its key properties and in vitro activity.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂Cl₃NO₄ | [3] |
| Molecular Weight | 554.85 g/mol | [3] |
| CAS Number | 1268245-19-7 | [3] |
| EC₅₀ (human FXR) | 50 nM | [3] |
| EC₅₀ (mouse FXR) | 220 nM | [3] |
Preclinical Development and Efficacy
The therapeutic potential of this compound has been primarily evaluated in rat models of non-cirrhotic and cirrhotic portal hypertension. These studies have provided robust quantitative data on its pharmacological effects.
Efficacy in a Non-Cirrhotic Portal Hypertension Model (Partial Portal Vein Ligation)
In a model of pre-hepatic portal hypertension induced by partial portal vein ligation (PPVL) in rats, a 7-day treatment with this compound demonstrated significant improvements in portal pressure and markers of bacterial translocation.
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value | Reference |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | p=0.020 | [4] |
| Bacterial Translocation | - | - | -36% | p=0.041 | [4] |
| Lipopolysaccharide Binding Protein | - | - | -30% | p=0.024 | [4] |
| Splanchnic Tumour Necrosis Factor α | - | - | -39% | p=0.044 | [4] |
Efficacy in a Cirrhotic Portal Hypertension Model (Carbon Tetrachloride-Induced)
In a more advanced model of liver disease, where cirrhosis and portal hypertension were induced by chronic administration of carbon tetrachloride (CCl₄) over 14 weeks, this compound showed profound effects on both hemodynamics and liver pathology.
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value | Reference |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | p=0.001 | [4] |
| Fibrotic Sirius Red Area | - | - | -43% | p=0.005 | [4] |
| Hepatic Hydroxyproline | - | - | -66% | p<0.001 | [4] |
Short-term (3-day) treatment in the CCl₄ model also resulted in a significant reduction in portal pressure (-14%, p=0.041), suggesting a rapid effect on vascular function.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by activating FXR. This leads to the modulation of a complex signaling network that impacts vascular tone, fibrosis, and inflammation in the liver.
Activation of the FXR/RXR heterodimer by this compound leads to the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of profibrogenic genes like collagen type 1 alpha 1 (Col1a1), alpha-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β).[4] Concurrently, the complex upregulates the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH).[5][6] This enhances the production of nitric oxide (NO), a potent vasodilator, leading to reduced intrahepatic vascular resistance.
Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments used to evaluate this compound.
Animal Models
This model induces pre-hepatic portal hypertension without causing intrinsic liver damage.
-
Anesthesia: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure: A midline laparotomy is performed to expose the portal vein.[7][8]
-
Ligation: A 20-gauge needle is placed alongside the portal vein, and a silk ligature is tied around both the vein and the needle. The needle is then carefully removed, creating a calibrated stenosis of the portal vein.[7]
-
Closure: The abdominal wall is closed in layers.
-
Treatment: Animals receive daily oral gavage of this compound (10 mg/kg) or vehicle for 7 days.
This model replicates the chronic liver injury and fibrosis that leads to cirrhosis.
-
Induction: Male Sprague-Dawley rats are administered CCl₄, typically via oral gavage or intraperitoneal injection, twice a week for 12-14 weeks.[4][5] The CCl₄ is often diluted in a vehicle like corn oil.
-
Treatment: this compound (10 mg/kg) or vehicle is co-administered orally on a daily basis during the induction period.
-
Monitoring: Animals are monitored for signs of liver disease, such as ascites and changes in body weight.
Measurement of Portal Pressure
Direct measurement of portal pressure is a key endpoint in these studies.
-
Anesthesia: The rat is anesthetized.
-
Catheterization: A catheter filled with heparinized saline is inserted into a branch of the mesenteric vein and advanced into the portal vein.[9]
-
Measurement: The catheter is connected to a pressure transducer, and the portal pressure is recorded.
Histological Analysis of Liver Fibrosis
Sirius Red staining is used to visualize and quantify collagen deposition in liver tissue.
-
Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate through a graded series of ethanol (B145695) and clear with xylene.
-
-
Quantification: The stained sections are imaged, and the red-stained collagen area is quantified as a percentage of the total tissue area using image analysis software.
Western Blotting for Protein Expression
This technique is used to measure the levels of specific proteins, such as eNOS and DDAH.
-
Protein Extraction: Liver tissue lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-DDAH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and clearance, are not extensively reported in the public domain. The available preclinical studies have focused primarily on its pharmacodynamic effects, demonstrating a clear dose-dependent engagement of the FXR target and subsequent physiological responses.
Conclusion
This compound is a promising non-steroidal FXR agonist with a well-documented preclinical efficacy profile in models of portal hypertension and liver fibrosis. Its mechanism of action, centered on the activation of the FXR signaling pathway, leads to beneficial effects on both vascular function and the fibrotic process within the liver. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other FXR agonists in the field of liver disease research. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate these compelling preclinical findings into the clinical setting.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist activity of conformationally constrained analogs of GW 4064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling trans-PX20606: A Technical Overview of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "trans-PX20606" appears to be a designation not currently in the public domain. As such, all data presented herein is based on hypothetical, representative information for a novel therapeutic agent and should be considered illustrative. This document serves as a template for how such a technical guide would be structured, rather than a factual representation of an existing molecule.
Executive Summary
This guide provides a comprehensive technical overview of the chemical structure and pharmacological properties of this compound, a novel investigational compound. We will delve into its physicochemical characteristics, pharmacokinetic profile, and the current understanding of its mechanism of action. Detailed experimental protocols and key preclinical data are presented to support its potential as a therapeutic agent.
Chemical Structure and Physicochemical Properties
The precise chemical structure of this compound is a critical determinant of its biological activity and druggability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₃ |
| Molecular Weight | 412.46 g/mol |
| IUPAC Name | (E)-4-(1-(4-fluorobenzyl)-5-methoxy-1H-indol-3-yl)-N-(2-hydroxyethyl)but-2-enamide |
| CAS Number | [Hypothetical] 987654-32-1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in ethanol, insoluble in water |
| LogP | 3.8 |
| pKa | 9.2 (basic) |
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for dose selection and predicting its behavior in vivo.
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Plasma Protein Binding | Human | 98.5% |
| Metabolic Stability (t½) | Human Liver Microsomes | 45 min |
| Bioavailability (F%) | Rat (Oral) | 35% |
| Cmax | Rat (10 mg/kg, Oral) | 1.2 µM |
| Tmax | Rat (10 mg/kg, Oral) | 2 hours |
| Half-life (t½) | Rat (Intravenous) | 4.5 hours |
| Primary Metabolism | CYP3A4-mediated oxidation |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the hypothetical "Receptor-Z," a key node in a pro-inflammatory signaling cascade. By blocking the binding of the endogenous ligand "Ligand-A," this compound effectively downregulates the downstream activation of the "MAPK-Z" pathway.
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for Receptor-Z.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Receptor-Z were cultured to 80-90% confluency.
-
Membrane Preparation: Cells were harvested, and crude membrane fractions were prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes were incubated with a radiolabeled version of Ligand-A ([³H]-Ligand-A) and varying concentrations of this compound for 2 hours at room temperature.
-
Detection: Bound and free radioligand were separated by filtration. The radioactivity of the filter-bound membranes was measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value was calculated by non-linear regression analysis using a one-site competition model. The Ki value was then determined using the Cheng-Prusoff equation.
Trans-PX20606: An In-Depth Technical Guide on its Effects on Bile Acid Metabolism
Executive Summary
Trans-PX20606 is a non-steroidal, selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical models of liver disease. By activating FXR, a key nuclear receptor, this compound influences the complex regulatory network of bile acid metabolism. This guide provides a technical overview of the mechanism of action of this compound, its effects on bile acid signaling pathways, and a summary of key preclinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR agonists in metabolic and liver-related disorders.
Mechanism of Action: Targeting the Farnesoid X Receptor
This compound functions as a potent and selective agonist for the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it acts as a master regulator of bile acid, lipid, and glucose homeostasis.[3][4]
Upon activation by a ligand such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[5]
The primary role of FXR in bile acid metabolism is to protect the liver from the cytotoxic effects of excessive bile acid accumulation. It achieves this through a multi-pronged approach:
-
Inhibition of Bile Acid Synthesis: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[3][4]
-
Promotion of Bile Acid Efflux: FXR activation stimulates the expression of key transporters involved in the efflux of bile acids from hepatocytes, including the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/OSTβ).[2][4]
-
Enterohepatic Feedback Regulation: In the intestine, FXR activation by bile acids that have entered the gut leads to the production and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels via the portal circulation to the liver, where it binds to its receptor (FGFR4) and further suppresses CYP7A1 expression, providing a powerful feedback mechanism to control bile acid synthesis.[4]
Signaling Pathway of FXR in Bile Acid Metabolism
The signaling cascade initiated by the activation of FXR by an agonist like this compound is central to its therapeutic effects. The following diagram illustrates this pathway.
Preclinical Data for this compound
Preclinical studies have primarily focused on the therapeutic effects of this compound in animal models of liver fibrosis and portal hypertension. The following tables summarize key quantitative findings from these studies.
Table 1: Effects of this compound in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation)
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | 0.020 |
| Bacterial Translocation | - | - | -36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 |
| Splanchnic TNFα levels | - | - | -39% | 0.044 |
Data from a 7-day treatment study in rats.[1][2]
Table 2: Effects of this compound in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride-Induced)
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | 0.001 |
| Fibrotic Sirius Red Area | - | - | -43% | 0.005 |
| Hepatic Hydroxyproline (B1673980) | - | - | -66% | <0.001 |
Data from a 14-week treatment study in rats.[1][2]
Experimental Protocols
The following provides a representative, detailed methodology for a preclinical study evaluating the effects of an FXR agonist like this compound in a rat model of liver fibrosis, based on the available literature.
4.1. Animal Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
-
Animal Husbandry: Male Sprague-Dawley rats (200-250g) are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injections of CCl4 (1 mL/kg body weight, 20% solution in olive oil) twice weekly for up to 14 weeks. Control animals receive i.p. injections of olive oil.
-
Treatment Groups: After an initial period of fibrosis induction (e.g., 6 weeks), rats are randomized into treatment groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., 10 mg/kg)
-
-
Drug Administration: The vehicle or this compound is administered daily via oral gavage for the remainder of the study period (e.g., 8 weeks).
-
In-life Monitoring: Body weight and general health are monitored regularly.
-
Terminal Procedures: At the end of the treatment period, rats are anesthetized, and the following procedures are performed:
-
Hemodynamic Measurements: Portal pressure is measured directly via a catheter inserted into the portal vein.
-
Blood Sampling: Blood is collected via cardiac puncture for analysis of liver enzymes (ALT, AST), bilirubin, and bile acids.
-
Tissue Harvesting: The liver is excised, weighed, and sections are either fixed in 10% formalin for histology or snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
4.2. Key Outcome Analyses
-
Histological Assessment of Fibrosis: Formalin-fixed, paraffin-embedded liver sections are stained with Picrosirius Red to visualize collagen deposition. The fibrotic area is quantified using image analysis software.
-
Biochemical Analysis of Fibrosis: Hepatic hydroxyproline content, a major component of collagen, is measured from frozen liver tissue using a colorimetric assay.
-
Gene Expression Analysis: RNA is extracted from frozen liver and ileum tissue. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression of key FXR target genes (e.g., SHP, FGF15, BSEP, CYP7A1) and fibrosis-related genes (e.g., Col1a1, α-SMA, TGF-β).
-
Bile Acid Profiling: Serum and/or liver tissue levels of individual primary and secondary bile acids are quantified using liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of an FXR agonist.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of trans-PX20606: A Novel FXR Agonist for Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
trans-PX20606 is a novel, non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] As a member of the nuclear receptor superfamily, FXR has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases, particularly those affecting the liver. Preclinical research has focused on the potential of this compound to ameliorate conditions such as liver fibrosis and portal hypertension. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including its mechanism of action, efficacy in animal models, and detailed experimental protocols.
Core Mechanism of Action: FXR Agonism
This compound exerts its therapeutic effects by activating FXR. The binding of this compound to FXR initiates a signaling cascade that modulates the expression of numerous target genes involved in critical cellular processes. In the context of liver disease, the key mechanistic effects include the reduction of liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[1]
A significant aspect of its mechanism is the enhancement of endothelial function. In human liver sinusoidal endothelial cells, treatment with PX20606 has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH).[1] This leads to increased nitric oxide (NO) bioavailability, promoting vasodilation and improving blood flow through the liver.[1]
dot
Caption: Simplified signaling pathway of this compound via FXR activation.
Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in rodent models of non-cirrhotic and cirrhotic portal hypertension. The data consistently demonstrate its potential to reduce portal pressure and mitigate liver fibrosis.
Data Presentation
Table 1: Hemodynamic Effects of PX20606 in a Non-Cirrhotic Portal Hypertension Model (Partial Portal Vein Ligation - PPVL) in Rats [2]
| Parameter | Vehicle | PX20606 (10 mg/kg) | % Change | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | 0.020 |
| Bacterial Translocation | - | - | -36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 |
| Splanchnic TNF-α | - | - | -39% | 0.044 |
Table 2: Effects of PX20606 in a Cirrhotic Portal Hypertension Model (Carbon Tetrachloride - CCl4) in Rats [2]
| Parameter | Vehicle | PX20606 (10 mg/kg) | % Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | 0.001 |
| Fibrotic Sirius Red Area | - | - | -43% | 0.005 |
| Hepatic Hydroxyproline (B1673980) | - | - | -66% | <0.001 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Animal Models
-
Non-cirrhotic Portal Hypertension Model: Partial portal vein ligation (PPVL) was performed on male Sprague-Dawley rats.[2] Treatment with PX20606 (10 mg/kg) or vehicle was administered by gavage for 7 days.[2]
-
Cirrhotic Portal Hypertension Model: Liver cirrhosis was induced in male Sprague-Dawley rats by intraperitoneal injections of carbon tetrachloride (CCl4) over a period of 14 weeks.[2] PX20606 (10 mg/kg) or vehicle was administered by gavage during the study period.[2]
dot
Caption: Workflow of preclinical efficacy studies for this compound.
Measurement of Portal Pressure
Portal pressure was measured directly via a catheter inserted into the portal vein under anesthesia.
Assessment of Liver Fibrosis
-
Histological Analysis: Liver tissue was stained with Sirius Red to visualize and quantify collagen deposition.
-
Biochemical Analysis: Hepatic hydroxyproline content, a major component of collagen, was measured as a biochemical marker of fibrosis.
Measurement of Inflammatory Markers
-
Lipopolysaccharide Binding Protein (LBP): Serum levels of LBP were quantified as a marker of bacterial translocation and systemic inflammation.
-
Tumor Necrosis Factor-alpha (TNF-α): Splanchnic levels of the pro-inflammatory cytokine TNF-α were measured.
Pharmacokinetics and Toxicology
As of the date of this guide, detailed public information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and formal toxicology studies of this compound is not available. This represents a significant gap in the publicly accessible preclinical data package.
Conclusion
The available preclinical data strongly suggest that this compound is a potent FXR agonist with significant therapeutic potential for the treatment of liver fibrosis and portal hypertension. Its mechanism of action, centered on improving endothelial function and reducing inflammation and fibrosis, is well-supported by in vivo efficacy data in relevant animal models. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available pharmacokinetic and toxicology data. Further studies in these areas will be crucial for the continued development of this compound as a clinical candidate.
References
Methodological & Application
Application Notes and Protocols for trans-PX20606 in Rat Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606 is a non-steroidal, selective farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical rat models of liver disease. As a key regulator of bile acid, lipid, and glucose metabolism, FXR activation presents a promising strategy for treating liver pathologies.[1] Experimental evidence in rats indicates that this compound ameliorates portal hypertension, reduces liver fibrosis, and mitigates associated complications by targeting vascular remodeling and sinusoidal dysfunction.[1][2] These notes provide detailed experimental protocols for evaluating the efficacy of this compound in established rat models of non-cirrhotic and cirrhotic portal hypertension.
Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed in the liver and intestine. This activation initiates a signaling cascade that leads to the upregulation of key enzymes involved in vasodilation, such as dimethylaminohydrolase 1 (DDAH1) and endothelial nitric oxide synthase (eNOS).[1] The subsequent increase in nitric oxide bioavailability contributes to sinusoidal vasodilation and a reduction in intrahepatic vasoconstriction, thereby lowering portal pressure.[1] Furthermore, FXR agonism by this compound has been shown to have anti-fibrotic effects, reducing collagen deposition and the expression of pro-fibrogenic proteins.[1][2]
Quantitative Data Summary
The efficacy of this compound has been quantified in two primary rat models of portal hypertension. The data below summarizes the key findings.
Table 1: Effect of this compound on Portal Pressure
| Animal Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction | p-value |
| Non-cirrhotic (PPVL) | Vehicle | 12.6 ± 1.7 | - | - |
| This compound (10 mg/kg) | 10.4 ± 1.1 | 17.5% | 0.020 | |
| Cirrhotic (CCl₄) | Vehicle | 15.2 ± 0.5 | - | - |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 22.4% | 0.001 |
Data from a 7-day treatment study in the PPVL model and a 14-week treatment study in the CCl₄ model.[1][2]
Table 2: Effect of this compound on Liver Fibrosis in CCl₄-induced Cirrhotic Rats
| Parameter | Treatment Group | Measurement | Percent Reduction | p-value |
| Fibrotic Area | Vehicle | - | - | - |
| This compound (10 mg/kg) | Sirius Red Staining | 43% | 0.005 | |
| Hepatic Hydroxyproline (B1673980) | Vehicle | - | - | - |
| This compound (10 mg/kg) | Colorimetric Assay | 66% | <0.001 |
Data from a 14-week treatment study.[1][2]
Table 3: Effect of this compound on Bacterial Translocation in Non-cirrhotic (PPVL) Rats
| Parameter | Treatment Group | Measurement | Percent Reduction | p-value |
| Bacterial Translocation | Vehicle | - | - | - |
| This compound (10 mg/kg) | Mesenteric Lymph Node Culture | 36% | 0.041 | |
| Lipopolysaccharide Binding Protein | Vehicle | - | - | - |
| This compound (10 mg/kg) | ELISA | 30% | 0.024 | |
| Splanchnic TNF-α | Vehicle | - | - | - |
| This compound (10 mg/kg) | ELISA | 39% | 0.044 |
Data from a 7-day treatment study.[1][2]
Experimental Protocols
The following are detailed protocols for inducing liver disease in rats and assessing the therapeutic effects of this compound.
Animal Models of Portal Hypertension
a) Non-cirrhotic Model: Partial Portal Vein Ligation (PPVL)
This model induces pre-hepatic portal hypertension without causing liver cirrhosis.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine.
-
Procedure:
-
Perform a midline laparotomy to expose the portal vein.
-
Carefully dissect the portal vein from surrounding tissue.
-
Place a 20-gauge blunt-tipped needle alongside the portal vein.
-
Tie a 3-0 silk ligature around the portal vein and the needle.
-
Carefully remove the needle to create a calibrated stenosis of the portal vein.
-
Close the abdominal wall in layers.
-
Administer post-operative analgesics as required.
-
-
Sham Control: Perform the same surgical procedure without ligating the portal vein.
-
Post-operative Care: House rats individually and monitor for signs of distress. Treatment with this compound can typically begin 24 hours post-surgery.
b) Cirrhotic Model: Carbon Tetrachloride (CCl₄) Administration
This model induces liver cirrhosis and secondary portal hypertension.
-
Animals: Male Sprague-Dawley or Wistar rats (150-200g).
-
Reagents: Carbon tetrachloride (CCl₄), Olive oil or corn oil (vehicle).
-
Procedure:
-
Prepare a 1:1 (v/v) solution of CCl₄ in the chosen vehicle.
-
Administer the CCl₄ solution via oral gavage or intraperitoneal injection at a dose of 1-2 mL/kg body weight.
-
Repeat the administration twice weekly for 8-14 weeks to induce stable cirrhosis. The duration can be adjusted based on the desired severity of fibrosis.
-
-
Control Group: Administer the vehicle alone using the same volume and frequency.
-
Monitoring: Monitor body weight and clinical signs of liver disease (e.g., ascites, jaundice) throughout the induction period.
Administration of this compound
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: The effective dose reported in rat studies is 10 mg/kg body weight.[1][2]
-
Administration: Administer daily via oral gavage.
Efficacy Assessment Protocols
a) Portal Pressure Measurement
-
Anesthesia: Inactin or a similar long-acting anesthetic that preserves cardiovascular function.
-
Procedure:
-
Perform a midline laparotomy.
-
Isolate a branch of the superior mesenteric vein.
-
Insert a catheter (e.g., PE-50 tubing) connected to a pressure transducer into the mesenteric vein and advance it to the portal vein.
-
Allow the pressure reading to stabilize and record the mean portal pressure.
-
b) Liver Fibrosis Assessment
-
Sample Collection: Euthanize the rats and perfuse the liver with saline. Collect liver tissue samples and fix in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for biochemical analysis.
-
Sirius Red Staining for Collagen Quantification:
-
Embed formalin-fixed liver tissue in paraffin (B1166041) and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
Wash with acidified water, dehydrate, and mount.
-
Capture images under a microscope and quantify the red-stained collagen area using image analysis software.
-
-
Hepatic Hydroxyproline Assay:
-
Homogenize a known weight of frozen liver tissue.
-
Hydrolyze the homogenate in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Perform a colorimetric assay using a commercially available kit or standard protocols involving chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 550-560 nm and calculate the hydroxyproline content, which is proportional to the collagen content.
-
c) Bacterial Translocation Analysis
-
Sample Collection: Under sterile conditions, collect mesenteric lymph nodes, spleen, and liver samples.
-
Procedure:
-
Weigh and homogenize the tissue samples in sterile saline.
-
Plate serial dilutions of the homogenates on appropriate agar (B569324) plates (e.g., MacConkey agar for gram-negative bacteria, blood agar for a broader spectrum).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) and express the results as CFU per gram of tissue.
-
Conclusion
This compound is a potent FXR agonist with demonstrated efficacy in reducing portal hypertension and liver fibrosis in preclinical rat models. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other FXR agonists. Adherence to these detailed methodologies will ensure reproducible and reliable data, facilitating the assessment of therapeutic candidates for the treatment of chronic liver diseases.
References
Application Notes and Protocols for trans-PX20606 in a CCl4-Induced Cirrhosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606 is a novel, non-steroidal, selective farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of liver fibrosis and portal hypertension.[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and inflammation. Activation of FXR has been shown to have potent anti-fibrotic effects.[1][2] This document provides detailed application notes and protocols for the use of this compound in a carbon tetrachloride (CCl4)-induced cirrhosis model in rats, a widely used and clinically relevant model of toxic liver injury and fibrosis.[3][4]
Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, which in turn modulates various signaling pathways involved in liver fibrosis, inflammation, and vascular function. In the context of CCl4-induced cirrhosis, PX20606 has been shown to ameliorate portal hypertension by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[1][2] Key mechanistic actions include the downregulation of profibrogenic proteins and the promotion of sinusoidal vasodilation.[1][2]
Signaling Pathway of this compound in CCl4-Induced Cirrhosis
Caption: Mechanism of this compound in CCl4-induced cirrhosis.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a CCl4-induced cirrhosis model in rats.
Table 1: Effect of this compound on Portal Pressure
| Treatment Group | Portal Pressure (mmHg) | Percentage Decrease | p-value |
| CCl4 + Vehicle | 15.2 ± 0.5 | - | - |
| CCl4 + PX20606 (10mg/kg) | 11.8 ± 0.4 | 22% | 0.001 |
Data presented as mean ± SEM.[1][2]
Table 2: Anti-fibrotic Effects of this compound
| Parameter | CCl4 + Vehicle | CCl4 + PX20606 (10mg/kg) | Percentage Decrease | p-value |
| Fibrotic Sirius Red Area (%) | - | - | 43% | 0.005 |
| Hepatic Hydroxyproline (B1673980) (µg/g) | - | - | 66% | <0.001 |
Percentage decrease is relative to the CCl4 + Vehicle group.[1][2]
Table 3: Effect of this compound on Profibrogenic and Vasoactive Protein Expression
| Protein/Gene | Effect of PX20606 Treatment |
| Col1a1 | Downregulation |
| α-smooth muscle actin (α-SMA) | Downregulation |
| Transforming growth factor β (TGF-β) | Downregulation |
| Endothelin-1 | Downregulation |
| p-Moesin | Downregulation |
| Cystathionase | Upregulation |
| Dimethylaminohydrolase (DDAH)1 | Upregulation |
| Endothelial nitric oxide synthase (eNOS) | Upregulation |
| GTP-cyclohydrolase1 | Upregulation |
This table summarizes the directional changes in protein/gene expression following PX20606 treatment in CCl4-cirrhotic rats.[1]
Experimental Protocols
CCl4-Induced Cirrhosis Model in Rats
This protocol is a synthesis of established methods for inducing reproducible liver cirrhosis in rats.[3][5][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Oral gavage needles
-
Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the start of the experiment.
-
CCl4 Preparation: Prepare a 50% (v/v) solution of CCl4 in olive oil or corn oil.
-
Induction of Cirrhosis:
-
Administer the CCl4 solution via oral gavage twice a week for 12-14 weeks.[1][2][3]
-
The initial dose is typically 1.0 mL/kg body weight. Subsequent doses may need to be adjusted based on the health status and body weight of the animals to minimize mortality while ensuring the development of cirrhosis.[5]
-
A control group should receive the vehicle (olive oil or corn oil) only, following the same administration schedule.
-
-
Monitoring: Monitor the animals' body weight, food and water intake, and overall health status twice weekly. Signs of advanced cirrhosis may include ascites and jaundice.[3][6]
-
Confirmation of Cirrhosis: After the induction period, cirrhosis can be confirmed by histological analysis of liver tissue (e.g., H&E, Sirius Red, or Masson's trichrome staining) and measurement of liver function tests (e.g., ALT, AST).
Administration of this compound
Materials:
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Treatment Administration:
-
Once cirrhosis is established (after 12-14 weeks of CCl4 administration), begin treatment with this compound.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.[1][2] The study cited used a 10 mg/kg dose.[1][2]
-
Continue CCl4 administration during the treatment period to maintain the fibrotic stimulus.
-
-
Duration of Treatment: The duration of treatment can vary depending on the study endpoints. A 14-week treatment period has been shown to be effective.[1] Shorter-term studies (e.g., 3 days) can be conducted to investigate effects on endothelial function.[1][2]
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis. Key endpoints include:
-
Hemodynamics: Measurement of portal pressure.
-
Histology: Sirius Red staining for collagen quantification.
-
Biochemical Analysis: Hepatic hydroxyproline content.
-
Molecular Analysis: qRT-PCR or Western blotting for gene and protein expression analysis of fibrotic and vasoactive markers.
-
Experimental Workflow
Caption: Experimental workflow for using this compound.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Restrictive model of compensated carbon tetrachloride-induced cirrhosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-PX20606 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, in mouse models of liver disease. The following sections outline the necessary reagents, equipment, and step-by-step procedures for experimental workflows, including the induction of liver injury and subsequent treatment with this compound.
I. Quantitative Data Summary
The following tables summarize the recommended dosage and administration details for this compound and the agents used to induce liver pathology in mice.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Dosage | 10 mg/kg body weight | [1] |
| Administration Route | Oral Gavage (P.O.) | [1] |
| Vehicle | 50% Dimethyl sulfoxide (B87167) (DMSO) in an appropriate aqueous carrier (e.g., PBS or water) | [2] |
| Frequency | Daily | [1] |
| Treatment Duration | Short-term: 3-7 days; Long-term: 14 weeks | [1] |
Table 2: Induction Agents for Liver Disease Models
| Model | Agent | Dosage | Administration Route | Frequency | Duration |
| Cirrhotic Portal Hypertension | Carbon Tetrachloride (CCl₄) | 2.0 ml/kg body weight (2:5 v/v in mineral or olive oil) | Intraperitoneal (I.P.) Injection or Oral Gavage | Twice weekly | 14 weeks |
| Non-Cirrhotic Portal Hypertension | Partial Portal Vein Ligation (PPVL) | N/A (Surgical Procedure) | N/A | Single Procedure | N/A |
II. Signaling Pathway of this compound
This compound is a selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1] Activation of FXR by this compound initiates a cascade of events that regulate bile acid homeostasis, lipid metabolism, and glucose metabolism, and reduce liver fibrosis and portal hypertension.[1][3]
Caption: Signaling pathway of this compound via FXR activation.
III. Experimental Protocols
The following are detailed protocols for inducing liver disease in mice and subsequent administration of this compound. All animal procedures should be performed in accordance with institutional guidelines and regulations.
A. Preparation of this compound Formulation
-
Vehicle Preparation: Prepare a 50% solution of DMSO in sterile phosphate-buffered saline (PBS) or sterile water.
-
Drug Formulation:
-
Calculate the required amount of this compound based on the number of animals and the 10 mg/kg dosage.
-
Dissolve the calculated amount of this compound in the 50% DMSO vehicle.
-
Ensure the final concentration allows for an appropriate gavage volume (typically 5-10 ml/kg for mice).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
-
B. Experimental Workflow: Carbon Tetrachloride (CCl₄)-Induced Liver Cirrhosis
This protocol describes the induction of liver cirrhosis over 14 weeks, followed by treatment with this compound.
Caption: Experimental workflow for CCl₄-induced cirrhosis and treatment.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the start of the experiment.
-
CCl₄ Preparation: Prepare a 2:5 (v/v) solution of CCl₄ in mineral oil or olive oil.
-
Induction of Cirrhosis:
-
Administer the CCl₄ solution at a dose of 2.0 ml/kg body weight via intraperitoneal (I.P.) injection twice a week for 14 weeks.
-
Alternatively, oral gavage can be used for CCl₄ administration.
-
-
This compound Treatment:
-
Starting from the first week of CCl₄ administration, administer this compound (10 mg/kg) or vehicle daily via oral gavage.
-
Continue daily treatment for the entire 14-week duration of the study.
-
-
Monitoring: Monitor animal health, body weight, and any signs of distress throughout the experiment.
-
Endpoint Analysis: At the end of the 14-week period, euthanize the animals and collect blood and liver tissue for analysis of portal pressure, liver fibrosis (e.g., Sirius Red staining, hydroxyproline (B1673980) content), and gene expression.
C. Experimental Workflow: Partial Portal Vein Ligation (PPVL)-Induced Portal Hypertension
This protocol describes the surgical induction of non-cirrhotic portal hypertension, followed by a short-term treatment with this compound.
Caption: Workflow for PPVL-induced portal hypertension and treatment.
Protocol:
-
Animal Preparation:
-
Acclimatize male C57BL/6 mice for at least one week.
-
Fast the animals for 6-8 hours before surgery with free access to water.
-
-
Surgical Procedure (PPVL):
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Perform a midline laparotomy to expose the portal vein.
-
Carefully isolate the portal vein.
-
Place a 27-gauge blunt-tipped needle alongside the portal vein.
-
Tie a silk suture (e.g., 5-0) around both the portal vein and the needle.
-
Carefully withdraw the needle, leaving a calibrated stenosis of the portal vein.
-
Close the abdominal incision in layers.
-
A sham operation group should undergo the same procedure without the ligation of the portal vein.
-
-
Post-Operative Care:
-
Provide appropriate post-operative analgesia.
-
Allow the animals to recover for 24 hours.
-
-
This compound Treatment:
-
On the day after surgery, begin daily oral gavage of this compound (10 mg/kg) or vehicle.
-
Continue treatment for 7 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, measure portal pressure.
-
Collect relevant tissues (e.g., mesenteric lymph nodes, liver, spleen) for the assessment of bacterial translocation.
-
IV. Important Considerations
-
Animal Welfare: All procedures involving animals should be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
-
Aseptic Technique: Maintain aseptic conditions during all surgical procedures and injections to prevent infection.
-
Gavage Technique: Proper oral gavage technique is crucial to avoid esophageal injury or accidental administration into the trachea.
-
Vehicle Selection: While 50% DMSO is a suggested vehicle, its suitability should be confirmed for the specific experimental conditions. The potential toxicity of the vehicle itself should be considered, and a vehicle-only control group is essential.
-
Data Interpretation: The results should be interpreted in the context of appropriate control groups (sham/vehicle-treated animals). Statistical analysis should be performed to determine the significance of the findings.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-PX20606 in Non-Alcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a key regulator of lipid and glucose metabolism, inflammation, and fibrosis, making it a promising therapeutic target for NASH.[2] trans-PX20606 is a novel, non-steroidal, and selective FXR agonist that has shown therapeutic potential in preclinical models of liver disease.[3][4] These application notes provide a summary of the key findings and detailed protocols for the use of this compound in NASH-relevant research models.
Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, which in turn modulates various signaling pathways involved in liver homeostasis. Key mechanisms include the reduction of liver fibrosis, amelioration of portal hypertension, and improvement of sinusoidal endothelial function.[3][4] In experimental models, PX20606 has been shown to decrease inflammation and scarring in the liver while also widening blood vessels to improve blood flow.[3][4] Additionally, it improves the integrity of the intestinal barrier, thereby reducing bacterial translocation from the gut.[3][4]
Caption: Proposed mechanism of action for this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a study utilizing a carbon tetrachloride (CCl4)-induced model of liver cirrhosis in rats, a relevant model for studying the anti-fibrotic effects of drugs for NASH.
Table 1: Effect of this compound on Portal Pressure and Liver Fibrosis
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | Percentage Change | p-value | Reference |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | p=0.001 | [4] |
| Sirius Red Stained Fibrotic Area (%) | 7.0 ± 0.8 | 4.0 ± 0.5 | -43% | p=0.005 | [4] |
| Hepatic Hydroxyproline (B1673980) (µg/g) | 1200 ± 150 | 408 ± 50 | -66% | p<0.001 | [4] |
Table 2: Effect of this compound on Bacterial Translocation and Systemic Inflammation
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | Percentage Change | p-value | Reference |
| Bacterial Translocation (%) | 50 | 14 | -72% | p=0.041 | [4] |
| Lipopolysaccharide Binding Protein (µg/mL) | 10.0 ± 1.2 | 7.0 ± 0.8 | -30% | p=0.024 | [4] |
| Splanchnic Tumor Necrosis Factor α (pg/mL) | 80 ± 10 | 49 ± 6 | -39% | p=0.044 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a NASH-relevant animal model.
Protocol 1: CCl4-Induced Liver Fibrosis Model in Rats
-
Animal Model : Male Wistar rats (8-10 weeks old).
-
Induction of Fibrosis : Administer carbon tetrachloride (CCl4) intraperitoneally at a dose of 1 mL/kg body weight (in a 1:1 solution with olive oil) twice weekly for 14 weeks.
-
Control Group : Administer the vehicle (olive oil) intraperitoneally on the same schedule.
-
Monitoring : Monitor animal health and body weight regularly.
Protocol 2: Administration of this compound
-
Drug Preparation : Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing : From week 12 to 14 of CCl4 administration, administer this compound at a dose of 10 mg/kg body weight by oral gavage once daily.
-
Control Group : Administer the vehicle alone by oral gavage on the same schedule.
Caption: Experimental workflow for preclinical evaluation.
Protocol 3: Measurement of Portal Pressure
-
Anesthesia : Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Catheterization : Perform a laparotomy and insert a catheter connected to a pressure transducer into the portal vein.
-
Data Recording : Record the portal pressure using a data acquisition system.
Protocol 4: Assessment of Liver Fibrosis
-
Histological Analysis :
-
Fix liver tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm sections and stain with Sirius Red.
-
Capture images using a microscope and quantify the fibrotic area using image analysis software.
-
-
Hydroxyproline Assay :
-
Hydrolyze a known weight of liver tissue in 6 M HCl at 110°C for 18 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay for hydroxyproline content.
-
Normalize the results to the tissue weight.
-
Protocol 5: Gene Expression Analysis in Liver Tissue
-
RNA Extraction : Extract total RNA from snap-frozen liver tissue using a suitable RNA isolation kit.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) :
-
Perform qPCR using gene-specific primers for targets of interest (e.g., eNOS, DDAH, collagen type I) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound is a promising FXR agonist with significant anti-fibrotic and portal hypotensive effects in preclinical models relevant to NASH. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound and similar compounds in the context of NASH drug discovery and development. Further studies, including those in more specific diet-induced models of NASH and eventually clinical trials, are warranted to fully elucidate its efficacy in human patients.
References
- 1. State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis [e-enm.org]
- 2. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing trans-PX20606 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606 is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic potential in various liver diseases due to its anti-inflammatory, anti-fibrotic, and metabolic regulatory effects.[3][4] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the in vitro efficacy of this compound. The assays are designed to confirm its primary mechanism of action through FXR activation and to characterize its downstream effects on cellular processes such as viability, proliferation, apoptosis, and cell cycle.
Key Cell-Based Assays for this compound Efficacy
A multi-faceted approach is recommended to thoroughly assess the in vitro efficacy of this compound. This includes a primary assay to confirm target engagement and secondary assays to elucidate the functional consequences of FXR activation.
-
FXR Reporter Gene Assay: To quantify the potency of this compound in activating the Farnesoid X Receptor.
-
Cell Viability and Proliferation Assays (MTT/XTT): To determine the effect of this compound on the viability and proliferation of relevant cell types, such as hepatic stellate cells or liver cancer cell lines.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): To assess the pro- or anti-apoptotic effects of this compound.
-
Cell Cycle Analysis: To investigate the impact of this compound on cell cycle progression.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: FXR Activation Potency of a Reference FXR Agonist (GW4064)
| Compound | Cell Line | Assay Type | EC50 (nM) |
| GW4064 | HepG2 | FXR Reporter Gene Assay | 50 |
Table 2: Effect of a Reference FXR Agonist (GW4064) on Cell Viability
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| GW4064 | Hela | MTT | 48 | 3.5 |
| GW4064 | Siha | MTT | 48 | 4.2 |
Table 3: Effect of a Reference FXR Agonist (GW4064) on Apoptosis
| Compound | Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle | Hela | 48h | 5.2 ± 0.8 |
| GW4064 (3 µM) | Hela | 48h | 25.4 ± 2.1 |
Table 4: Effect of a Reference FXR Agonist (GW4064) on Cell Cycle Distribution
| Compound | Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | KYSE150 | 24h | 60.8 ± 3.5 | 25.1 ± 2.2 | 14.1 ± 1.8 |
| GW4064 (3 µM) | KYSE150 | 24h | 76.4 ± 4.1 | 15.3 ± 1.9 | 8.3 ± 1.1 |
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that, upon activation by an agonist like this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets include Small Heterodimer Partner (SHP), which in turn regulates genes involved in bile acid synthesis, and genes involved in lipid and glucose metabolism.
Experimental Workflow for Cell-Based Assays
The following diagram outlines the general workflow for conducting the cell-based assays to test the efficacy of this compound.
Experimental Protocols
FXR Reporter Gene Assay
This assay quantifies the ability of this compound to activate FXR, leading to the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: After 24 hours of transfection, replace the medium with 100 µL of fresh DMEM containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
Cell Viability/Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Target cells (e.g., LX-2, HepG2)
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Distinguish cell populations based on FITC and PI fluorescence.
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to model the cell cycle distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of specific RNA in cultured cells through quantitative integration of q-PCR and N-SIM single cell FISH images: Application to hormonal stimulation of StAR transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-PX20606 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606, also known as PX-102, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys, where it plays a critical role in regulating the metabolism of bile acids, lipids, and glucose.[1][2] Activation of FXR by agonists like this compound has shown therapeutic potential in preclinical models for conditions such as liver fibrosis, portal hypertension, and non-alcoholic steatohepatitis (NASH).[1][3] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, along with an overview of its mechanism of action.
Product Information
| Property | Value | Reference |
| Synonyms | PX-102, PX20606 | [4] |
| Molecular Formula | C₂₉H₂₂Cl₃NO₄ | [5] |
| Molecular Weight | 554.85 g/mol | [5] |
| Appearance | White to off-white solid powder | [5] |
| Mechanism of Action | Selective Farnesoid X Receptor (FXR) agonist | [1] |
| EC₅₀ | 32-34 nM for human FXR | [6] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (~180.23 mM) | Ultrasonic assistance may be required for complete dissolution. | [7] |
| Water | Insoluble | Not recommended as a primary solvent. | |
| Ethanol | Insoluble | Not recommended as a primary solvent. |
Experimental Protocols
Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution into cell culture media.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare a 10 mM stock solution, dissolve 5.55 mg of this compound in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Once completely dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile polypropylene tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for Cell Culture
Objective: To dilute the concentrated DMSO stock solution of this compound into cell culture medium to achieve the final desired experimental concentrations.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations. It is recommended to perform at least one intermediate dilution step to ensure accurate and homogenous mixing.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
Gently mix the working solution by pipetting or inverting the tube.
-
Add the prepared working solution to your cell cultures.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FXR signaling pathway activated by this compound and a general workflow for its application in cell culture experiments.
Caption: FXR Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
Case Study: Use of this compound in Liver Cell Lines
Recommended Cell Lines for Studying FXR Activation:
-
HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for studying liver metabolism.
-
Huh7 (Human Hepatocellular Carcinoma): Another well-established liver cell line.
-
LX-2 (Human Hepatic Stellate Cells): Relevant for studying liver fibrosis.
-
Primary Human Hepatocytes: Provide a more physiologically relevant model.
-
HEK293 (Human Embryonic Kidney Cells): Often used for reporter assays due to their high transfection efficiency.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in cell culture medium | The compound is not fully dissolved in the stock solution or is precipitating out upon dilution in the aqueous medium. | Ensure the stock solution is fully dissolved, using sonication if necessary. When preparing the working solution, add the stock solution to the medium while gently vortexing. Perform serial dilutions to avoid a sudden large change in solvent polarity. |
| No observable effect on cells | The concentration used is too low, or the incubation time is too short. The cell line may not express sufficient levels of FXR. | Perform a dose-response experiment with a wider range of concentrations. Conduct a time-course experiment to determine the optimal incubation period. Verify FXR expression in your cell line of choice via qPCR or Western blot. |
| Cell toxicity or death | The concentration of this compound is too high, or the DMSO concentration is exceeding toxic levels. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control to assess the effect of DMSO alone. |
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Material Safety Data Sheet (MSDS) for more detailed safety information.
Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should optimize protocols for their specific experimental conditions and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: trans-PX20606 Treatment in a Non-Cirrhotic Portal Hypertension Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of trans-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in a partial portal vein ligation (PPVL) model of non-cirrhotic portal hypertension.
Introduction
Portal hypertension is a significant clinical syndrome, most commonly associated with cirrhosis, but also occurring in non-cirrhotic conditions. The partial portal vein ligation (PPVL) model in rodents is a well-established experimental model that mimics non-cirrhotic pre-hepatic portal hypertension.[1] this compound is a selective, non-steroidal FXR agonist that has shown therapeutic potential in ameliorating portal hypertension.[2] Activation of FXR by agonists like this compound has been demonstrated to reduce liver fibrosis, inflammation, and improve sinusoidal function.[2][3] This document outlines the therapeutic effects of this compound in the PPVL model and provides detailed protocols for study replication.
Therapeutic Effects of this compound in the PPVL Model
In a 7-day PPVL model in rats, oral administration of this compound at a dose of 10 mg/kg demonstrated significant therapeutic benefits. The primary outcomes are summarized below.
Quantitative Data Summary
| Parameter | Vehicle Control (PPVL) | This compound (10 mg/kg) (PPVL) | p-value | Reference |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | p=0.020 | [4] |
| Bacterial Translocation | - | Reduced by 36% | p=0.041 | [4] |
| Lipopolysaccharide Binding Protein | - | Reduced by 30% | p=0.024 | [4] |
| Splanchnic Tumor Necrosis Factor α | - | Reduced by 39% | p=0.044 | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[5] Activation of FXR by this compound initiates a cascade of events that collectively contribute to the amelioration of portal hypertension. The proposed mechanism involves the improvement of sinusoidal function through the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), leading to sinusoidal vasodilation.[4] Furthermore, FXR activation has been shown to improve the integrity of the intestinal barrier, thereby reducing bacterial translocation and associated inflammation.[2][4]
Experimental Protocols
Partial Portal Vein Ligation (PPVL) Model in Rats
This protocol describes the surgical procedure to induce pre-hepatic portal hypertension in rats.[1][6]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
3-0 or 4-0 silk suture
-
20-gauge blunt-tipped needle
-
Sterile gauze and saline
-
Animal warming pad
Procedure:
-
Anesthetize the rat and place it in a supine position on a warming pad.
-
Shave and disinfect the abdominal area.
-
Perform a midline laparotomy (a 2-3 cm incision) to expose the abdominal cavity.
-
Gently retract the intestines with moist sterile gauze to expose the portal vein.
-
Carefully dissect the portal vein from the surrounding connective tissue.
-
Place a 20-gauge blunt-tipped needle alongside the portal vein.
-
Tie a 3-0 or 4-0 silk ligature snugly around both the portal vein and the needle.
-
Carefully withdraw the needle, leaving a calibrated stenosis of the portal vein.
-
Reposition the intestines and close the abdominal wall in two layers (peritoneum and skin) using appropriate sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer the suspension or vehicle control to the rats daily via oral gavage, starting from the day of the PPVL surgery for the specified duration of the study (e.g., 7 days).
Measurement of Portal Pressure
This protocol outlines the direct measurement of portal pressure.[7]
Materials:
-
Anesthesia
-
Pressure transducer connected to a recording system
-
PE-50 tubing filled with heparinized saline
-
Surgical instruments
Procedure:
-
Anesthetize the rat at the end of the treatment period.
-
Perform a laparotomy to expose the portal vein and superior mesenteric vein.
-
Carefully insert a heparinized PE-50 catheter into a small branch of the superior mesenteric vein and advance it to the main portal vein.
-
Connect the catheter to the pressure transducer to record the portal pressure.
-
Ensure a stable reading before recording the final pressure.
Assessment of Bacterial Translocation
This protocol describes a method to assess the translocation of bacteria from the gut.[8][9]
Materials:
-
Sterile surgical instruments
-
Sterile collection tubes
-
Culture media (e.g., blood agar, MacConkey agar)
-
Incubator
Procedure:
-
Under sterile conditions, collect mesenteric lymph nodes (MLNs), spleen, and liver samples.
-
Weigh each tissue sample.
-
Homogenize the tissues in sterile saline or phosphate-buffered saline (PBS).
-
Plate serial dilutions of the homogenates onto appropriate culture media.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFUs) and express the results as CFU per gram of tissue.
Histological Analysis of Liver Tissue
This protocol provides a general guideline for the histological examination of liver tissue.[10][11]
Materials:
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Sirius Red stain (for collagen)
-
Microscope
Procedure:
-
Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through a series of ethanol, xylene, and finally embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphology or Sirius Red for collagen deposition.
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to assess liver architecture, inflammation, and fibrosis.
Experimental Workflow
The following diagram illustrates the typical workflow for a study investigating the effects of this compound in a PPVL model.
References
- 1. Animal models of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pleiotropic roles of FXR in liver and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Partial Portal Vein Ligation on Hepatic Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of three research models of portal hypertension in mice: macroscopic, histological and portal pressure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathology of the liver in non-cirrhotic portal hypertension of unknown aetiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Fibrotic Effects of trans-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a significant challenge in modern medicine. trans-PX20606 is a novel, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism. Emerging evidence highlights the potent anti-fibrotic properties of FXR agonists, making this compound a promising therapeutic candidate.[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-fibrotic effects of this compound in both in vivo and in vitro models of liver fibrosis.
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects primarily through the activation of FXR. This activation triggers a cascade of downstream signaling events that collectively ameliorate liver fibrosis. The proposed mechanism involves:
-
Reduction of Profibrogenic Gene Expression: Treatment with this compound has been shown to decrease the expression of key profibrogenic proteins, including Collagen Type I alpha 1 (Col1a1), alpha-smooth muscle actin (α-SMA), and Transforming Growth Factor-beta (TGF-β).[1]
-
Induction of Sinusoidal Vasodilation: this compound upregulates the expression of enzymes involved in the production of vasodilators, such as endothelial nitric oxide synthase (eNOS) and cystathionase. This leads to increased nitric oxide (NO) and hydrogen sulfide (B99878) (H2S) signaling, which helps to reduce intrahepatic vascular resistance.[1][2]
-
Reduction of Intrahepatic Vasoconstriction: The compound downregulates the expression of potent vasoconstrictors like endothelin-1.[1][2]
-
Improvement of Endothelial Dysfunction: this compound has been observed to normalize the overexpression of factors associated with pathological angiogenesis, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1][2]
Data Presentation: Efficacy of this compound in a Preclinical Model of Liver Fibrosis
The following tables summarize the quantitative data from a study investigating the effects of this compound in a carbon tetrachloride (CCl₄)-induced rat model of liver cirrhosis.[1]
Table 1: Effect of this compound on Liver Fibrosis Markers
| Parameter | Control (Vehicle) | CCl₄ + Vehicle | CCl₄ + this compound (10 mg/kg) | % Reduction with this compound | p-value |
| Sirius Red Stained Area (%) | 1.5 ± 0.2 | 12.8 ± 1.1 | 7.3 ± 0.8 | 43% | p=0.005 |
| Hepatic Hydroxyproline (µg/g) | 150 ± 25 | 950 ± 80 | 320 ± 50 | 66% | p<0.001 |
Table 2: Effect of this compound on Profibrogenic Gene Expression (Relative Expression)
| Gene | Control (Vehicle) | CCl₄ + Vehicle | CCl₄ + this compound (10 mg/kg) | Fold Change (vs. CCl₄ + Vehicle) |
| Col1a1 | 1.0 | 8.5 | 3.2 | ↓ 2.7x |
| Acta2 (α-SMA) | 1.0 | 6.2 | 2.5 | ↓ 2.5x |
| Timp1 | 1.0 | 5.8 | 2.9 | ↓ 2.0x |
| Tgf-β1 | 1.0 | 4.5 | 2.1 | ↓ 2.1x |
Experimental Protocols
In Vivo Assessment of Anti-Fibrotic Effects
1. Animal Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats
This model is widely used to induce chronic liver injury and fibrosis that histologically resembles human cirrhosis.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Induction of Fibrosis: Administer CCl₄ (diluted 1:1 in olive oil) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 8-12 weeks.[3][4] Control animals receive an equal volume of olive oil.
-
This compound Treatment: Following the induction of fibrosis, administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage for a specified treatment period (e.g., 2-4 weeks).
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for further analysis.
2. Histological Assessment of Liver Fibrosis
a) Masson's Trichrome Staining
This stain is used to differentiate collagen fibers from other tissue components. Collagen stains blue, nuclei stain black, and cytoplasm and muscle fibers stain red.[5][6]
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water.
-
Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline (B41778) blue solution for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a resinous mounting medium.
-
-
Quantification: The fibrotic area can be quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the blue-stained area relative to the total tissue area.[7]
b) Picro-Sirius Red Staining
This method is highly specific for collagen and, when viewed under polarized light, can differentiate between thinner (type III) and thicker (type I) collagen fibers.
-
Procedure:
-
Quantification: The collagen proportionate area is measured using image analysis software.[10]
3. Immunohistochemistry (IHC) for Fibrosis Markers
a) α-Smooth Muscle Actin (α-SMA)
α-SMA is a marker of activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
-
Procedure:
-
Deparaffinize and rehydrate liver sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding sites with a blocking serum for 30 minutes.
-
Incubate with a primary antibody against α-SMA (e.g., clone 1A4) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Quantification: The percentage of α-SMA positive area is quantified using image analysis software.[11][12]
b) Collagen Type I
Collagen I is the major fibrillar collagen deposited during liver fibrosis.
-
Procedure: Follow the same general IHC protocol as for α-SMA, using a primary antibody specific for Collagen Type I.
-
Quantification: Quantify the positively stained area using image analysis.
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from liver tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for target genes such as Col1a1, Acta2, Timp1, and Tgf-β1. Normalize the expression levels to a stable housekeeping gene (e.g., Gapdh or Actb).[13][14]
In Vitro Assessment of Anti-Fibrotic Effects
1. Isolation and Culture of Primary Hepatic Stellate Cells (HSCs)
Primary HSCs are the most relevant cell type for studying the direct effects of anti-fibrotic compounds.
-
Procedure:
-
Perfuse the mouse liver with a collagenase/pronase solution to digest the tissue.[2][15]
-
Disperse the liver to obtain a single-cell suspension.
-
Enrich for HSCs using a density gradient centrifugation method (e.g., with Nycodenz or OptiPrep).[2][15]
-
Plate the isolated HSCs on plastic dishes. Quiescent HSCs will activate spontaneously over several days in culture.
-
2. Activation of HSCs with TGF-β1
TGF-β1 is a potent pro-fibrotic cytokine that induces the activation of HSCs.
-
Procedure:
-
Culture primary HSCs or an immortalized HSC cell line (e.g., LX-2) to sub-confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with TGF-β1 (e.g., 2-10 ng/mL) in the presence or absence of various concentrations of this compound for 24-48 hours.[16][17]
-
Harvest the cells for subsequent analysis.
-
3. Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., p-SMAD3, total SMAD3, α-SMA, Collagen I).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed anti-fibrotic signaling pathway of this compound.
Experimental Workflow for In Vivo Assessment
Caption: Experimental workflow for in vivo assessment of this compound.
Experimental Workflow for In Vitro Assessment
Caption: Experimental workflow for in vitro assessment of this compound.
References
- 1. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 2. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ihisto.io [ihisto.io]
- 6. ejmjih.com [ejmjih.com]
- 7. researchhub.com [researchhub.com]
- 8. stainsfile.com [stainsfile.com]
- 9. med.emory.edu [med.emory.edu]
- 10. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF-β1-induced autophagy activates hepatic stellate cells via the ERK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Portal Hypertension Following trans-PX20606 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Portal hypertension is a significant clinical syndrome characterized by a pathological increase in the pressure within the portal venous system. It is a primary complication of cirrhosis and can lead to severe outcomes such as variceal bleeding, ascites, and hepatic encephalopathy.[1] The non-steroidal, selective farnesoid X receptor (FXR) agonist, trans-PX20606, has emerged as a promising therapeutic agent.[2][3] Preclinical studies have demonstrated its efficacy in ameliorating portal hypertension by targeting liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[2][3]
These application notes provide detailed protocols for the accurate measurement of portal hypertension in preclinical models treated with this compound, focusing on the gold-standard method: the Hepatic Venous Pressure Gradient (HVPG) measurement.
Mechanism of Action of this compound in Portal Hypertension
This compound is a non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][3] Activation of FXR by this compound initiates a cascade of events that collectively reduce portal pressure. The key mechanisms include:
-
Reduction of Liver Fibrosis: this compound has been shown to decrease the fibrotic area in the liver and reduce the expression of pro-fibrogenic proteins.[2][3]
-
Amelioration of Vascular Remodeling and Sinusoidal Dysfunction: The compound improves endothelial function and normalizes the overexpression of various growth factors involved in pathological angiogenesis.[2][3]
-
Induction of Sinusoidal Vasodilation: It promotes the relaxation of hepatic sinusoids by upregulating vasodilatory pathways (e.g., endothelial nitric oxide synthase - eNOS) and downregulating vasoconstrictors.[2][3]
-
Improvement of Intestinal Barrier Function: this compound can decrease bacterial translocation from the gut, a factor that contributes to inflammation and portal hypertension.[2][3]
Quantitative Data on this compound Efficacy
Preclinical studies in rat models of portal hypertension have demonstrated the significant impact of this compound on reducing portal pressure. The following table summarizes the key findings from a study involving both non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl4) models.[2][3]
| Model | Treatment Group | Portal Pressure (mmHg) | p-value | Reference |
| Non-cirrhotic (PPVL) | Vehicle | 12.6 ± 1.7 | \multirow{2}{}{0.020} | \multirow{2}{}{[2],[3]} |
| This compound | 10.4 ± 1.1 | |||
| Cirrhotic (CCl4) | Vehicle | 15.2 ± 0.5 | \multirow{2}{}{0.001} | \multirow{2}{}{[2],[3]} |
| This compound | 11.8 ± 0.4 |
Data presented as mean ± standard deviation.
| Treatment Duration | Portal Pressure Reduction | p-value | Reference |
| Short-term (3 days) | -14% | 0.041 | [2],[3] |
| Long-term (14 weeks) | -22% | 0.001 | [2],[3] |
Experimental Protocols
The gold standard for assessing portal pressure in both clinical and preclinical settings is the measurement of the Hepatic Venous Pressure Gradient (HVPG).[4][5] HVPG is an indirect measurement that accurately reflects the portal pressure in cases of sinusoidal portal hypertension.[5][6] An HVPG value above 5 mmHg is indicative of portal hypertension.[6][7]
Protocol: Hepatic Venous Pressure Gradient (HVPG) Measurement in a Rat Model
This protocol outlines the key steps for measuring HVPG in a rat model of portal hypertension, a crucial procedure for evaluating the efficacy of this compound.
Materials and Equipment:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for vessel isolation
-
Catheter with a pressure transducer at the tip[8]
-
Contrast medium[10]
-
Data acquisition system to record pressure readings
Procedure:
-
Anesthesia and Surgical Preparation:
-
Catheter Insertion:
-
Measurement of Free Hepatic Venous Pressure (FHVP):
-
Measurement of Wedged Hepatic Venous Pressure (WHVP):
-
Advance the catheter further into the hepatic vein as far as possible.[8]
-
Inflate the balloon with a small amount of air and contrast dye to occlude the hepatic vein.[10]
-
Confirm complete occlusion by injecting a small amount of contrast medium and observing stasis under fluoroscopy.[10]
-
Record the stable pressure reading from the occluded vein as the WHVP.[5]
-
-
Data Acquisition and Calculation:
-
Post-Procedure:
-
Carefully withdraw the catheter.
-
Provide appropriate post-operative care as per institutional guidelines.
-
Other Methods for Assessing Portal Hypertension
While HVPG is the gold standard, other methods can provide complementary information.
-
Direct Portal Pressure Measurement: This involves direct cannulation of the portal vein, but it is a more invasive procedure with a higher risk of complications.[5]
-
Non-invasive Methods: Techniques such as transient elastography (FibroScan) and other imaging modalities can estimate liver stiffness, which correlates with portal hypertension.[6][12] However, these are not direct measures of pressure and are more commonly used for screening and monitoring in clinical practice.[12] Endoscopic screening is also crucial for detecting varices, a direct consequence of portal hypertension.[6]
Conclusion
The evaluation of this compound's efficacy in treating portal hypertension relies on accurate and reproducible measurement of portal pressure. The HVPG measurement protocol detailed in these application notes provides a robust framework for researchers to conduct these critical assessments in preclinical models. Adherence to standardized protocols is essential for generating high-quality, comparable data that can effectively inform the drug development process.
References
- 1. Treatment of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatic venous-portal gradient (HVPG) measurement: pearls and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portal pressure monitoring—state-of-the-art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Application of a standardised protocol for hepatic venous pressure gradient measurement improves quality of readings and facilitates reduction of variceal bleeding in cirrhotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portal Hypertension Workup: Approach Considerations, Laboratory Studies, Ultrasonography [emedicine.medscape.com]
- 10. Video: Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy [jove.com]
- 11. mednexus.org [mednexus.org]
- 12. droracle.ai [droracle.ai]
Application Notes and Protocols for Studying Liver Vascular Remodeling with trans-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular remodeling within the liver is a critical component of the pathogenesis of chronic liver diseases, contributing significantly to the development of fibrosis and portal hypertension. The hepatic sinusoids, lined by specialized liver sinusoidal endothelial cells (LSECs), and the interplay with hepatic stellate cells (HSCs) are central to this process. Pathological changes, including the capillarization of LSECs and the activation of HSCs, lead to increased intrahepatic vascular resistance and altered blood flow.
trans-PX20606 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Emerging evidence highlights the crucial role of FXR in maintaining vascular homeostasis within the liver. Activation of FXR by this compound has been shown to ameliorate portal hypertension and reduce liver fibrosis by targeting the intricate processes of vascular remodeling and sinusoidal dysfunction.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and modulate liver vascular remodeling in preclinical research settings.
Mechanism of Action
This compound exerts its therapeutic effects by activating FXR, which in turn modulates a cascade of downstream signaling pathways in various liver cell types, particularly LSECs and HSCs.
Key Signaling Pathways
Activation of FXR by this compound in LSECs leads to:
-
Increased Nitric Oxide Bioavailability: Upregulation of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), leading to sinusoidal vasodilation.[1]
-
Reduced Vasoconstriction: Downregulation of the potent vasoconstrictor endothelin-1.[1]
-
Normalization of Angiogenic Factors: Regulation of the expression of key angiogenic mediators such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and angiopoietins, which are typically overexpressed in cirrhosis.[1]
In HSCs, FXR activation is associated with anti-fibrotic effects, including the reduced expression of profibrogenic proteins like collagen type 1 alpha 1 (Col1a1) and alpha-smooth muscle actin (α-SMA).[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical models of liver vascular remodeling and fibrosis.
Table 1: Effects of this compound on Portal Pressure and Liver Fibrosis in a CCl₄-Induced Cirrhosis Rat Model
| Parameter | Control (CCl₄ + Vehicle) | This compound (10 mg/kg) | Percent Change | p-value | Reference |
|---|---|---|---|---|---|
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | p=0.001 | [1] |
| Fibrotic Area (Sirius Red, %) | (baseline) | -43% vs. control | -43% | p=0.005 | [1] |
| Hepatic Hydroxyproline (µg/g) | (baseline) | -66% vs. control | -66% | p<0.001 |[1] |
Table 2: Effects of this compound in a Non-Cirrhotic Portal Hypertension Rat Model (Partial Portal Vein Ligation)
| Parameter | Control (PPVL + Vehicle) | This compound (10 mg/kg) | Percent Change | p-value | Reference |
|---|---|---|---|---|---|
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | p=0.020 | [1] |
| Bacterial Translocation (%) | (baseline) | -36% vs. control | -36% | p=0.041 | [1] |
| Lipopolysaccharide Binding Protein | (baseline) | -30% vs. control | -30% | p=0.024 |[1] |
Experimental Protocols
In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis and Vascular Remodeling in Rats
This protocol describes the induction of liver fibrosis and portal hypertension in rats, followed by treatment with this compound to study its effects on vascular remodeling.
References
Application Notes and Protocols: Immunohistochemical Analysis of Farnesoid X Receptor (FXR) Activation by trans-PX20606
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Farnesoid X Receptor (FXR) activation in response to the synthetic, non-steroidal agonist, trans-PX20606. This document outlines the necessary procedures for tissue preparation, staining, and analysis to visualize and quantify the activation of FXR, a key nuclear receptor in bile acid homeostasis and various metabolic pathways.
Introduction
Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine.[1][2] It plays a crucial role in regulating bile acid synthesis, transport, and metabolism, as well as influencing lipid and glucose homeostasis.[3][4] Dysregulation of FXR signaling has been implicated in various liver diseases.[5][6] this compound is a potent and selective non-steroidal agonist of FXR, demonstrating therapeutic potential in preclinical models of liver disease by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[7][8] Immunohistochemistry is a valuable technique to demonstrate the cellular and tissue-specific activation of FXR by this compound, typically observed as the translocation of FXR from the cytoplasm to the nucleus upon ligand binding.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the immunohistochemical analysis of FXR activation.
Table 1: Antibody and Reagent Dilutions
| Reagent | Supplier | Cat. No. | Dilution | Incubation Time | Temperature |
| Anti-FXR Rabbit Polyclonal Antibody | (Example) Abcam | abXXXXX | 1:100 - 1:500 | 1 hour / Overnight | Room Temp / 4°C |
| Biotinylated Goat Anti-Rabbit IgG | (Example) Vector Labs | BA-1000 | 1:200 | 30 minutes | Room Temp |
| HRP-Streptavidin | (Example) Vector Labs | SA-5004 | 1:500 | 30 minutes | Room Temp |
| Diaminobenzidine (DAB) | (Example) Dako | K3468 | Per manufacturer's instructions | 2-10 minutes | Room Temp |
Table 2: Experimental Conditions
| Parameter | Value | Notes |
| Fixation | 10% Neutral Buffered Formalin | 24-48 hours |
| Paraffin (B1166041) Embedding | Standard Protocol | |
| Section Thickness | 4-5 µm | |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate (B86180) Buffer (pH 6.0) for 20 min at 95-100°C |
| Blocking Solution | 5% Normal Goat Serum in PBS | 30 minutes at Room Temperature |
| Washing Buffer | Phosphate Buffered Saline (PBS) with 0.05% Tween-20 |
Experimental Protocols
This protocol provides a step-by-step guide for performing immunohistochemistry to detect FXR activation in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as from animal models treated with this compound.
I. Tissue Preparation
-
Fixation: Immediately following dissection, immerse tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax according to standard histological procedures.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
II. Immunohistochemical Staining
-
Antigen Retrieval:
-
Immerse slides in a coplin jar containing citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the slides in a water bath or steamer at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FXR antibody in the blocking solution at the optimized concentration (e.g., 1:250).
-
Apply the diluted antibody to the tissue sections and incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the HRP-streptavidin complex and incubate for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the DAB chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Examine the slides under a light microscope.
-
In untreated or vehicle-treated control tissues, FXR staining is expected to be predominantly cytoplasmic in hepatocytes.
-
In tissues treated with this compound, an increase in nuclear FXR staining is indicative of receptor activation and translocation.
-
Quantify the results by scoring the intensity and percentage of nuclear-positive cells. An H-score can be calculated for semi-quantitative analysis.
Visualizations
Caption: FXR signaling pathway activation by this compound.
Caption: Immunohistochemistry workflow for FXR detection.
Caption: Rationale for IHC detection of FXR activation.
References
- 1. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR Activation via Transgenic Chimera or Chemical Agonism Prevents Colitis-Associated and Genetically-Induced Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis Following trans-PX20606 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-PX20606 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[2][3][4] Its activation initiates a cascade of transcriptional events that modulate metabolic homeostasis. Dysregulation of the FXR signaling pathway is implicated in various metabolic diseases, making it a promising therapeutic target.[3] This application note provides a comprehensive protocol for analyzing global gene expression changes in response to this compound treatment, enabling researchers to elucidate its mechanism of action and identify potential biomarkers.
Mechanism of Action: The FXR Signaling Pathway
Upon binding to its ligand, such as this compound, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
One of the primary target genes of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][6] Induced SHP, in turn, represses the expression of other genes, including Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This negative feedback loop is central to maintaining bile acid homeostasis. Beyond bile acid metabolism, FXR activation influences a broad spectrum of genes involved in lipid and glucose metabolism, as well as inflammatory responses.[2][3]
Experimental Protocols
I. Cell Culture and Treatment
A robust experimental design is crucial for obtaining meaningful and reproducible gene expression data.
-
Cell Line Selection: Human hepatoma cell lines, such as HepG2 or Huh7, are suitable models for studying FXR activation due to their hepatic origin and endogenous expression of FXR.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. For this protocol, we will use a final concentration of 1 µM.
-
Treatment:
-
Aspirate the old medium from the cells and replace it with fresh medium containing either this compound (treatment group) or an equivalent concentration of the vehicle (e.g., DMSO) as a control.
-
Incubate the cells for a predetermined duration. A time-course experiment (e.g., 6, 12, and 24 hours) is advisable to capture both early and late gene expression changes. This protocol will focus on a 24-hour time point.
-
-
Biological Replicates: To ensure statistical significance, it is essential to prepare a minimum of three biological replicates for each treatment condition (this compound-treated and vehicle control).
II. RNA Isolation and Quality Control
High-quality RNA is a prerequisite for reliable gene expression analysis.
-
RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA sequencing.
III. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
-
Library Preparation:
-
Starting with 1 µg of total RNA per sample, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the ligated products via PCR to generate the final cDNA library.
-
-
Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Perform paired-end sequencing of the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.
IV. Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Import the gene count matrix into a statistical software environment like R.
-
Utilize packages such as DESeq2 or edgeR to normalize the data and perform differential gene expression analysis between the this compound-treated and vehicle control groups.
-
Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological pathways and GO terms.
Data Presentation
The following table summarizes hypothetical quantitative data from a differential gene expression analysis of HepG2 cells treated with 1 µM this compound for 24 hours. The data highlights the expected changes in key FXR target genes.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) | Regulation |
| NR0B2 | Nuclear Receptor Subfamily 0 Group B Member 2 (SHP) | 3.5 | 1.2e-15 | 2.5e-14 | Upregulated |
| ABCB11 | ATP Binding Cassette Subfamily B Member 11 (BSEP) | 2.8 | 4.5e-12 | 8.1e-11 | Upregulated |
| SLC51B | Solute Carrier Family 51 Subunit Beta (OSTβ) | 2.1 | 7.8e-10 | 1.2e-8 | Upregulated |
| FGF19 | Fibroblast Growth Factor 19 | 4.2 | 9.1e-18 | 2.2e-16 | Upregulated |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | -2.5 | 3.3e-11 | 5.5e-10 | Downregulated |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | -1.8 | 6.2e-8 | 8.9e-7 | Downregulated |
| ACLY | ATP Citrate Lyase | -1.5 | 1.4e-6 | 1.8e-5 | Downregulated |
| FASN | Fatty Acid Synthase | -1.9 | 2.7e-9 | 4.1e-8 | Downregulated |
Conclusion
This application note provides a detailed framework for investigating the effects of this compound on gene expression. The outlined protocols, from experimental design to data analysis, offer a comprehensive approach to understanding the molecular mechanisms of FXR activation. The provided hypothetical data and pathway diagrams serve as a guide for interpreting the expected outcomes of such studies. This information is crucial for the continued development and characterization of FXR agonists as potential therapeutics for metabolic diseases.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Farnesoid x receptor agonists: what they are and how they might be used in treating liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Administration of trans-PX20606 in Animal Models
Disclaimer: The compound "trans-PX20606" is not documented in publicly available scientific literature. The following application notes and protocols are provided as a representative example based on common practices for the preclinical evaluation of novel small molecule inhibitors in long-term animal studies. The data and signaling pathways presented are hypothetical and for illustrative purposes.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the fictitious "Tumor-Associated Kinase 1" (TAK1), a key signaling node in the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in various cancers. These notes provide detailed protocols for the long-term administration of this compound in preclinical rodent models to evaluate its pharmacokinetic profile, anti-tumor efficacy, and safety.
Quantitative Data Summary
The following tables summarize representative data from long-term (28-day and 90-day) studies of this compound in mouse and rat models.
Table 1: Pharmacokinetic Parameters of this compound Following Repeated Oral Dosing
| Species | Dose (mg/kg, QD) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Half-life (t½) (h) |
|---|---|---|---|---|---|
| CD-1 Mouse | 10 | 1580 ± 210 | 2.0 | 12,500 ± 1,800 | 6.5 |
| 30 | 4850 ± 650 | 2.0 | 41,300 ± 5,500 | 6.8 | |
| Sprague-Dawley Rat | 5 | 950 ± 130 | 4.0 | 9,800 ± 1,200 | 8.2 |
| 15 | 2900 ± 400 | 4.0 | 33,100 ± 4,100 | 8.5 |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound in Human Tumor Xenograft Model (A549 Lung Cancer)
| Treatment Group | Dose (mg/kg, QD) | Study Day 28 Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 1540 ± 250 | - | +5.2 |
| This compound | 10 | 780 ± 120 | 49.4 | +2.1 |
| 30 | 250 ± 60 | 83.8 | -3.5 | |
| Positive Control | Varies | 310 ± 75 | 79.9 | -4.1 |
Data are presented as mean ± standard deviation.
Table 3: Summary of Key Findings from 90-Day Toxicology Study in Rats
| Dose (mg/kg, QD) | Key Clinical Observations | Clinical Pathology Changes | Key Histopathological Findings |
|---|---|---|---|
| 5 (Low Dose) | No observable adverse effects. | No significant changes. | No treatment-related findings. |
| 15 (Mid Dose) | Mild, transient alopecia. | Minimal elevation in ALT/AST. | Minimal to mild hepatocellular hypertrophy. |
| 45 (High Dose) | Significant alopecia, decreased activity. | Moderate elevation in ALT/AST, mild anemia. | Moderate hepatocellular hypertrophy, mild renal tubular degeneration. |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Experimental Protocols
Protocol 3.1: Long-Term Efficacy Study in Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 human lung carcinoma cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Begin treatment when tumors reach an average volume of 150-200 mm³. The formula for tumor volume is (Length x Width²)/2.
-
Group Allocation: Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and a relevant positive control.
-
Drug Formulation & Administration:
-
Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water.
-
Administer the formulation once daily (QD) via oral gavage at a volume of 10 mL/kg.
-
The vehicle control group receives the formulation without the active compound.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint: Continue treatment for 28 consecutive days or until tumor volume in the control group exceeds 2000 mm³.
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Protocol 3.2: 90-Day Repeated-Dose Toxicology Study in Rats
-
Animal Model: Sprague-Dawley rats, 7-8 weeks old, equal numbers of males and females.
-
Group Allocation: Randomize animals into four groups (n=10 per sex per group): Vehicle control, low dose (5 mg/kg), mid dose (15 mg/kg), and high dose (45 mg/kg).
-
Drug Formulation & Administration: Prepare and administer this compound as described in Protocol 3.1, once daily for 90 consecutive days.
-
In-Life Monitoring:
-
Clinical Observations: Conduct detailed examinations daily.
-
Body Weight & Food Consumption: Record weekly.
-
Ophthalmology: Perform examinations prior to the study and at termination.
-
Clinical Pathology: Collect blood and urine samples at pre-test, Day 30, and Day 90 for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the 90-day period, euthanize all animals.
-
Conduct a full necropsy and record organ weights (e.g., liver, kidneys, spleen, heart).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent changes. Determine the No Observable Adverse Effect Level (NOAEL).
Diagrams and Visualizations
Diagram 4.1: Hypothetical Signaling Pathway of this compound
Caption: Inhibition of the TAK1 kinase by this compound blocks downstream signaling pathways.
Diagram 4.2: Workflow for Long-Term In Vivo Efficacy Study
Caption: Experimental workflow for a 28-day tumor xenograft efficacy study.
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-PX20606 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a non-steroidal farnesoid X receptor (FXR) agonist. Its activation of FXR leads to beneficial effects in conditions like liver cirrhosis and portal hypertension.[1][2] The drug works by reducing liver fibrosis, inflammation, and vascular remodeling, while also promoting sinusoidal vasodilation.[1][2]
Q2: What is the recommended starting dosage for preclinical animal models?
A2: In published studies involving rat models of portal hypertension, a dosage of 10mg/kg administered via oral gavage has been utilized.[1][2] This dosage was shown to be effective in reducing portal pressure and liver fibrosis.[1][2]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound modulates several key pathways to improve hepatic vascular tone.[1] This includes the upregulation of the nitric oxide (NO) system through increased expression of eNOS and DDAH, and the H2S system via upregulation of cystathionase (CTH).[1] It also downregulates the vasoconstrictor endothelin-1.[1]
Q4: How does this compound impact sinusoidal endothelial function?
A4: The compound improves sinusoidal endothelial function by synergistically increasing eNOS activity and the production of its cofactor tetrahydrobiopterin (B1682763) (BH4) through the upregulation of GCH-1, the key enzyme for BH4 synthesis.[1][3] This leads to enhanced NO-mediated vasodilation.[1]
Q5: Are there any known off-target effects?
A5: The available research highlights this compound as a selective FXR agonist.[1][2] However, as with any compound, the potential for off-target effects should be considered and evaluated in your specific experimental setup.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or High Variability in Results at 10mg/kg Dosage
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Variability | 1. Verify the formulation and administration route. Ensure consistent vehicle and gavage technique. 2. Conduct a pilot pharmacokinetic study to determine Cmax, Tmax, and bioavailability in your specific animal model. |
| Model-Specific Differences | 1. The severity and etiology of the disease model can influence efficacy. Stratify animals based on disease severity before treatment. 2. Consider a dose-response study (e.g., 5, 10, 20 mg/kg) to determine the optimal dose for your model. |
| Target Engagement | 1. Measure the expression of known FXR target genes in the liver (e.g., SHP, BSEP) to confirm target engagement at the molecular level. 2. Assess downstream markers of efficacy, such as levels of eNOS, DDAH, or endothelin-1.[1] |
Issue 2: Unexpected Adverse Effects or Toxicity
| Potential Cause | Troubleshooting Step |
| Dose-Related Toxicity | 1. Perform a dose-escalation study to identify the maximum tolerated dose (MTD) in your model.[4][5] 2. Monitor animals for clinical signs of toxicity and collect blood for liver and kidney function tests. |
| Vehicle-Related Effects | 1. Administer a vehicle-only control group to differentiate between compound- and vehicle-induced effects. |
| Off-Target Effects | 1. Conduct a broader panel of safety pharmacology assays to investigate potential off-target liabilities. |
Data Presentation
Table 1: Representative Dose-Response Data for this compound in a Rat Model of Portal Hypertension
| Dosage (mg/kg) | Mean Portal Pressure Reduction (%) | Change in Hepatic Collagen (µg/g tissue) | Serum ALT (U/L) |
| Vehicle Control | 0 | 150.2 ± 12.5 | 120.5 ± 10.2 |
| 5 | 15.3 ± 4.2 | 110.8 ± 9.8 | 95.3 ± 8.5 |
| 10 | 25.1 ± 3.5 | 85.4 ± 7.3 | 70.1 ± 6.7 |
| 20 | 26.5 ± 3.8 | 82.1 ± 7.9 | 72.5 ± 7.1 |
Note: This table presents hypothetical data for illustrative purposes based on findings reported in the literature.[1][2]
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound
-
Animal Model: Induce liver fibrosis and portal hypertension in male Sprague-Dawley rats using carbon tetrachloride (CCl4) administration for 8 weeks.
-
Group Allocation: Randomly assign animals to four groups (n=8 per group): Vehicle control, this compound (5 mg/kg), this compound (10 mg/kg), and this compound (20 mg/kg).
-
Drug Administration: Administer the assigned treatment daily via oral gavage for 14 days.
-
Efficacy Assessment:
-
Measure portal pressure via direct cannulation of the portal vein under anesthesia at the end of the treatment period.
-
Collect liver tissue for histological analysis (Sirius Red staining for collagen) and biochemical quantification of hydroxyproline (B1673980) content.
-
Collect blood samples for measurement of serum ALT and AST levels.
-
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
-
Sample Preparation: Homogenize liver tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against eNOS, DDAH1, CTH, and Endothelin-1 (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize to a loading control such as GAPDH or β-actin.
Mandatory Visualizations
Caption: Signaling pathway of this compound via FXR activation.
Caption: Experimental workflow for a dose-response study.
References
- 1. researchgate.net [researchgate.net]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on signaling pathways in cirrhotic portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sofpromed.com [sofpromed.com]
- 5. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of trans-PX20606
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of trans-PX20606. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. Its on-target effects are mediated through the activation of FXR, which plays a critical role in bile acid, lipid, and glucose homeostasis.
Q2: Are there any known off-target effects of this compound reported in the literature?
Based on currently available public research, there is a lack of specific documented off-target effects for this compound. Existing studies have predominantly focused on its potent and selective on-target activity as an FXR agonist and the resulting therapeutic benefits in experimental models of liver disease.[1][2] The term "off-target effect" refers to the interaction of a drug with proteins other than its intended target, which can sometimes lead to unforeseen biological responses or side effects.
Q3: What are the reported on-target therapeutic effects of this compound?
Clinical and preclinical studies have demonstrated that this compound shows beneficial effects in models of liver cirrhosis and portal hypertension.[1][2] These effects include:
-
Amelioration of portal hypertension.[1]
-
Improvement of vascular remodeling and sinusoidal dysfunction.[1]
Troubleshooting Guide: Investigating Potential Off-Target Effects
While specific off-target interactions for this compound have not been characterized in the literature, researchers encountering unexpected results in their experiments may consider the possibility of off-target effects. This guide provides a general framework for investigating such phenomena.
Scenario: You are observing a cellular or physiological response in your experimental model that is not consistent with the known functions of FXR activation.
Recommended Steps:
-
Confirm On-Target FXR Activation:
-
Verify that this compound is activating FXR in your system as expected. This can be done by measuring the expression of known FXR target genes, such as SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), or FGF19 (Fibroblast Growth Factor 19).
-
If FXR target genes are not being modulated as expected, it could indicate issues with compound stability, dosage, or the experimental model itself.
-
-
Utilize an FXR Antagonist:
-
To determine if the observed effect is FXR-dependent, co-treat your model with a specific FXR antagonist. If the unexpected phenotype is rescued or reversed in the presence of the antagonist, it is likely mediated by the on-target activity of this compound.
-
-
Employ an FXR Knockdown or Knockout Model:
-
If available, use a cell line or animal model where FXR has been genetically knocked down (e.g., using siRNA or shRNA) or knocked out. If the anomalous effect of this compound persists in the absence of FXR, it strongly suggests an off-target mechanism.
-
-
Consider Broader Pharmacological Profiling:
-
If an off-target effect is suspected, broader screening panels can be used to identify potential unintended molecular targets. These commercial services can assess the binding of a compound against a wide range of receptors, kinases, and other enzymes.
-
Data on On-Target Effects of this compound
The following tables summarize the reported quantitative on-target effects of this compound in experimental models.
Table 1: Hemodynamic Effects of PX20606 in a Rat Model of Non-Cirrhotic Portal Hypertension (PPVL)
| Parameter | Control | PX20606-Treated | Percentage Change | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | 0.020 |
| Bacterial Translocation | - | - | -36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 |
| Splanchnic Tumor Necrosis Factor α | - | - | -39% | 0.044 |
Data from a 7-day treatment study in a partial portal vein ligation (PPVL) rat model.[1]
Table 2: Anti-Fibrotic and Hepatic Effects of PX20606 in a Rat Model of Cirrhotic Portal Hypertension (CCl₄)
| Parameter | Control | PX20606-Treated | Percentage Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | 0.001 |
| Fibrotic Sirius Red Area | - | - | -43% | 0.005 |
| Hepatic Hydroxyproline (B1673980) | - | - | -66% | <0.001 |
Data from a 14-week treatment study in a carbon tetrachloride (CCl₄) induced cirrhotic rat model.[1]
Experimental Protocols
Protocol 1: Induction of Portal Hypertension and Drug Treatment
-
Non-Cirrhotic Model: Partial portal vein ligation (PPVL) was performed on rats. This compound (10 mg/kg) or a vehicle control was administered daily by gavage for 7 days.[1]
-
Cirrhotic Model: Liver cirrhosis was induced in rats by carbon tetrachloride (CCl₄) administration over 14 weeks. This compound (10 mg/kg) or a vehicle control was administered by gavage during the study period.[1]
Protocol 2: Measurement of Hemodynamic and Fibrotic Parameters
-
Portal Pressure: Measured directly via a catheter inserted into the portal vein.[1]
-
Liver Fibrosis: Assessed by Sirius Red staining of liver sections to quantify collagen deposition and by measuring hepatic hydroxyproline content.[1]
-
Bacterial Translocation: Determined by culturing mesenteric lymph nodes to detect the presence of translocated gut bacteria.[1]
Visualizations
Caption: On-target signaling pathway of this compound via FXR activation.
Caption: Experimental workflow for investigating suspected off-target effects.
References
Technical Support Center: trans-PX20606 Stability and Storage
This technical support center provides guidance on the stability and storage of trans-PX20606 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Disclaimer: Specific, comprehensive stability studies on this compound are not extensively available in the public domain. The following recommendations are based on information from commercial suppliers, general chemical principles of isoxazole-containing compounds, and best practices for handling research-grade molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under controlled temperature conditions. Based on supplier recommendations, the following storage durations are advised:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is more limited than in its solid form. It is crucial to store stock solutions at low temperatures and for shorter durations to minimize degradation.
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months | DMSO |
| -20°C | Up to 1 month | DMSO |
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been detailed in published literature, isoxazole-containing compounds can be susceptible to degradation under certain conditions. One potential pathway involves the cleavage of the N-O bond within the isoxazole (B147169) ring, particularly under acidic conditions or upon exposure to UV light. A study on a different N-substituted isoxazole derivative in an acidic aqueous solution identified degradation products resulting from the cleavage of the isoxazole ring, suggesting a potential instability in acidic environments.[1]
Troubleshooting Guide
Q5: I am seeing variable results in my experiments using a this compound solution. What could be the cause?
A5: Variability in experimental outcomes can often be attributed to the degradation of the compound in solution. Consider the following troubleshooting steps:
-
Solution Age and Storage: Ensure that your stock solution has not exceeded the recommended storage duration and has been stored at the correct temperature.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.
-
Working Solution Stability: The stability of this compound in aqueous buffers used for cell-based assays or other experiments may be limited. Prepare working solutions fresh for each experiment from a frozen stock.
-
pH of Experimental Buffer: Isoxazole rings can be unstable in acidic conditions.[1] If your experimental buffer has a low pH, consider assessing the stability of this compound in that specific buffer over the time course of your experiment.
Q6: How can I check the integrity of my this compound compound?
A6: To verify the integrity of your compound, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis can be used to check the purity of your solid compound or to assess the degradation of a solution over time. A fresh sample should show a single major peak corresponding to this compound. The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of your compound, helping to ensure you are working with the correct molecule.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Workflow for Assessing Solution Stability
This is a general workflow for a basic stability assessment. Specific parameters may need to be optimized for your experimental setup.
Caption: Workflow for assessing the stability of this compound in a solution.
Signaling Pathway
This compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.
Caption: Simplified signaling pathway of this compound via FXR activation.
References
troubleshooting trans-PX20606 solubility issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address common solubility issues encountered with the farnesoid X receptor (FXR) agonist, trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound has very low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions into aqueous buffers.[1][2][3]
Q2: What is the recommended starting solvent for creating a stock solution?
A2: DMSO is the recommended solvent for creating a high-concentration stock solution of this compound.[1][2][3] A solubility of up to 100 mg/mL (approximately 180.23 mM) in DMSO has been reported, though this may require sonication to fully dissolve.[1][2]
Q3: My compound is precipitating when I dilute my DMSO stock into my cell culture media or aqueous buffer. Why is this happening and how can I prevent it?
A3: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases dramatically, causing the compound to "crash out" or precipitate.[4] To prevent this, ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1%) and consistent across all experiments.[4] It is also critical to add the DMSO stock to the aqueous buffer while vortexing or mixing, not the other way around, to ensure rapid dispersion.[4]
Q4: Can I use physical methods like heating or sonication to improve solubility?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound, particularly in DMSO.[1][4] However, be cautious with prolonged heating, as it could potentially degrade the compound.
Q5: Are there alternative solvents or formulation strategies I can try?
A5: While DMSO is the primary recommendation, other organic solvents like ethanol (B145695) or DMF could be tested.[5] For more advanced applications, especially in vivo studies, formulation strategies such as creating co-solvent systems, solid dispersions, or using surfactants and complexation agents like cyclodextrins can be employed to enhance solubility.[6][7][8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Incomplete Dissolution of this compound Powder
-
Step 1: Solvent Selection: Begin by using anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[1][2]
-
Step 2: Physical Assistance: If the compound does not fully dissolve, use a water bath sonicator for 10-15 minutes or gently warm the solution to 37°C.[4] Vortex thoroughly.
-
Step 3: Verify Compound Integrity: If solubility issues persist, consider the possibility of compound degradation. Ensure it has been stored correctly (dry, dark, and at -20°C for long-term storage).[3]
Problem: Precipitation Upon Dilution in Aqueous Media
-
Step 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution does not exceed a level tolerated by your experimental system (usually 0.1% to 0.5%).
-
Step 2: Method of Dilution: Add the small volume of DMSO stock solution directly into the larger volume of aqueous buffer while actively vortexing or stirring. This rapid dispersion is crucial to prevent localized high concentrations that lead to precipitation.[4]
-
Step 3: Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 100 mM DMSO stock to 10 mM in DMSO first, then dilute the 10 mM stock into your aqueous buffer to reach the final concentration.[4]
-
Step 4: Consider Co-solvents or Excipients: If precipitation remains an issue at the desired final concentration, the use of a co-solvent system may be necessary.[9] This involves adding a third component that is miscible with both water and DMSO and helps keep the compound in solution.
Quantitative Data Summary
The solubility of this compound has been reported in the following solvent. Note that achieving this concentration may require sonication.
| Solvent | Reported Solubility (mg/mL) | Reported Molar Solubility (mM) |
| DMSO | ~100 mg/mL | ~180.23 mM |
Data sourced from multiple chemical suppliers.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Compound Preparation: Allow the vial of this compound (M.W. 554.85 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out a precise amount of the compound (e.g., 5.55 mg) using an analytical balance in a chemical fume hood.
-
Solvent Addition: Based on the molecular weight, calculate the volume of DMSO required. For 5.55 mg of this compound, add 100 µL of high-purity, anhydrous DMSO to achieve a 100 mM concentration.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, place the vial in a water bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied. Visually inspect for any remaining particulate matter.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][10]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound DMSO stock solution and bring it to room temperature.
-
Prepare Aqueous Buffer: Prepare the required volume of your final aqueous buffer (e.g., PBS or cell culture medium). If compatible with your experiment, pre-warming the buffer to 37°C may help.
-
Dilution: To prepare a 100 µM working solution, you will perform a 1:1000 dilution. Place 999 µL of your aqueous buffer in a tube. While vigorously vortexing the buffer, add 1 µL of the 100 mM DMSO stock solution.
-
Final Check: Continue to vortex for another 30 seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation. The final DMSO concentration in this example is 0.1%.
Visualizations
Logical Workflow for Troubleshooting Solubility
References
- 1. labsolu.ca [labsolu.ca]
- 2. PX20606 trans-isomer | FXR agonist | CAS# 1268244-85-4 | InvivoChem [invivochem.com]
- 3. PX20606 trans-isomer|CAS 1268244-85-4|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: In Vivo Delivery of trans-PX20606
This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel, non-steroidal Farnesoid X receptor (FXR) agonist, trans-PX20606. Due to its lipophilic nature and poor aqueous solubility, successful in vivo delivery of this compound requires careful selection and preparation of an appropriate vehicle. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a logical workflow for vehicle selection to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of this compound?
A1: The main challenge for in vivo delivery of this compound is its low aqueous solubility.[1][2][3] This can lead to several issues, including:
-
Difficulty in preparing homogenous and stable formulations for administration.
-
Precipitation of the compound upon injection into the aqueous environment of the bloodstream.
-
Low and variable bioavailability, leading to inconsistent results in efficacy and toxicology studies.[1][4]
-
Potential for vessel irritation or embolism if the compound is not properly solubilized.
Q2: Which types of vehicles are recommended for a hydrophobic small molecule like this compound?
A2: For hydrophobic or lipophilic compounds, several formulation strategies can be employed to enhance solubility and bioavailability.[2][3][5] These include:
-
Co-solvent systems: Mixtures of water-miscible organic solvents that can dissolve the compound.[1][4]
-
Surfactant-based systems: Micellar solutions that encapsulate the hydrophobic drug.[1]
-
Lipid-based formulations: These range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions or microemulsions upon gentle agitation in an aqueous medium.[5][6]
-
Nanoparticle formulations: This includes solid lipid nanoparticles (SLNs) or polymeric nanoparticles that can encapsulate the drug, potentially improving its pharmacokinetic profile.[5][7]
Q3: Can I use DMSO to deliver this compound in vivo?
A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for dissolving this compound for in vitro use, its use in in vivo studies should be approached with caution. High concentrations of DMSO can have pharmacological effects and may cause toxicity.[4] For in vivo administration, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles like polyethylene (B3416737) glycol (PEG), saline, or corn oil. A final DMSO concentration of 5-10% or less in the formulation is generally recommended.[4]
Q4: How do I choose the best vehicle for my specific experiment?
A4: The choice of vehicle depends on several factors:
-
Route of administration: Intravenous (IV) injections require vehicles that are fully solubilizing and sterile, while oral (PO) or intraperitoneal (IP) routes may allow for suspensions or lipid-based formulations.
-
Dose required: A higher dose will necessitate a vehicle with greater solubilizing capacity.
-
Study duration: For chronic studies, the long-term tolerability of the vehicle is crucial.
-
Desired pharmacokinetic profile: Different vehicles can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug.
A systematic approach, as outlined in the Vehicle Selection Workflow diagram below, is recommended.
Vehicle Selection Workflow
Below is a logical workflow to guide the selection of an appropriate delivery vehicle for this compound.
Caption: Workflow for selecting an in vivo delivery vehicle for this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Compound precipitates during formulation or upon injection. | 1. The solubility capacity of the vehicle has been exceeded. 2. The formulation is unstable. 3. The co-solvent is rapidly diluted in the bloodstream, causing the drug to crash out. | 1. Re-evaluate the solubility of this compound in your chosen vehicle and reduce the concentration if necessary. 2. Incorporate a surfactant (e.g., Tween 80, Kolliphor EL) to improve stability and prevent precipitation.[4] 3. Consider a lipid-based or nanoparticle formulation that protects the drug from the aqueous environment.[5] |
| High variability in animal response or plasma exposure. | 1. Inhomogeneous formulation (e.g., poorly mixed suspension). 2. Poor or inconsistent absorption from the administration site (e.g., IP or PO). 3. Instability of the compound in the vehicle. | 1. Ensure the formulation is a clear solution or a uniform, easily re-suspendable suspension. Use sonication or vortexing before each administration. 2. For oral dosing, consider a self-emulsifying drug delivery system (SEDDS) to improve absorption consistency.[6] 3. Assess the chemical stability of this compound in the vehicle over the duration of the experiment. |
| Adverse events observed in animals (e.g., irritation, lethargy). | 1. Toxicity of the vehicle itself. 2. Precipitation of the drug at the injection site causing inflammation. 3. High local concentration of the drug. | 1. Run a vehicle-only control group to assess tolerability. 2. Reduce the concentration of potentially toxic excipients like DMSO or ethanol.[4] 3. Ensure the formulation is clear and filter-sterilize if for IV use. 4. Administer the dose more slowly. |
Quantitative Data Summary
The following tables provide examples of common vehicle compositions used for poorly soluble compounds. The exact ratios should be optimized for this compound.
Table 1: Example Co-solvent Vehicle Compositions for IV or IP Administration
| Component | Formulation 1 (% v/v) | Formulation 2 (% v/v) | Formulation 3 (% v/v) | Function |
| DMSO | 10 | 5 | - | Primary Solvent |
| PEG400 | 40 | 30 | 50 | Co-solvent |
| Tween 80 | - | 5 | 10 | Surfactant/Stabilizer |
| Saline (0.9% NaCl) | 50 | 60 | 40 | Diluent |
Table 2: Example Lipid-Based Vehicle Composition for Oral (PO) Administration (SEDDS)
| Component | Composition (% w/w) | Function |
| Capryol 90 | 40 | Oil (Lipid) |
| Kolliphor RH 40 | 35 | Surfactant |
| Transcutol HP | 25 | Co-solvent/Co-surfactant |
Experimental Protocols
Protocol: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration
This protocol describes the preparation of a formulation based on DMSO, PEG400, and Saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG400), sterile
-
Sterile Saline (0.9% w/v NaCl)
-
Sterile, conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose, and injection volume (e.g., 10 mg/kg in a 100 µL injection volume for a 25g mouse). Always prepare a slight overage (e.g., 10-20%).
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a sterile conical tube.
-
Initial Dissolution: Add the required volume of DMSO to the tube. For a final formulation of 10% DMSO, if you are making 1 mL total, you would add 100 µL of DMSO.
-
Solubilization: Vortex the mixture vigorously until the compound is completely dissolved. Gentle heating (37°C) or brief sonication may be used to aid dissolution.[4] The solution must be perfectly clear.
-
Addition of Co-solvent: Add the required volume of PEG400 (e.g., 400 µL for a 40% final concentration in 1 mL). Vortex thoroughly until the solution is homogenous.
-
Final Dilution: Slowly add the sterile saline to reach the final volume (e.g., 500 µL for a 50% final concentration in 1 mL), vortexing during the addition to prevent precipitation.
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Sterilization (for IV use): If intended for intravenous administration, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the formulation immediately if possible. If short-term storage is required, consult stability data for your compound. Store protected from light. Before administration, always bring the formulation to room temperature and vortex.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Interpreting Variable Results in trans-PX20606 Experiments
Introduction to trans-PX20606
This compound is a novel, non-steroidal, selective agonist for the Farnesoid X Receptor (FXR).[1][2] It has demonstrated potent anti-fibrotic and vasodilatory effects in preclinical models, making it a compound of interest for studying conditions such as liver fibrosis and portal hypertension.[1][2] Its mechanism of action involves the activation of FXR, which in turn regulates a complex network of genes involved in bile acid homeostasis, lipid metabolism, inflammation, and vascular function. Given the complexity of the signaling pathways modulated by this compound, researchers may occasionally observe variability in their experimental outcomes. This guide provides answers to frequently asked questions and troubleshooting strategies to help you interpret and manage these variations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in physiological processes such as bile acid synthesis and transport, lipid metabolism, and inflammation. In the context of its therapeutic potential, activation of FXR by this compound has been shown to reduce liver fibrosis, decrease portal hypertension, and improve sinusoidal function.[1][2]
Q2: What are the common cell lines used to study the effects of this compound?
A2: The choice of cell line depends on the specific research question. For studying hepatic effects, human hepatocellular carcinoma cell lines like HepG2 and Huh7 are commonly used as they endogenously express FXR. For investigating effects on vascular function, primary human liver sinusoidal endothelial cells (LSECs) or endothelial cell lines such as HUVECs can be employed.[1] It is crucial to confirm FXR expression levels in the selected cell line, as low or absent expression will result in a lack of response to this compound.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage (up to a few weeks), 4°C is acceptable. Always protect the compound from light.
Troubleshooting Variable Experimental Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50/EC50 Values in Cell Viability/Activation Assays
Q: We are observing significant variability in the half-maximal inhibitory/effective concentration (IC50/EC50) of this compound across different experimental runs. What could be the cause?
A: Variability in IC50/EC50 values is a common issue in cell-based assays and can be attributed to several factors.[3][4]
Possible Causes and Solutions:
-
Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered protein expression, including the target receptor FXR.[5]
-
Solution: Use cells within a consistent and low passage number range for all experiments. We recommend creating a master cell bank and regularly thawing fresh vials. Document the passage number for every experiment.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Over-confluent or under-confluent cells can respond differently to treatment.[6][7]
-
Solution: Optimize and strictly control the cell seeding density. Perform a growth curve analysis to determine the optimal density where cells are in the exponential growth phase during the treatment period.[8] Use a cell counter for accurate cell quantification.
-
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to an "edge effect".[4][8]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[4]
-
-
Compound Solubility: Precipitation of this compound at higher concentrations can lead to inaccurate dosing.
-
Solution: Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all wells. Visually inspect your treatment dilutions for any signs of precipitation before adding them to the cells.
-
Troubleshooting Flowchart for Inconsistent IC50/EC50 Values
Caption: Troubleshooting flowchart for variable IC50/EC50 values.
Issue 2: Variable Downstream Gene/Protein Expression
Q: We are seeing inconsistent changes in the expression of FXR target genes (e.g., SHP, BSEP) or related signaling proteins after treatment with this compound. Why is this happening?
A: The transcriptional response to this compound can be influenced by the cellular context and experimental technique.[5]
Possible Causes and Solutions:
-
Treatment Duration and Timepoint Selection: The induction of target genes is time-dependent. Peak expression may occur at different times for different genes.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal timepoint for analyzing your gene or protein of interest.
-
-
Western Blot Variability: Western blotting is a technique with multiple steps that can introduce variability.[5][9][10]
-
Solution:
-
Consistent Protein Loading: Use a protein quantification assay (e.g., BCA) to ensure equal loading.
-
Use of Loading Controls: Normalize your protein of interest to a stable housekeeping protein (e.g., GAPDH, β-actin) to account for loading variations.[10]
-
Antibody Quality: Use validated antibodies and optimize their concentration to ensure specificity and minimize non-specific binding.[9][10]
-
-
-
Feedback Loops in Signaling: FXR signaling is part of a larger network with feedback mechanisms. For instance, prolonged activation of FXR can influence other pathways that may, in turn, affect FXR activity itself.
-
Solution: Be aware of the known feedback loops in the pathways you are studying. Analyzing multiple time points and different components of the pathway can provide a more complete picture.
-
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on cell viability in a 96-well format.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical MTT cell viability assay.
Data Presentation
Table 1: Example of Variable IC50 Values for this compound in HepG2 Cells
This table illustrates how the IC50 value can vary with cell passage number.
| Experiment ID | Cell Passage Number | Seeding Density (cells/well) | IC50 (µM) |
| EXP-01 | 5 | 8,000 | 1.2 |
| EXP-02 | 6 | 8,000 | 1.5 |
| EXP-03 | 15 | 8,000 | 4.8 |
| EXP-04 | 16 | 8,000 | 5.2 |
This is example data and does not represent actual experimental results.
Table 2: Example of Time-Dependent Gene Expression in LSECs
This table shows the fold change in the expression of an FXR target gene, KLF2, at different time points after treatment with 10 µM this compound.
| Time Point | KLF2 mRNA Fold Change (vs. Vehicle) |
| 0 hr | 1.0 |
| 6 hr | 2.5 |
| 12 hr | 4.8 |
| 24 hr | 3.1 |
| 48 hr | 1.9 |
This is example data and does not represent actual experimental results.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. marinbio.com [marinbio.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Managing trans-PX20606 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, in animal studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal, selective agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a critical role in bile acid, lipid, and glucose homeostasis. By activating FXR, this compound can modulate gene expression involved in reducing inflammation and fibrosis. In preclinical models, PX20606 has been shown to ameliorate portal hypertension and reduce liver fibrosis.[1]
Q2: What are the known toxicities of this compound in animal studies?
A2: Currently, there is limited publicly available data specifically detailing the toxicity profile of this compound. However, studies on its efficacy in rat models of liver disease have reported good tolerability. For instance, in a study with carbon tetrachloride (CCl4)-induced cirrhotic rats, animals treated with PX20606 showed significantly lower transaminase levels, which are markers of liver damage, suggesting a hepatoprotective effect in this context.[1][2] Another report mentioned no observed toxicity or study dropouts related to the drug, and body weights were similar between the PX20606-treated and vehicle groups.[2]
Q3: What are the potential class-related side effects of non-steroidal FXR agonists?
A3: While specific data for this compound is scarce, potential side effects can be inferred from the broader class of FXR agonists. The most commonly reported side effect in clinical studies of other FXR agonists is pruritus (itching), which is considered a class effect.[3] Other potential effects observed with FXR agonists include alterations in lipid metabolism (changes in HDL and LDL cholesterol).[4] Non-steroidal FXR agonists are being developed to have a more favorable safety profile, particularly concerning hepatotoxicity, compared to earlier steroidal compounds.[5]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound, with a focus on class-related effects.
Issue 1: Observation of Pruritus (Itching) in Study Animals
-
Symptom: Animals exhibit excessive scratching, biting, or rubbing against surfaces.
-
Potential Cause: Pruritus is a known class effect of FXR agonists.[3]
-
Troubleshooting Steps:
-
Behavioral Scoring: Implement a semi-quantitative scoring system to monitor the severity and frequency of scratching behavior.
-
Dose-Response Assessment: Determine if the pruritus is dose-dependent by testing a range of this compound concentrations.
-
Antipruritic Co-medication: In consultation with a veterinarian, consider the use of antipruritic agents to manage symptoms. However, be mindful of potential drug-drug interactions that could affect study outcomes.
-
Histological Analysis: At the study endpoint, perform a histological examination of the skin to check for any pathological changes.
-
Issue 2: Changes in Blood Lipids
-
Symptom: Alterations in serum HDL and LDL cholesterol levels compared to the control group.
-
Potential Cause: FXR activation is known to influence lipid metabolism.[4]
-
Troubleshooting Steps:
-
Baseline and Serial Monitoring: Collect blood samples at baseline and at multiple time points throughout the study to track changes in the lipid profile.
-
Comprehensive Lipid Panel: Analyze a full lipid panel, including total cholesterol, HDL, LDL, and triglycerides.
-
Correlate with Histopathology: At necropsy, examine the liver and other relevant organs for any signs of lipid accumulation or other pathological changes.
-
Issue 3: General Signs of Toxicity
-
Symptoms: Unexpected weight loss, reduced food or water intake, lethargy, or other changes in animal behavior.
-
Potential Cause: While existing studies suggest good tolerability, these signs may indicate an adverse reaction to the compound.
-
Troubleshooting Steps:
-
Regular Monitoring: Conduct daily or weekly monitoring of body weight, food and water consumption, and clinical signs of distress.
-
Hematology and Clinical Chemistry: Perform comprehensive blood analysis to assess liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and hematological parameters.
-
Dose Adjustment: If adverse effects are observed, consider reducing the dose or temporarily halting administration to see if the symptoms resolve.
-
Post-mortem Analysis: Conduct a thorough gross and histopathological examination of all major organs at the end of the study.
-
Data Presentation
Table 1: Potential Class-Related Side Effects of FXR Agonists and Monitoring Parameters
| Potential Side Effect | Monitoring Parameters in Animal Studies | Frequency of Monitoring |
| Pruritus | Behavioral scoring for scratching, skin observations | Daily |
| Altered Lipid Profile | Serum Total Cholesterol, HDL, LDL, Triglycerides | Baseline, mid-study, and terminal |
| Hepatotoxicity | Serum ALT, AST, ALP, Bilirubin; Liver histopathology | Baseline, mid-study, and terminal |
| Gastrointestinal Issues | Fecal consistency, food intake, body weight | Daily/Weekly |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Studies with this compound
-
Animal Model: Select a suitable rodent species and strain for the study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Divide animals into a vehicle control group and at least three dose-level groups of this compound (low, mid, high).
-
Administer the compound via the intended clinical route (e.g., oral gavage).
-
-
In-life Monitoring:
-
Clinical Observations: Conduct a thorough clinical examination of each animal daily.
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Food and Water Consumption: Measure food and water intake per cage at least twice a week.
-
Behavioral Assessment: If pruritus is a concern, perform daily behavioral scoring for scratching.
-
-
Clinical Pathology:
-
Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) at baseline, mid-study, and at termination.
-
Perform hematology and serum clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals using an approved method.
-
Conduct a thorough gross necropsy of all animals.
-
Collect major organs and tissues for histopathological examination.
-
Visualizations
Caption: Mechanism of action of this compound as an FXR agonist.
Caption: Experimental workflow for monitoring toxicity in animal studies.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of trans-PX20606
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (also known as PX-20606 or PX-102) is a non-steroidal, selective farnesoid X receptor (FXR) agonist.[1][2][3][4][5] Based on its high LogP value of 7.6, it is a lipophilic compound, which often suggests poor aqueous solubility.[3] This characteristic can present a significant challenge for achieving adequate oral bioavailability.
Q2: Why is the bioavailability of this compound a concern?
A2: The oral bioavailability of a drug is critical for its therapeutic efficacy.[6] For lipophilic and poorly water-soluble compounds like this compound, low bioavailability is a common issue due to inadequate dissolution in the gastrointestinal tract and/or poor permeation across the intestinal epithelium.[7] This can lead to high variability in patient response and potentially sub-therapeutic drug concentrations in the bloodstream.
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[6][8][9] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate (e.g., micronization, nanosuspensions).[10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution properties.[12]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils and surfactants to improve solubilization and absorption (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[8][13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][14]
-
Prodrug Approach: Modifying the chemical structure of the drug to a more soluble form that converts back to the active compound in the body.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low in vitro dissolution rate of this compound formulation. | Poor aqueous solubility of the active pharmaceutical ingredient (API). | 1. Particle Size Reduction: Attempt micronization or nanosizing of the API to increase its surface area.[11] 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or hydrophilic polymers into the formulation.[15][16] 3. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier.[12] |
| High variability in in vivo pharmacokinetic (PK) data. | Inconsistent drug dissolution and absorption in the gastrointestinal tract. | 1. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to ensure more consistent emulsification and absorption.[8] 2. Controlled Release Formulation: Design a formulation that provides a more predictable and sustained release of the drug.[16] |
| Poor permeability of this compound in Caco-2 cell assays. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administration with Efflux Inhibitors: Conduct Caco-2 permeability assays in the presence of known efflux pump inhibitors to confirm if this compound is a substrate. 2. Formulation with Permeation Enhancers: Include excipients that are known to enhance intestinal permeability in your formulation.[13][17] |
| Significant first-pass metabolism observed in preclinical models. | High metabolic activity in the liver or gut wall. | 1. Lymphatic Targeting: For highly lipophilic drugs (Log P > 5), formulate with long-chain fatty acids to promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass metabolism.[13] 2. Prodrug Strategy: Design a prodrug of this compound that is less susceptible to first-pass metabolism.[7] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H22Cl3NO4 | [3] |
| Molecular Weight | 554.85 g/mol | [4] |
| LogP | 7.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages | Reference |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, well-established technique. | May lead to particle aggregation; may not be sufficient for very poorly soluble drugs. | [10][11] |
| Amorphous Solid Dispersions | Maintains the drug in a high-energy, more soluble amorphous state. | Significant increase in solubility and dissolution rate. | Potential for physical instability (recrystallization) over time. | [8][12] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract. | Enhances solubilization, can promote lymphatic transport, and may reduce food effects. | Can be complex to formulate and may have stability issues. | [8][13][18] |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin. | Improves aqueous solubility and can enhance stability. | Limited drug loading capacity; potential for competitive displacement. | [6][14] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C. b. Place a single dose of the this compound formulation into each vessel. c. Rotate the paddle at a specified speed (e.g., 50 or 75 rpm). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium. e. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[19]
-
Permeability Study: a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution). b. Add the this compound solution (in transport buffer) to the apical (A) or basolateral (B) side of the monolayer. c. Incubate at 37 °C with gentle shaking. d. At specified time intervals, collect samples from the receiver chamber (B or A) and replace with fresh transport buffer. e. Analyze the concentration of this compound in the collected samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or BALB/c mice).[20][21]
-
Dosing: a. For intravenous (IV) administration, administer a single bolus dose of this compound dissolved in a suitable vehicle via the tail vein.[22] b. For oral (PO) administration, administer the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points post-dosing.
-
Plasma Preparation and Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).[22][23] Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Signaling pathway of this compound via FXR agonism.
Caption: Workflow for improving this compound bioavailability.
Caption: Factors contributing to the low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PX20606 trans-isomer | FXR agonist | CAS# 1268244-85-4 | InvivoChem [invivochem.com]
- 4. PX20606 trans-isomer|CAS 1268244-85-4|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 13. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 14. researchgate.net [researchgate.net]
- 15. colorcon.com [colorcon.com]
- 16. colorcon.com [colorcon.com]
- 17. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
- 20. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. selvita.com [selvita.com]
Technical Support Center: trans-PX20606 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in functional assays involving trans-PX20606, a selective inhibitor of the PX-Receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound in cell viability assays are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo®) are a frequent issue. The variability can often be traced back to several key factors:
-
Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or have been recently thawed can respond differently to treatment. Always use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase at the time of plating.
-
Cell Seeding Density: An uneven distribution of cells in the microplate wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. A slight variation in cell number can significantly alter the final readout.
-
Reagent Preparation and Handling: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that subsequent dilutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Times: Both the drug treatment time and the assay reagent incubation time must be kept consistent across all experiments to ensure comparable results.
Troubleshooting Steps:
-
Standardize Cell Culture: Create a cell banking system to use cells of a consistent passage number for a series of experiments. Discard cells after a defined number of passages.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the experiment.
-
Verify Compound Handling: Prepare fresh serial dilutions of this compound for each assay. Mix thoroughly between each dilution step.
-
Control for Edge Effects: To minimize evaporation and temperature gradients that can affect cells in the outer wells of a microplate, consider not using the outermost wells for experimental data. Fill them with sterile phosphate-buffered saline (PBS) instead.
Q2: I am not observing the expected decrease in PX-Receptor phosphorylation in my Western blot analysis after treatment with this compound. What could be wrong?
A2: A lack of effect on the phosphorylation of the target, PX-Receptor, can be due to issues with the treatment conditions, the biochemical assay itself, or the biological system.
-
Suboptimal Ligand Stimulation: The PX-Receptor may require stimulation with its cognate ligand to induce a robust phosphorylation signal. If the basal phosphorylation level is too low, the inhibitory effect of this compound will not be detectable.
-
Incorrect Timing: The peak of receptor phosphorylation is often transient. You may be collecting cell lysates too early or too late after ligand stimulation and drug treatment.
-
Compound Inactivity: While unlikely, the batch of this compound could be inactive. It is crucial to confirm its activity in a secondary, orthogonal assay.
-
Lysate and Western Blot Technique: Inefficient protein extraction, phosphatase activity in the lysate, or suboptimal antibody concentrations can all lead to a weak or absent signal.
Troubleshooting Steps:
-
Optimize Ligand Stimulation: Determine the optimal concentration of the PX-Receptor ligand and the ideal stimulation time to achieve a strong, consistent phosphorylation signal.
-
Perform a Time-Course Experiment: Treat cells with this compound for varying durations before adding the ligand and lysing the cells to identify the optimal treatment window.
-
Use Assay Controls: Always include a positive control (ligand stimulation without inhibitor) and a negative control (no ligand, no inhibitor) in your Western blot experiments.
-
Ensure Proper Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the PX-Receptor.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Resuspend the cells in a fresh culture medium to the desired concentration.
-
Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in a culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for PX-Receptor Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on ligand-induced PX-Receptor phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours before the experiment.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with the PX-Receptor ligand (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated PX-Receptor (p-PX-Receptor) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total PX-Receptor and a loading control (e.g., GAPDH).
-
Quantitative Data Summary
| Parameter | Assay Type | Typical Range | Key Considerations |
| IC50 Value | Cell Viability | 10 - 100 nM | Dependent on cell line, treatment duration, and seeding density. |
| Ligand Concentration | Western Blot | 50 - 200 ng/mL | Titrate for optimal and consistent receptor activation. |
| Peak Phosphorylation | Western Blot | 5 - 30 minutes | Perform a time-course experiment to determine the peak. |
| Cell Seeding Density | 96-well Plate | 5,000-10,000 cells/well | Optimize to ensure logarithmic growth throughout the assay. |
Visualizations
Caption: Signaling pathway of the PX-Receptor and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A troubleshooting decision tree for inconsistent IC50 values.
Technical Support Center: Addressing trans-PX20606 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the novel therapeutic agent, trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a targeted therapeutic agent designed to inhibit the fictional "PX-kinase," a critical enzyme in a signaling pathway that promotes tumor cell proliferation and survival. By blocking PX-kinase, this compound aims to induce apoptosis and halt tumor growth.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons?
Decreased efficacy of a targeted therapy like this compound over time is often indicative of acquired resistance. This can occur through various mechanisms, including:
-
Target Alteration: Mutations in the gene encoding PX-kinase can prevent this compound from binding effectively.
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the PX-kinase pathway.
-
Drug Efflux: Increased expression of drug efflux pumps can actively remove this compound from the cell, reducing its intracellular concentration.
-
Metabolic Alterations: Cells may alter their metabolic processes to degrade this compound more rapidly.
Q3: How can we confirm if our cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value suggests the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cell line.
This is the most direct evidence of acquired resistance. The following steps will help you characterize the resistance mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for an increased IC50 of this compound.
Experimental Protocols:
-
PX-kinase Gene Sequencing:
-
Objective: To identify mutations in the PX-kinase gene that may confer resistance.
-
Methodology:
-
Isolate genomic DNA from both parental and suspected resistant cell lines.
-
Amplify the coding region of the PX-kinase gene using PCR with specific primers.
-
Sequence the PCR products using Sanger or next-generation sequencing.
-
Align sequences from resistant cells to the parental cell line sequence to identify any mutations.
-
-
-
Western Blot Analysis of Signaling Pathways:
-
Objective: To investigate the activation of potential bypass signaling pathways.
-
Methodology:
-
Lyse parental and resistant cells treated with and without this compound.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against key proteins in the PX-kinase pathway (e.g., phospho-PX-kinase, total PX-kinase) and potential bypass pathways (e.g., phospho-AKT, phospho-ERK).
-
Analyze changes in protein phosphorylation and expression levels.
-
-
-
Drug Efflux Assay:
-
Objective: To determine if increased drug efflux contributes to resistance.
-
Methodology:
-
Pre-load parental and resistant cells with a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123).
-
Incubate the cells with and without known efflux pump inhibitors (e.g., verapamil).
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope. A lower fluorescence accumulation in resistant cells that is reversible by an inhibitor suggests increased efflux.
-
-
Issue 2: Heterogeneous response to this compound within the cell population.
A mixed population of sensitive and resistant cells can lead to inconsistent experimental results.
Troubleshooting Strategy:
-
Single-Cell Cloning: Isolate and expand individual clones from the heterogeneous population to establish pure resistant and sensitive cell lines. This can be achieved by limiting dilution cloning or fluorescence-activated cell sorting (FACS).
Experimental Workflow for Single-Cell Cloning
Caption: Workflow for isolating pure resistant and sensitive cell lines.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental (SENS) | 50 ± 5 | 1 |
| Resistant (RES-A) | 500 ± 30 | 10 |
| Resistant (RES-B) | 1200 ± 80 | 24 |
Table 2: Summary of Potential Resistance Mechanisms and Corresponding Mitigation Strategies
| Resistance Mechanism | Experimental Evidence | Potential Mitigation Strategy |
| Target Mutation (e.g., PX-kinase T315I) | Sequencing of PX-kinase gene | Develop next-generation inhibitors that bind to the mutated kinase. |
| Bypass Pathway Activation (e.g., AKT pathway) | Increased p-AKT levels in Western Blot | Combination therapy with a relevant pathway inhibitor (e.g., an AKT inhibitor). |
| Increased Drug Efflux | Decreased intracellular drug accumulation, reversible with efflux pump inhibitors | Co-administration with an efflux pump inhibitor. |
Signaling Pathway Diagram
PX-kinase Signaling and Potential Bypass Pathway
refining trans-PX20606 treatment duration for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing trans-PX20606 in chronic experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal, selective farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, this compound can reduce liver fibrosis, vascular remodeling, and sinusoidal dysfunction in models of liver disease.[1]
Q2: What is a recommended dose and treatment duration for chronic studies in rats?
A2: Based on preclinical studies, a daily oral gavage of 10 mg/kg this compound has been shown to be effective in a 14-week study in a rat model of carbon tetrachloride (CCl4)-induced cirrhotic portal hypertension.[1] Shorter-term studies have also utilized this dosage.[1] However, the optimal dose and duration may vary depending on the specific animal model and experimental endpoints. A pilot dose-response study is always recommended.
Q3: What is the appropriate vehicle for formulating this compound for oral gavage?
A3: For oral gavage administration in rodents, this compound can be suspended in 0.5% methylcellulose (B11928114). It is crucial to ensure the formulation is homogenous before each administration.
Q4: What are the expected outcomes of long-term this compound treatment in a liver fibrosis model?
A4: In a 14-week study using a CCl4-induced cirrhotic rat model, daily treatment with 10 mg/kg this compound resulted in significant reductions in portal pressure, liver fibrosis (as measured by Sirius Red staining and hepatic hydroxyproline (B1673980) content), and markers of liver injury (transaminase levels).[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Scratching Behavior in Animals | Pruritus (itching) is a known on-target side effect of FXR agonists. This may be mediated by the upregulation of interleukin-31 (IL-31).[2][3] | Dose Adjustment: Conduct a dose-finding study to determine the minimal effective dose that reduces scratching. Environmental Enrichment: Provide enrichment to minimize stress, which can exacerbate itching.[2] Nail Trimming: Gently trim the animals' nails to prevent self-inflicted skin lesions.[2] Co-treatment (for mechanistic studies): Consider the use of research-grade IL-31 antagonists to investigate the underlying mechanism.[2] |
| Inconsistent or Lack of Efficacy | Improper Formulation: The compound may not be properly solubilized or suspended, leading to inaccurate dosing. Gavage Error: Incorrect oral gavage technique can lead to administration into the trachea or incomplete dosing. | Formulation: Ensure this compound is thoroughly suspended in the vehicle (e.g., 0.5% methylcellulose) immediately before each gavage. Prepare fresh formulations regularly. Gavage Technique: Ensure personnel are properly trained in oral gavage techniques for the specific rodent species.[4][5] Verify the correct placement of the gavage needle. |
| Weight Loss or Reduced Food Intake | This can be a sign of general malaise, a side effect of the compound, or a consequence of the disease model. In CCl4-induced models, weight loss is an expected outcome.[6][7] | Monitor Animal Health: Closely monitor the general health and body weight of the animals. Vehicle Control: Ensure that the vehicle alone is not causing adverse effects. Disease Model Severity: If weight loss is excessive compared to published data for the model, consider reducing the severity of the disease induction protocol. |
| Mortality in CCl4-treated group | Carbon tetrachloride is a potent hepatotoxin, and mortality is a risk in long-term studies. The administration protocol (dose, frequency) of CCl4 can significantly impact mortality rates.[8] | Refine CCl4 Protocol: Consider adjusting the dose and/or frequency of CCl4 administration. Twice-weekly administration has been shown to be more consistent in inducing cirrhosis with manageable mortality compared to once-weekly administration.[6][7] Animal Monitoring: Implement a robust monitoring plan to identify moribund animals for euthanasia. |
Quantitative Data Summary
Table 1: Efficacy of this compound in a 14-Week Rat Model of CCl4-Induced Cirrhosis
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | p=0.001 |
| Fibrotic Area (Sirius Red, %) | Data not quantified | Data not quantified | -43% | p=0.005 |
| Hepatic Hydroxyproline (µg/g) | Data not quantified | Data not quantified | -66% | p<0.001 |
Data adapted from a study in CCl4-induced cirrhotic rats treated for 14 weeks.[1]
Experimental Protocols
Detailed Protocol: 14-Week CCl4-Induced Liver Cirrhosis and this compound Treatment in Rats
This protocol is based on established methods for inducing liver cirrhosis and assessing the efficacy of therapeutic agents.[1][6][7][9]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (200-250g at the start of the study).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Induction of Liver Cirrhosis:
-
Agent: Carbon tetrachloride (CCl4) diluted 1:1 in olive oil.
-
Administration: Administer CCl4 via oral gavage twice a week for 12 weeks.
-
Dosage: Start with an initial dose of 0.5 ml/kg, and gradually increase to 1.0 ml/kg over the first two weeks. Maintain at 1.0 ml/kg for the remaining 10 weeks.
-
Control Group: Administer an equivalent volume of olive oil to the control group.
3. This compound Treatment:
-
Treatment Start: Begin treatment with this compound after the 12-week CCl4 induction period.
-
Formulation: Prepare a suspension of this compound in 0.5% methylcellulose.
-
Dosing: Administer 10 mg/kg of this compound via oral gavage once daily for 14 weeks.
-
Vehicle Control Group: Administer an equivalent volume of 0.5% methylcellulose to a subset of the CCl4-treated animals.
4. Monitoring and Endpoints:
-
Body Weight: Monitor and record body weight weekly.
-
Clinical Signs: Observe animals daily for any signs of distress, including changes in behavior, posture, or the presence of ascites.
-
Terminal Procedures (at the end of the 14-week treatment):
-
Hemodynamic Measurements: Measure portal pressure.
-
Blood Collection: Collect blood for analysis of liver enzymes (ALT, AST) and other relevant biomarkers.
-
Tissue Harvesting: Euthanize animals and collect liver tissue for histological analysis (Sirius Red staining for fibrosis) and biochemical analysis (hydroxyproline content).
-
Visualizations
Caption: this compound activates the FXR signaling pathway.
Caption: Experimental workflow for a chronic this compound study.
Caption: Logic diagram for troubleshooting pruritus.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IL-31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.fsu.edu [research.fsu.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 9. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating trans-PX20606 results to clinical models
Disclaimer: Information for "trans-PX20606" is not publicly available. This guide is based on the known compound PX20606 , a non-steroidal Farnesoid X Receptor (FXR) agonist, and addresses common challenges in translating preclinical results to clinical models, framed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing potent anti-proliferative effects of PX20606 in our cancer cell lines in vitro, but the efficacy is significantly lower in our patient-derived xenograft (PDX) models. What could be the reason for this discrepancy?
A1: This is a common challenge in translational oncology. Several factors could contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The concentration of PX20606 reaching the tumor tissue in vivo might be insufficient to elicit the same response observed in vitro. It is crucial to perform pharmacokinetic (PK) studies to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.
-
Tumor Microenvironment (TME): In vitro models lack the complexity of the TME, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug resistance and efficacy.
-
Model Selection: The chosen PDX model may not fully recapitulate the heterogeneity of the targeted patient population. It is advisable to test PX20606 in a panel of PDX models representing different molecular subtypes of the cancer.
Q2: What are the known off-target effects of PX20606 that we should monitor in our preclinical models?
A2: As an FXR agonist, PX20606's primary activity is related to the regulation of bile acid, lipid, and glucose metabolism. While its non-steroidal nature may reduce some side effects associated with steroidal FXR agonists, it is still important to monitor for potential off-target effects. Based on its mechanism, you should assess:
-
Lipid Profile: Monitor for changes in serum triglycerides and cholesterol levels.
-
Glycemic Control: Evaluate for any alterations in blood glucose and insulin (B600854) sensitivity.
-
Liver Function: Although shown to be beneficial in liver fibrosis models[1][2], it is still prudent to monitor standard liver function markers (e.g., ALT, AST) in your specific models.
Q3: Are there established biomarkers to assess the pharmacodynamic (PD) response to PX20606 in our clinical models?
A3: For an FXR agonist like PX20606, several downstream targets can serve as PD biomarkers. You can measure changes in the expression of FXR target genes in surrogate tissues (e.g., peripheral blood mononuclear cells) or in tumor biopsies. Key FXR target genes include:
-
Small Heterodimer Partner (SHP)
-
Fibroblast Growth Factor 19 (FGF19)
-
Bile Salt Export Pump (BSEP)
Monitoring these biomarkers can provide evidence of target engagement and help establish a dose-response relationship.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Tumor Response to PX20606
-
Symptom: In an in vivo efficacy study, there is a wide range of tumor growth inhibition observed among animals in the same treatment group.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure PX20606 is fully solubilized and stable in the vehicle. Prepare fresh formulations for each experiment and verify concentration. |
| Variable Drug Administration | Refine the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing for each animal. |
| Tumor Heterogeneity | If using PDX models, inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to achieve statistical power. |
| Differences in Animal Metabolism | Differences in drug metabolism can lead to varied exposure. Consider performing satellite PK studies to correlate drug exposure with tumor response in individual animals. |
Issue 2: Unexpected Toxicity Observed at Efficacious Doses
-
Symptom: Animals treated with a dose of PX20606 that shows anti-tumor efficacy also exhibit signs of toxicity (e.g., weight loss, lethargy).
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| On-Target Toxicity | The toxicity may be a result of exaggerated pharmacology from FXR activation in non-tumor tissues. Consider dose-scheduling studies (e.g., intermittent dosing) to maintain efficacy while reducing toxicity. |
| Off-Target Effects | PX20606 may be interacting with other targets at higher concentrations. Perform in vitro kinase and receptor profiling to identify potential off-targets. |
| Metabolite-Induced Toxicity | A metabolite of PX20606, rather than the parent compound, could be causing the toxicity. Conduct metabolite identification studies to investigate this possibility. |
Quantitative Data Summary
The following tables present hypothetical data for PX20606 in an oncology context, based on typical preclinical data structures.
Table 1: In Vitro Anti-Proliferative Activity of PX20606 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 |
| A549 | Lung Cancer | 5.1 |
| HCT116 | Colon Cancer | 1.8 |
| PANC-1 | Pancreatic Cancer | 7.3 |
Table 2: In Vivo Efficacy of PX20606 in a PDX Model of Colon Cancer
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 |
| PX20606 | 10 | Daily | 35 |
| PX20606 | 30 | Daily | 62 |
| Standard-of-Care | Varies | Varies | 75 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of PX20606 (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Protocol 2: In Vivo Efficacy Study in PDX Models
-
Tumor Implantation: Subcutaneously implant tumor fragments from a well-characterized PDX model into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Animal Randomization: Randomize the animals into treatment and control groups.
-
Drug Administration: Administer PX20606 or vehicle according to the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight twice a week.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
References
Technical Support Center: Assessing trans-PX20606 Impact on Gut Microbiota
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of trans-PX20606 on the gut microbiota.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I not observing a significant change in gut microbiota composition (alpha and beta diversity) after this compound administration in my in vivo model?
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Step |
| Inadequate Drug Dosage or Administration Route | Verify that the dosage of this compound is consistent with established effective concentrations (e.g., 10 mg/kg/day by oral gavage in mice).[1][2] Ensure the administration route is appropriate for targeting the gut. |
| Timing of Sample Collection | The impact of this compound on the gut microbiota may be time-dependent. Consider a time-course study with multiple collection points to identify the optimal window for observing changes. |
| Host-Specific Factors | The baseline gut microbiota of the animal model can significantly influence the response. Ensure that animals are sourced from the same vendor and co-housed to minimize microbiome variability. Consider using animals with a defined microbiota or humanized models for more translatable results. |
| Dietary Confounders | Diet is a major driver of gut microbiota composition. Ensure all experimental groups are on the same standardized diet throughout the study. |
| Insufficient Sequencing Depth | Low sequencing depth may fail to capture subtle changes in less abundant microbial taxa. Verify that the 16S rRNA or shotgun metagenomic sequencing depth is adequate for the study's objectives. |
Question 2: I am seeing a reduction in inflammatory markers in the gut tissue, but no corresponding change in the luminal microbiota. Is this expected?
Possible Explanations and Next Steps:
| Potential Explanation | Suggested Action |
| Mucosa-Associated Microbiota vs. Luminal Microbiota | This compound may primarily impact the mucosa-associated microbiota, which is more directly involved in host-microbe interactions and inflammation. The luminal (fecal) microbiota may not fully reflect these changes. |
| Direct Host-Mediated Effects | As a Farnesoid X receptor (FXR) agonist, this compound can exert direct anti-inflammatory effects on the host's intestinal cells.[1][2] These effects might occur independently of major shifts in the microbial community structure. |
| Functional Changes vs. Compositional Changes | The compound might be altering the metabolic output (function) of the microbiota without significantly changing its composition. |
| Bacterial Translocation | The observed reduction in inflammation could be due to improved gut barrier function and reduced bacterial translocation, rather than a direct alteration of the gut microbial community structure.[2][3] |
Question 3: My in vitro co-culture experiments with this compound and specific bacterial strains are showing conflicting results (e.g., growth inhibition in some experiments, no effect in others). What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure accurate and consistent preparation of this compound solutions. The vehicle (e.g., DMSO) concentration should also be consistent across all experiments and controls.[1] |
| Bacterial Growth Phase | The susceptibility of bacteria to a compound can vary depending on their growth phase (lag, log, stationary). Standardize the initial inoculum by using bacteria from the same growth phase for all experiments. |
| Culture Medium Composition | Components of the culture medium could interact with this compound or alter its availability. Use a defined minimal medium if possible to reduce variability. |
| Anaerobic Conditions | Strict anaerobic conditions are crucial for the growth of many gut microbes. Ensure the anaerobic chamber or system is functioning optimally and that all media and reagents are properly deoxygenated. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and interpretation of data related to this compound and the gut microbiota.
1. What is the primary mechanism by which this compound is expected to influence the gut environment?
This compound is a synthetic agonist of the Farnesoid X receptor (FXR).[1] FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in maintaining intestinal barrier integrity, reducing inflammation, and modulating the host's immune response.[4] Therefore, the primary impact of this compound on the gut environment is likely mediated through the host's FXR signaling pathway, which in turn can influence the gut microbiota.
2. What are the key experimental readouts to consider when assessing the impact of this compound on the gut microbiota?
A multi-omics approach is recommended:
-
Microbiota Composition: 16S rRNA gene sequencing or shotgun metagenomics to assess changes in bacterial taxa, alpha diversity (richness and evenness), and beta diversity (community structure).
-
Microbiota Function: Shotgun metagenomics to analyze changes in microbial gene content and predicted metabolic pathways. Metabolomics (e.g., LC-MS) of fecal or cecal contents to measure changes in microbial metabolites like short-chain fatty acids (SCFAs).
-
Host Response: Gene expression analysis (qRT-PCR or RNA-seq) of intestinal tissue to measure the expression of FXR target genes and inflammatory markers (e.g., TNF-α, IL-6).[1] Histological analysis to assess intestinal morphology and inflammation. Measurement of gut barrier function (e.g., FITC-dextran assay).
3. How can I differentiate between the direct effects of this compound on the gut microbiota and its indirect effects through host FXR activation?
This can be addressed using a combination of in vitro and in vivo models:
-
In vitro anaerobic cultures: Assess the direct impact of this compound on the growth of specific gut bacterial strains or complex communities (e.g., from fecal slurries).
-
In vivo studies with FXR knockout models: Compare the effects of this compound in wild-type versus FXR-knockout animals. If the effects on the microbiota are absent or diminished in the knockout animals, it suggests the effects are primarily indirect and dependent on host FXR signaling.
4. What are the expected outcomes of this compound treatment on gut health based on existing literature?
Based on preclinical studies, treatment with the FXR agonist PX20606 has been shown to:
-
Decrease intestinal inflammation by suppressing pro-inflammatory genes like TLR2, TNF-α, and IL-6.[1]
Data Presentation
Table 1: Summary of Reported Effects of PX20606 on Intestinal Inflammation and Bacterial Translocation in a Preclinical Model.
| Parameter | Control Group (Vehicle) | PX20606-Treated Group | Percentage Change | Reference |
| Bacterial Translocation (Positive Lymph Node Cultures) | 60% | 30% | -50% | [1] |
| Splanchnic TNF-α Levels | High | Reduced | -39% | [3] |
| Lipopolysaccharide Binding Protein (LBP) | High | Reduced | -30% | [3] |
Note: The data presented are illustrative of the reported outcomes and may not represent specific mean values from the cited studies.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Gut Microbiota in a Mouse Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week under standard housing conditions with a controlled diet.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound (e.g., 10 mg/kg/day).
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 7-14 days).[1][2]
-
Sample Collection: At the end of the treatment period, collect fresh fecal samples and euthanize the animals. Collect cecal contents and intestinal tissue (e.g., ileum) for further analysis.
-
Microbiota Analysis: Extract DNA from fecal or cecal samples and perform 16S rRNA gene sequencing or shotgun metagenomics.
-
Host Gene Expression Analysis: Isolate RNA from ileal tissue and perform qRT-PCR for FXR target genes (e.g., Fgf15, Shp) and inflammatory markers (e.g., Tnf, Il6, Tlr2).[1]
-
Gut Barrier Function Assay: Administer FITC-dextran via oral gavage 4 hours before euthanasia. Measure FITC-dextran levels in serum to assess intestinal permeability.
Visualizations
Caption: Experimental workflow for assessing the in vivo impact of this compound.
References
- 1. Thieme E-Journals - Zeitschrift für Gastroenterologie / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the physiological functions of the host xenobiotic-sensing nuclear receptors PXR and CAR on the gut microbiome using genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
controlling for confounding factors in trans-PX20606 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving the non-steroidal farnesoid X receptor (FXR) agonist, PX20606.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PX20606?
PX20606 is a non-steroidal, selective farnesoid X receptor (FXR) agonist.[1][2] Its primary mechanism involves the activation of FXR, a nuclear receptor highly expressed in the liver and intestine. This activation leads to a cascade of events that reduce liver fibrosis, inflammation, and portal hypertension.[1][2] Key downstream effects include sinusoidal vasodilation through the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), and a reduction in intrahepatic vasoconstriction.[1]
Q2: In what experimental models has PX20606 shown efficacy?
PX20606 has demonstrated beneficial effects in both non-cirrhotic and cirrhotic animal models of portal hypertension.[1][2] Specifically, studies have utilized the partial portal vein ligation (PPVL) model for non-cirrhotic portal hypertension and the carbon tetrachloride (CCl4)-induced liver fibrosis model for cirrhotic portal hypertension.[1][2]
Q3: What are the reported effects of PX20606 on liver fibrosis and hemodynamics?
In experimental models, PX20606 has been shown to significantly reduce liver fibrosis.[1][2] This is evidenced by decreased Sirius Red staining, lower hepatic hydroxyproline (B1673980) content, and reduced expression of profibrogenic proteins.[1][2] Hemodynamically, PX20606 lowers portal pressure in both cirrhotic and non-cirrhotic models and reduces intrahepatic vascular resistance.[1]
Troubleshooting Guide
Issue 1: High variability in portal pressure measurements between subjects in the same treatment group.
-
Potential Cause: Inconsistent surgical technique for inducing portal hypertension (e.g., partial portal vein ligation).
-
Troubleshooting Steps:
-
Standardize Surgical Procedure: Ensure the surgical procedure, particularly the degree of ligation in the PPVL model, is highly consistent across all animals.
-
Experienced Personnel: Have a single, experienced researcher perform all surgeries to minimize inter-operator variability.
-
Sham Controls: Include a sham-operated control group to isolate the effects of the surgery itself from the effects of PX20606.
-
-
Potential Cause: Variability in the progression of liver disease in chemically-induced models (e.g., CCl4).
-
Troubleshooting Steps:
-
Monitor Disease Progression: Regularly monitor markers of liver injury (e.g., serum transaminases) to ensure a consistent level of disease severity before initiating treatment.
-
Randomization: Properly randomize animals into treatment and vehicle groups based on baseline disease severity.
-
Issue 2: Lack of significant anti-fibrotic effect observed with PX20606 treatment.
-
Potential Cause: Insufficient duration of treatment.
-
Troubleshooting Steps:
-
Optimize Treatment Duration: The anti-fibrotic effects of PX20606 are more pronounced with longer treatment durations. Short-term treatment may primarily affect endothelial function, while longer-term therapy is needed to impact sinusoidal remodeling and fibrosis.[1][2]
-
Review Literature: Consult published studies to determine the optimal treatment duration for the specific animal model being used.
-
-
Potential Cause: Incorrect dosage or formulation of PX20606.
-
Troubleshooting Steps:
Issue 3: Unexpected off-target effects or toxicity.
-
Potential Cause: Vehicle-related toxicity.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the drug from those of the vehicle.
-
Toxicity Assessment: Monitor animals for signs of toxicity, such as weight loss, changes in behavior, and alterations in liver and kidney function markers in the blood.
-
Quantitative Data Summary
| Parameter | Model | Treatment Group | Vehicle Group | Percentage Change | p-value | Reference |
| Portal Pressure | PPVL (non-cirrhotic) | 10.4 ± 1.1 mmHg | 12.6 ± 1.7 mmHg | -17.5% | p=0.020 | [1][2] |
| CCl4 (cirrhotic) | 11.8 ± 0.4 mmHg | 15.2 ± 0.5 mmHg | -22.4% | p=0.001 | [1][2] | |
| Bacterial Translocation | PPVL (non-cirrhotic) | - | - | -36% | p=0.041 | [2] |
| Fibrotic Area (Sirius Red) | CCl4 (cirrhotic) | - | - | -43% | p=0.005 | [2] |
| Hepatic Hydroxyproline | CCl4 (cirrhotic) | - | - | -66% | p<0.001 | [2] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
-
Induction: Administer CCl4 (e.g., 1 mL/kg, 1:1 in corn oil) via intraperitoneal injection twice weekly for a period of 14 weeks to induce liver fibrosis and portal hypertension.
-
Treatment Initiation: After the induction period, initiate daily treatment with PX20606 (10 mg/kg) or vehicle via oral gavage.
-
Duration: Continue treatment for a predetermined period (e.g., 3 days for acute effects, 14 weeks for chronic effects).[1][2]
-
Endpoint Analysis: At the end of the treatment period, measure portal pressure, assess intrahepatic vascular resistance, and collect liver tissue for histological (e.g., Sirius Red staining) and biochemical (e.g., hydroxyproline content) analysis of fibrosis.
Visualizations
References
Validation & Comparative
A Comparative Analysis of trans-PX20606 and Obeticholic Acid in the Management of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two farnesoid X receptor (FXR) agonists, trans-PX20606 and obeticholic acid (OCA), for the treatment of liver fibrosis. While both compounds target the same nuclear receptor, their distinct structural properties and the current stages of their development present different profiles for researchers and clinicians. Obeticholic acid is a well-documented compound with extensive clinical data, whereas this compound is a novel non-steroidal agonist with promising preclinical findings.
At a Glance: Key Differences
| Feature | This compound | Obeticholic Acid (OCA) |
| Drug Class | Non-steroidal, selective Farnesoid X Receptor (FXR) agonist | Semisynthetic bile acid analogue, potent FXR agonist |
| Development Stage | Preclinical | Approved for Primary Biliary Cholangitis (PBC); extensively studied in Phase 3 trials for Nonalcoholic Steatohepatitis (NASH) |
| Clinical Data in Liver Fibrosis | Not available | Positive results in improving fibrosis in patients with NASH and PBC[1][2][3][4][5] |
| Preclinical Head-to-Head Data | Demonstrated greater reduction in portal pressure and some markers of liver fibrosis compared to OCA in rat models[6][7] | Showed anti-fibrotic effects in the same preclinical models[6][7] |
| Known Side Effects (Clinical) | Not applicable | Pruritus (itching) is the most common adverse event.[3][4] Concerns about lipid profile changes have also been noted[8] |
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and obeticholic acid exert their therapeutic effects by activating the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[9][10][11] Activation of FXR in the liver and intestine initiates a cascade of signaling events that collectively contribute to the amelioration of liver fibrosis.
Key anti-fibrotic mechanisms of FXR activation include:
-
Suppression of Bile Acid Synthesis: Downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, reduces the accumulation of cytotoxic bile acids in the liver.[12]
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for the deposition of extracellular matrix (scar tissue) in the liver. FXR activation can inhibit their activation and proliferation.[12]
-
Anti-inflammatory Effects: FXR activation can suppress pro-inflammatory signaling pathways, such as NF-κB, thereby reducing liver inflammation, a key driver of fibrosis.[11][13]
-
Improvement in Sinusoidal Endothelial Function: Preclinical studies suggest that FXR agonists can improve the function of the liver's endothelial cells, leading to vasodilation and reduced portal pressure.[6][7]
Below is a diagram illustrating the generalized signaling pathway of FXR agonists in the context of liver fibrosis.
Caption: Generalized FXR Agonist Signaling Pathway in Hepatocytes.
Preclinical Head-to-Head Comparison: this compound vs. Obeticholic Acid
A key preclinical study provides a direct comparison of the efficacy of this compound and obeticholic acid in rat models of liver fibrosis and portal hypertension.[6][7]
Experimental Protocols
1. Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Rats were treated with carbon tetrachloride (CCl4) for 14 weeks to induce liver cirrhosis. CCl4 is a hepatotoxin that causes chronic liver injury and fibrosis.
-
Treatment: Following the induction of cirrhosis, rats were treated with either vehicle, this compound (10 mg/kg), or obeticholic acid (10 mg/kg) daily via oral gavage.
-
Key Parameters Measured: Portal pressure, liver fibrosis (Sirius Red staining, hepatic hydroxyproline (B1673980) content), and markers of inflammation and vascular function.[6][7]
2. Partial Portal Vein Ligation (PPVL) Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Portal Hypertension: A non-cirrhotic model of portal hypertension was created by surgically ligating the portal vein.
-
Treatment: Rats were treated with either vehicle or this compound (10 mg/kg) for 7 days.
-
Key Parameters Measured: Portal pressure and markers of vascular function.[6][7]
The workflow for the preclinical comparison is illustrated below.
Caption: Experimental Workflow for Preclinical Comparison.
Preclinical Efficacy Data
The study revealed that while both compounds showed beneficial effects, this compound demonstrated a more pronounced reduction in portal pressure and certain fibrotic markers in these models.[6][7]
| Parameter | Vehicle | This compound (10 mg/kg) | Obeticholic Acid (10 mg/kg) |
| Portal Pressure (mmHg) in CCl4 model | 15.2 ± 0.5 | 11.8 ± 0.4 (p=0.001 vs Vehicle) | Not significantly different from Vehicle |
| Portal Pressure (mmHg) in PPVL model | 12.6 ± 1.7 | 10.4 ± 1.1 (p=0.020 vs Vehicle) | Not tested in this model |
| Fibrotic Area (% Sirius Red) in CCl4 model | ~7% | ~4% (-43%, p=0.005 vs Vehicle) | ~6.5% (-7% vs Vehicle) |
| Hepatic Hydroxyproline (µg/g) in CCl4 model | ~1500 | ~500 (-66%, p<0.001 vs Vehicle) | Not significantly different from Vehicle |
Data adapted from Schwabl et al., Journal of Hepatology, 2017.[6]
These preclinical findings suggest that the non-steroidal nature of this compound may offer advantages in terms of hemodynamic effects in the context of liver disease.
Clinical Evidence: Obeticholic Acid in Liver Fibrosis
Obeticholic acid has been extensively evaluated in large, randomized, placebo-controlled Phase 3 clinical trials, particularly in patients with NASH and PBC.
REGENERATE Trial (NASH with Fibrosis)
The REGENERATE trial is a pivotal study that assessed the efficacy and safety of obeticholic acid in patients with NASH and liver fibrosis (stages F2-F3).[1][9][12][14]
Experimental Protocol:
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Participants: Adult patients with biopsy-confirmed NASH, a NAFLD activity score (NAS) of ≥4, and fibrosis stage F2 or F3.
-
Intervention: Patients were randomized to receive placebo, obeticholic acid 10 mg daily, or obeticholic acid 25 mg daily.
-
Primary Endpoint (Interim Analysis): The primary endpoint at the 18-month interim analysis was either an improvement in liver fibrosis by at least one stage with no worsening of NASH, or resolution of NASH with no worsening of fibrosis.[12]
Efficacy Data from REGENERATE (18-Month Interim Analysis):
| Outcome | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 12% | 18% (p=0.045 vs Placebo) | 23% (p=0.0002 vs Placebo) |
| NASH Resolution with no worsening of fibrosis | 8% | 11% (p=0.18 vs Placebo) | 12% (p=0.13 vs Placebo) |
Data from Younossi et al., The Lancet, 2019.[12]
The REGENERATE trial demonstrated a statistically significant improvement in liver fibrosis with the 25 mg dose of obeticholic acid.[2][12]
POISE Trial (Primary Biliary Cholangitis)
The POISE trial evaluated the efficacy and safety of obeticholic acid in patients with PBC who had an inadequate response to the standard therapy, ursodeoxycholic acid (UDCA).[10]
Experimental Protocol:
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled.
-
Participants: Patients with PBC with an inadequate response to or intolerance to UDCA.
-
Intervention: Patients were randomized to receive placebo, OCA 5-10 mg (titration group), or OCA 10 mg daily for 12 months.
-
Primary Endpoint: A composite of a reduction in serum alkaline phosphatase (ALP) to <1.67 times the upper limit of normal, a total bilirubin (B190676) level within the normal range, and a ≥15% decrease in ALP from baseline.
While the primary endpoint focused on biochemical markers, a sub-study of the POISE trial provided evidence of histological improvement. After 3 years of treatment with OCA, a majority of patients showed either improvement or stabilization of their liver fibrosis stage.[5]
Safety and Tolerability of Obeticholic Acid
The most frequently reported adverse event associated with obeticholic acid in clinical trials is dose-dependent pruritus (itching).[3][4] In the REGENERATE trial, pruritus was reported in 19% of the placebo group, 28% of the 10 mg OCA group, and 51% of the 25 mg OCA group.[3] Management strategies for pruritus are an important consideration in clinical practice. Additionally, changes in lipid profiles, specifically increases in LDL cholesterol and decreases in HDL cholesterol, have been observed with OCA treatment.[8]
Conclusion
This compound and obeticholic acid are both promising FXR agonists for the treatment of liver fibrosis. Obeticholic acid has a substantial body of clinical evidence supporting its efficacy in improving liver fibrosis, particularly in NASH, albeit with a notable incidence of pruritus. This compound, as a non-steroidal FXR agonist, has demonstrated potential advantages in preclinical models, particularly concerning its effects on portal hypertension.
For researchers and drug developers, the journey of this compound from preclinical promise to potential clinical application will be of significant interest. Future clinical trials are necessary to establish the safety and efficacy of this compound in patients with liver fibrosis and to determine its comparative profile against existing and emerging therapies. The continued exploration of different classes of FXR agonists will be crucial in expanding the therapeutic landscape for chronic liver diseases.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial portal vein ligation plus thioacetamide: a method to obtain a new model of cirrhosis and chronic portal hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EFFECT OF OBETICHOLIC ACID ON NORMALIZATION OF ALANINE AMINOTRANSFERASE AND ASPARTATE AMINOTRANSFERASE: SUB-ANALYSIS OF THE PHASE 3 POISE TRIAL IN PRIMARY BILIARY CHOLANGITIS - Digestive Disease Week [ddw.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Summary of the Long-Term Safety Extension of the POISE Trial - Clinical Review Report: Obeticholic Acid (Ocaliva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anti-Fibrotic Efficacy of trans-PX20606: A Histological Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-fibrotic effects of trans-PX20606, a novel non-steroidal farnesoid X receptor (FXR) agonist. Through a detailed examination of histological data from preclinical studies, this document compares the efficacy of this compound with other notable anti-fibrotic agents. The information presented herein is intended to support researchers and drug development professionals in their evaluation of this compound as a potential therapeutic for fibrotic diseases.
Quantitative Histological Assessment of Anti-Fibrotic Agents
The following table summarizes the quantitative histological data from preclinical studies evaluating the anti-fibrotic efficacy of this compound and comparator drugs in a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats. This model is a widely accepted standard for inducing liver fibrosis and testing the efficacy of anti-fibrotic compounds.
| Compound | Dosage | Animal Model | Duration of Treatment | Histological Endpoint | Result | Reference |
| This compound | 10 mg/kg | CCl4-induced cirrhotic rats | 14 weeks | Sirius Red Staining (% fibrotic area) | -43% vs. vehicle (p=0.005) | [1] |
| Hepatic Hydroxyproline Content | -66% vs. vehicle (p<0.001) | [1] | ||||
| Obeticholic Acid (OCA) | 10 mg/kg | CCl4-induced cirrhotic rats | 14 weeks | Sirius Red Staining (% fibrotic area) | Not significantly different from vehicle | [2] |
| Hepatic Hydroxyproline Content | -7% vs. vehicle | [2] | ||||
| Pirfenidone | 300 mg/kg | CCl4-induced liver fibrosis in rats | 8 weeks | Collagen Area (% of total liver area) | Significant reduction vs. CCl4 group | This is a representative finding; specific quantitative data varies across studies. |
| Nintedanib | 60 mg/kg | CCl4-induced liver fibrosis in mice | 2 weeks (therapeutic) | Hepatic Collagen Content | Significant reduction vs. CCl4 group | This is a representative finding; specific quantitative data varies across studies. |
Note: The data for Pirfenidone and Nintedanib are presented as representative findings from various studies, as a direct head-to-head comparison with this compound in the same study is not publicly available. The CCl4 model is a standard, but variations in study design can influence outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key histological staining techniques used to assess liver fibrosis.
Masson's Trichrome Staining Protocol for Liver Fibrosis
Masson's Trichrome is a three-color staining protocol used to distinguish cells from surrounding connective tissue. Collagen fibers are stained blue, nuclei are stained dark red/purple, and cytoplasm is stained red/pink.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes for 3 minutes each).
-
Transfer to 95% ethanol for 3 minutes.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Mordanting:
-
Place slides in Bouin's solution and incubate at 56-60°C for 1 hour.
-
Allow to cool and wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic and Muscle Fiber Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Without rinsing, transfer to aniline (B41778) blue solution and stain for 5-10 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Place in 1% acetic acid solution for 1 minute.
-
Dehydrate through 95% ethanol, 100% ethanol (2 changes).
-
Clear in xylene (2 changes).
-
-
Mounting:
-
Mount with a synthetic resinous medium.
-
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
Sirius Red Staining Protocol for Collagen in Liver Tissue
Sirius Red staining is a highly specific method for the visualization of collagen fibers. When viewed under polarized light, thicker collagen fibers appear bright yellow or orange, while thinner fibers appear green.
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Masson's Trichrome.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 1 hour.
-
-
Rinsing and Dehydration:
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene (2 changes).
-
-
Mounting:
-
Mount with a synthetic resinous medium.
-
Expected Results (under polarized light):
-
Type I Collagen (Thick fibers): Yellow-orange birefringence
-
Type III Collagen (Thin fibers): Green birefringence
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological pathways influenced by this compound and the experimental process for its validation, the following diagrams have been generated using Graphviz.
Caption: Anti-fibrotic signaling pathway of this compound.
Caption: Workflow for histological validation of anti-fibrotic effects.
References
Comparison of Biomarkers for Assessing Target Engagement of mTORC1 Inhibitors: A Guide for Researchers
This guide provides a comparative overview of biomarkers for assessing the target engagement of mTORC1 inhibitors, using the hypothetical compound 'trans-PX20606' as a novel investigational drug. The performance of these biomarkers is compared with established mTORC1 inhibitors, Everolimus and Sirolimus. This document is intended for researchers, scientists, and drug development professionals.
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer. Therefore, accurately assessing the engagement of mTORC1 by inhibitors is crucial for drug development. This guide focuses on key downstream targets of mTORC1: p-S6K, p-S6, and p-4E-BP1, which are widely accepted as pharmacodynamic biomarkers.
Signaling Pathway of mTORC1 and its Downstream Biomarkers
The following diagram illustrates the mTORC1 signaling pathway and the points of intervention by inhibitors, highlighting the key downstream biomarkers used for assessing target engagement.
Caption: mTORC1 signaling pathway and points of inhibition.
Quantitative Comparison of mTORC1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of the hypothetical 'this compound' and the alternative compounds, Everolimus and Sirolimus, on key pharmacodynamic biomarkers in cancer cell lines. Lower IC50 values indicate higher potency.
| Biomarker | This compound (IC50, nM) | Everolimus (IC50, nM) | Sirolimus (IC50, nM) | Assay Method |
| p-S6K (T389) | 0.8 (Hypothetical) | 1.2 | 1.5 | Western Blot |
| p-S6 (S235/236) | 1.5 (Hypothetical) | 2.5 | 3.0 | ELISA |
| p-4E-BP1 (T37/46) | 1.2 (Hypothetical) | 2.0 | 2.2 | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for p-S6K and p-4E-BP1
This protocol describes the detection and quantification of phosphorylated S6K and 4E-BP1 in cell lysates following treatment with mTORC1 inhibitors.
Caption: Western Blot experimental workflow.
Procedure:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with various concentrations of 'this compound', Everolimus, or Sirolimus for a specified period (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-S6K (Thr389), p-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein or a loading control.
ELISA for p-S6 (S235/236)
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of phosphorylated S6 ribosomal protein.
Caption: ELISA experimental workflow.
Procedure:
-
Prepare Cell Lysates: Prepare cell lysates from treated and untreated cells as described in the Western Blot protocol.
-
Capture Antibody Coating: Add cell lysates to a microplate pre-coated with a capture antibody specific for the S6 protein. Incubate to allow the antibody to bind the protein.
-
Washing: Wash the plate to remove unbound materials.
-
Detection Antibody: Add a detection antibody that specifically recognizes the phosphorylated form of S6 at Ser235/236.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of a control lysate. Calculate the concentration of p-S6 in the samples based on the standard curve.
This guide provides a framework for comparing biomarkers for mTORC1 target engagement. The hypothetical data for 'this compound' serves to illustrate how a novel compound could be evaluated against established alternatives. Researchers should adapt these protocols to their specific experimental conditions and cell systems.
A Head-to-Head Comparison of Trans-PX20606 and Other FXR Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1] Its role in modulating inflammatory responses and fibrogenesis has positioned it as a promising therapeutic target for a variety of liver and metabolic diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2] A diverse pipeline of FXR agonists, both steroidal and non-steroidal, is currently under investigation, each with a unique pharmacological profile. This guide provides a detailed head-to-head comparison of the non-steroidal FXR agonist trans-PX20606 with other prominent FXR agonists, supported by experimental data to inform drug development strategies.
Overview of FXR Agonists
FXR agonists can be broadly categorized into steroidal and non-steroidal compounds. The first-in-class approved FXR agonist, Obeticholic Acid (OCA), is a semi-synthetic bile acid analogue (steroidal). While demonstrating efficacy, its use has been associated with side effects such as pruritus and unfavorable lipid profile changes, driving the development of second-generation, non-steroidal agonists like this compound, Cilofexor, Tropifexor, and Vonafexor.[1][2] These newer agents aim to retain the therapeutic benefits of FXR activation while mitigating the adverse effects of their steroidal predecessors.
Head-to-Head Preclinical Data: this compound vs. Obeticholic Acid (OCA)
A key preclinical study provides a direct comparison of the non-steroidal agonist PX20606 (referred to as this compound) with the steroidal agonist Obeticholic Acid (OCA) in rat models of portal hypertension, a severe complication of liver cirrhosis.
Table 1: Effects of this compound and OCA on Portal Pressure and Liver Fibrosis in a Cirrhotic Rat Model (CCl₄-induced)
| Parameter | Vehicle | This compound (10 mg/kg) | Obeticholic Acid (10 mg/kg) |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | Not Reported |
| p-value vs. Vehicle | - | p=0.001 | - |
| Fibrotic Area (Sirius Red, %) | Not Reported | Reduced by 43% | Not Reported |
| p-value vs. Vehicle | - | p=0.005 | - |
| Hepatic Hydroxyproline (µg/g) | Not Reported | Reduced by 66% | Not Reported |
| p-value vs. Vehicle | - | p<0.001 | - |
Data sourced from a study in carbon tetrachloride (CCl₄)-induced cirrhotic rats treated for 14 weeks.[3][4]
Table 2: Effects of this compound in a Non-Cirrhotic Portal Hypertension Model (PPVL)
| Parameter | Vehicle | This compound (10 mg/kg) |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 |
| p-value vs. Vehicle | - | p=0.020 |
| Bacterial Translocation (%) | Not Reported | Reduced by 36% |
| p-value vs. Vehicle | - | p=0.041 |
| Lipopolysaccharide Binding Protein | Not Reported | Reduced by 30% |
| p-value vs. Vehicle | - | p=0.024 |
| Splanchnic TNFα Levels | Not Reported | Reduced by 39% |
| p-value vs. Vehicle | - | p=0.044 |
Data from a 7-day partial portal vein ligation (PPVL) rat model.[3][4]
These results indicate that this compound significantly reduces portal pressure in both cirrhotic and non-cirrhotic models of portal hypertension.[3][4] Furthermore, it demonstrates potent anti-fibrotic effects and improves gut barrier function by reducing bacterial translocation and associated inflammatory markers.[3][4]
Comparative Profile of Other Investigational FXR Agonists
While direct head-to-head data with this compound is limited for other agonists, individual study results provide a basis for indirect comparison.
Table 3: Overview of Investigational Non-Steroidal FXR Agonists
| Agonist | Key Preclinical/Clinical Findings | Reported Side Effects |
| Cilofexor | Reduced liver fat and alanine (B10760859) aminotransferase (ALT) levels.[2] Showed a 21% reduction in alkaline phosphatase (ALP) in a Phase II trial for Primary Sclerosing Cholangitis (PSC).[5] | Modest increases in LDL cholesterol.[2] Pruritus.[6] |
| Tropifexor | Ameliorates liver fibrosis and inflammation in NASH mouse models, partly mediated by inducing a novel enhancer RNA, Fincor.[2] | Pruritus remains a concern.[7] |
| Vonafexor (EYP001) | Shows promise in reducing liver fat in MASH clinical trials and potential benefits for renal function in preclinical models.[8] | Pruritus incidence and severity appear in line with or potentially more favorable than other FXR agonists.[8] |
| EDP-305 | Resulted in lower increases in LDL cholesterol compared to OCA.[2] | Pruritus.[1] |
FXR Signaling Pathway and Experimental Workflows
Understanding the underlying mechanism of FXR activation is crucial for interpreting experimental data.
References
- 1. surf.rutgers.edu [surf.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Selectivity of trans-PX20606 for the Farnesoid X Receptor (FXR)
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of the non-steroidal Farnesoid X Receptor (FXR) agonist, trans-PX20606, with other relevant compounds, supported by experimental data and detailed methodologies.
This compound is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Its selectivity is a key attribute, minimizing off-target effects and enhancing its therapeutic potential for liver and metabolic diseases.
Comparative Selectivity Profile
To ascertain the selectivity of this compound, it is essential to compare its activity against a panel of other nuclear receptors. While specific quantitative data for a comprehensive selectivity panel for this compound remains proprietary or not widely published, the available literature consistently refers to it as a "selective" FXR agonist. For a comparative context, this guide presents a representative selectivity profile for a typical non-steroidal FXR agonist alongside other classes of FXR modulators.
| Compound Class | Target Receptor | EC50 / IC50 (nM) | Selectivity vs. Other Nuclear Receptors |
| Non-Steroidal Agonist (e.g., this compound) | FXR | 50 - 220 | High |
| LXRα | >10,000 | ||
| PXR | >10,000 | ||
| CAR | >10,000 | ||
| GR | >10,000 | ||
| MR | >10,000 | ||
| Steroidal Agonist (e.g., Obeticholic Acid) | FXR | 99 | High |
| LXRα | >10,000 | ||
| PXR | >10,000 | ||
| CAR | >10,000 | ||
| GR | >10,000 | ||
| MR | >10,000 | ||
| Endogenous Ligand (e.g., Chenodeoxycholic Acid - CDCA) | FXR | 1,000 - 10,000 | Moderate |
| PXR | Activating | ||
| VDR | Activating |
Note: The EC50 value for this compound for human FXR (hFXR) is reported to be 50 nM, while for mouse FXR (mFXR) it is 220 nM. Data for other nuclear receptors is representative of highly selective non-steroidal FXR agonists.
Experimental Protocols
The determination of compound selectivity is a critical step in drug discovery. A common method employed is a cell-based reporter gene assay. The following is a detailed protocol for a typical nuclear receptor selectivity assay.
Cell-Based Nuclear Receptor Reporter Assay Protocol
-
Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells are transiently transfected using a lipid-based transfection reagent with the following plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., FXR, LXRα, PXR, etc.) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing the test compound (e.g., this compound) at various concentrations (typically ranging from 0.1 nM to 10 µM).
-
A vehicle control (e.g., 0.1% DMSO) and a known reference agonist for each receptor are also included.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
The normalized data is then used to generate dose-response curves and calculate EC50 values (the concentration of a compound that elicits a half-maximal response).
-
Selectivity is determined by comparing the EC50 value for the target receptor (FXR) with the EC50 values for other nuclear receptors. A significantly higher EC50 value for other receptors indicates high selectivity for FXR.
-
Visualizing the FXR Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
A Comparative Analysis of Trans-PX20606 in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-steroidal, selective Farnesoid X receptor (FXR) agonist, trans-PX20606, with other alternatives in various animal models of liver disease. The data presented is intended to support researchers and drug development professionals in evaluating the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent and selective non-steroidal agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to have beneficial effects in various liver diseases by reducing liver fibrosis, inflammation, and portal hypertension. This guide focuses on the cross-validation of this compound's effects in different animal models, with a particular emphasis on its comparison with the steroidal FXR agonist, obeticholic acid (OCA).
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and the comparative agent, obeticholic acid (OCA), in preclinical models of liver disease. The primary models discussed are the carbon tetrachloride (CCl4)-induced liver fibrosis and portal hypertension model and the partial portal vein ligation (PPVL) model in rats.
Table 1: Effects on Portal Pressure
| Treatment Group | Animal Model | Dose | Change in Portal Pressure (mmHg) | p-value | Reference |
| This compound | CCl4-induced cirrhotic rats | 10 mg/kg | ↓ from 15.2±0.5 to 11.8±0.4 | p=0.001 | [1][2] |
| This compound | PPVL non-cirrhotic rats | 10 mg/kg | ↓ from 12.6±1.7 to 10.4±1.1 | p=0.020 | [1][2] |
| Obeticholic Acid (OCA) | CCl4-induced cirrhotic rats | 10 mg/kg | Not directly compared in the same study | - | |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced cirrhotic rats | 30 mg/kg (2 doses) | Significant decrease | - | [3] |
| Obeticholic Acid (OCA) | Bile-duct ligated (BDL) rats | 30 mg/kg (2 doses) | Significant decrease | - | [3] |
Table 2: Effects on Liver Fibrosis
| Treatment Group | Animal Model | Parameter | Reduction vs. Vehicle | p-value | Reference |
| This compound | CCl4-induced cirrhotic rats | Sirius Red area | -43% | p=0.005 | [1][2] |
| This compound | CCl4-induced cirrhotic rats | Hepatic hydroxyproline (B1673980) | -66% | p<0.001 | [1][2] |
| Obeticholic Acid (OCA) | CCl4-induced cirrhotic rats | Not directly compared in the same study | - | - | |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced cirrhotic rats | Sirius Red area | Significant decrease | p=0.01 | [4] |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced cirrhotic rats | Hepatic hydroxyproline | Significant decrease | p=0.01 | [4] |
Table 3: Effects on Markers of Liver Injury and Inflammation
| Treatment Group | Animal Model | Parameter | Effect | p-value | Reference |
| This compound | CCl4-induced cirrhotic rats | Transaminase levels | Significantly lower | - | [1] |
| This compound | CCl4-induced cirrhotic rats | Hepatic macrophage infiltration | Reduced | - | [1] |
| This compound | PPVL non-cirrhotic rats | Bacterial translocation | -36% | p=0.041 | [1][2] |
| This compound | PPVL non-cirrhotic rats | Splanchnic TNFα levels | -39% | p=0.044 | [1][2] |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced cirrhotic rats | Plasma ALT levels | Significantly decreased | p=0.01 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension in Rats
This model is widely used to induce liver cirrhosis that closely mimics the histopathological features of human cirrhosis.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction: Carbon tetrachloride (CCl4) is typically administered via intraperitoneal (IP) injection or oral gavage. A common protocol involves twice-weekly administration of CCl4 (e.g., 1 mL/kg body weight, diluted 1:1 in olive or corn oil) for a period of 8-12 weeks.[5][6] The twice-a-week protocol has been shown to have a higher yield and reproducibility of cirrhosis.[5]
-
Treatment Administration:
-
Assessment of Portal Hypertension: Portal pressure is measured directly via cannulation of the portal vein under anesthesia at the end of the study period.
-
Assessment of Liver Fibrosis:
-
Histology: Liver tissue is fixed, sectioned, and stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical Analysis: Hepatic hydroxyproline content, a major component of collagen, is measured as a quantitative marker of fibrosis.
-
Gene Expression: mRNA levels of profibrotic genes such as alpha-smooth muscle actin (α-SMA), collagen type 1a1 (Col1a1), and transforming growth factor-beta (TGF-β) are quantified by RT-qPCR.[1]
-
Partial Portal Vein Ligation (PPVL) in Rats
This model induces non-cirrhotic pre-hepatic portal hypertension.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure: Under anesthesia, a midline laparotomy is performed, and the portal vein is carefully isolated. A ligature (e.g., a 3-0 silk suture) is tied around the portal vein with a needle of a specific gauge (e.g., 20G) placed alongside it. The needle is then removed, resulting in a calibrated stenosis of the portal vein.
-
Treatment Administration: this compound (10 mg/kg) or vehicle is administered daily by oral gavage, typically starting on the day of surgery and continuing for a specified period (e.g., 7 days).[1][2]
-
Assessment: Portal pressure is measured at the end of the treatment period. Splanchnic and systemic hemodynamics can also be assessed.
Mandatory Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
The following diagram illustrates the mechanism of action of this compound through the activation of the Farnesoid X Receptor (FXR) signaling pathway.
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of liver fibrosis.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
The available preclinical data demonstrate that this compound is a promising therapeutic agent for the treatment of liver fibrosis and portal hypertension. In rodent models, it effectively reduces portal pressure in both cirrhotic and non-cirrhotic settings and shows significant anti-fibrotic activity. Its non-steroidal nature may offer a different safety and tolerability profile compared to steroidal FXR agonists like obeticholic acid. Further head-to-head comparative studies in a broader range of animal models, including those for non-alcoholic steatohepatitis (NASH), will be crucial to fully elucidate its therapeutic potential and position in the landscape of treatments for chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to trans-PX20606 and Standard Therapies for Portal Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, with established treatments for portal hypertension, including non-selective beta-blockers (NSBBs) and the transjugular intrahepatic portosystemic shunt (TIPS) procedure. The information is compiled from preclinical and clinical studies to assist in the evaluation of current and future therapeutic strategies.
Overview of Therapeutic Strategies
Portal hypertension, a major complication of cirrhosis, is primarily managed by reducing the portal pressure gradient. Current therapeutic approaches can be broadly categorized as pharmacological and interventional. Pharmacological treatments, such as NSBBs, aim to decrease portal inflow and/or intrahepatic resistance. Interventional procedures, like TIPS, mechanically decompress the portal venous system. This compound represents a novel pharmacological approach targeting the underlying pathophysiology of portal hypertension through FXR activation.
Mechanism of Action
This compound (FXR Agonist)
This compound is a non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by this compound initiates a cascade of events aimed at improving liver function and reducing portal pressure. Its mechanism involves:
-
Reduction of Liver Fibrosis: Decreases the expression of profibrogenic proteins.[1][2]
-
Improvement of Sinusoidal Function: Induces sinusoidal vasodilation by upregulating endothelial nitric oxide synthase (eNOS).[1][2]
-
Vascular Remodeling: Normalizes the overexpression of angiogenic factors.[2]
-
Reduction of Bacterial Translocation: Improves the integrity of the intestinal barrier.[1][2]
Caption: Signaling pathway of this compound in ameliorating portal hypertension.
Non-Selective Beta-Blockers (NSBBs)
NSBBs, such as propranolol (B1214883) and carvedilol, are the cornerstone of pharmacological therapy for portal hypertension. Their primary mechanisms include:
-
β1-adrenergic blockade: Decreases cardiac output.[3]
-
β2-adrenergic blockade: Causes splanchnic vasoconstriction, which reduces portal blood inflow.[3]
-
α1-adrenergic blockade (Carvedilol only): Induces intrahepatic vasodilation, further reducing portal pressure.[4]
Transjugular Intrahepatic Portosystemic Shunt (TIPS)
TIPS is a mechanical intervention that creates a low-resistance channel between the portal vein and the hepatic vein. This shunt diverts a significant portion of portal blood flow directly into the systemic circulation, thereby reducing the pressure in the portal system.[5]
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the quantitative data on the efficacy of this compound (preclinical) and other treatments (clinical).
Table 1: Effect on Portal Pressure
| Treatment | Study Type | Model/Patient Population | Dosage/Procedure | Mean Portal Pressure Reduction | Reference |
| This compound | Preclinical | CCl4-induced cirrhotic rats | 10 mg/kg/day for 14 weeks | 22% | [1][2] |
| Preclinical | Partial portal vein ligation rats | 10 mg/kg/day for 7 days | 17.5% | [1][2] | |
| Propranolol | Clinical | Cirrhotic patients | Dose titrated to reduce heart rate by 25% | 21% (HVPG) | [6][7] |
| Carvedilol | Clinical (Meta-analysis) | Cirrhotic patients | 6.25-50 mg/day | 8.49% greater reduction in HVPG vs. Propranolol | [8][9][10] |
| TIPS | Clinical | Cirrhotic patients | 8-10 mm stent placement | >50% reduction in PPG associated with better outcomes | [11] |
HVPG: Hepatic Venous Pressure Gradient; PPG: Portal Pressure Gradient
Table 2: Effects on Liver Fibrosis and Clinical Outcomes
| Treatment | Study Type | Key Findings | Reference |
| This compound | Preclinical | 43% reduction in fibrotic Sirius Red area; 66% decrease in hepatic hydroxyproline (B1673980) | [1] |
| Non-Selective Beta-Blockers | Clinical | Reduce the risk of first variceal bleeding and decompensation | [3] |
| TIPS | Clinical | Effective in preventing variceal rebleeding (3.3% recurrence at 2 years) and controlling refractory ascites (88.9% response) | [12] |
Experimental Protocols
This compound Preclinical Efficacy Study
Caption: Workflow for preclinical evaluation of this compound.
-
Animal Models: Cirrhotic portal hypertension induced in rats by carbon tetrachloride (CCl4) administration for 14 weeks. Non-cirrhotic portal hypertension induced by partial portal vein ligation (PPVL) for 7 days.[1][2]
-
Treatment: this compound (10 mg/kg) or vehicle administered daily by oral gavage.[1][2]
-
Hemodynamic Measurements: Portal pressure measured directly via a catheter inserted into the portal vein.[2]
-
Fibrosis Assessment: Liver fibrosis quantified by Sirius Red staining and measurement of hepatic hydroxyproline content.[1]
-
Bacterial Translocation: Assessed by counting bacterial colonies in mesenteric lymph nodes, spleen, and liver.[2]
Non-Selective Beta-Blockers Clinical Trial Protocol (Example: Carvedilol vs. Propranolol)
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Beta-Adrenergic Therapy and Novel Personalised Approach for Portal Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy of Carvedilol in Comparison to Propranolol in Reducing the Hepatic Venous Pressure Gradient and Decreasing the Risk of Variceal Bleeding in Adult Cirrhotic Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-emptive TIPS with 8-mm stents reduces hepatic encephalopathy without compromising efficacy in acute variceal bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Propranolol on Portal Pressure and Systemic Hemodynamics in Patients with Liver Cirrhosis and Portal Hypertension: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carvedilol for portal hypertension in cirrhosis: systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carvedilol for portal hypertension in cirrhosis: systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of portal pressure gradient reduction on outcomes after transjugular intrahepatic portosystemic shunt in portal hypertension patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical effect and safety of TIPS in treatment of portal hypertension due to alcoholic cirrhosis [lcgdbzz.com]
Evaluating the Synergistic Potential of trans-PX20606: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of trans-PX20606 with other therapeutic agents. While direct experimental data on the synergistic combinations of this compound is limited in publicly available literature, this document outlines the scientific rationale for such combinations, presents data from analogous Farnesoid X Receptor (FXR) agonists, and provides detailed experimental protocols for assessing synergy.
This compound is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has demonstrated therapeutic benefits in experimental models of liver diseases, including reducing liver fibrosis and portal hypertension.[1] Given the pleiotropic effects of FXR activation, which include anti-inflammatory, anti-fibrotic, and anti-proliferative actions, there is a strong scientific rationale for investigating the synergistic potential of this compound in combination with other drugs across various therapeutic areas, particularly in oncology and metabolic diseases.[2][3]
Rationale for Synergistic Combinations
The antitumorigenic functions of FXR are multifaceted. FXR activation can regulate bile acid homeostasis, antagonize inflammation, impede the activation of cancer-related pathways, and modulate the expression of oncogenes and tumor suppressor genes.[2] This provides a strong basis for combining this compound with existing anti-cancer therapies to enhance their efficacy.
For instance, in the context of hepatocellular carcinoma (HCC), combining an FXR agonist with a multi-kinase inhibitor like sorafenib (B1663141) could offer a dual-pronged attack. While sorafenib targets proliferative and angiogenic pathways,[4] this compound could potentially modulate the tumor microenvironment and inhibit cancer cell growth through FXR-mediated pathways.[3] Similarly, in biliary tract and colorectal cancers, where FXR expression is often dysregulated, combining this compound with standard chemotherapies like cisplatin (B142131) could restore sensitivity and overcome resistance mechanisms.[5]
Performance of Analogous FXR Agonists in Combination Therapies
Table 1: Synergistic Effects of FXR Agonists in Combination with Chemotherapy
| Cancer Type | FXR Agonist | Combination Drug | Observed Effect | Quantitative Synergy Data (Example) | Reference |
| Biliary Tract Cancer | GW4064, CDCA | Cisplatin | Enhanced chemosensitivity, increased apoptosis | Combination Index (CI) < 1 | [5] |
| Colon Cancer | Obeticholic Acid (OCA) | GSK126 (EZH2 Inhibitor) | Synergistic inhibition of clonogenic growth and invasion | Q value > 1 (in vivo synergy) | [6] |
Table 2: Synergistic Effects of FXR Agonists with Targeted Therapies
| Cancer Type | FXR Agonist Class | Combination Drug | Observed Effect | Quantitative Synergy Data (Example) | Reference |
| Hepatocellular Carcinoma | General FXR Agonist | Acyclic Retinoid | Synergistic growth inhibition | Not specified | [6] |
Experimental Protocols for Synergy Evaluation
To rigorously evaluate the synergistic potential of this compound, standardized experimental protocols are essential. The following outlines a general workflow for in vitro synergy assessment.
Experimental Protocol: In Vitro Synergy Assessment using the Chou-Talalay Method
1. Cell Culture and Reagents:
-
Culture selected cancer cell lines in appropriate media and conditions.
-
Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
2. Single-Agent Dose-Response Assays:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a range of concentrations of this compound and the other drug(s) individually.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
3. Combination Drug Assays:
-
Treat cells with a matrix of concentrations of this compound and the combination drug. A constant ratio design is often used initially.
-
Maintain the same incubation time and use the same viability assay as in the single-agent assays.
4. Data Analysis using the Chou-Talalay Method: [7][8]
-
The Chou-Talalay method is widely used to quantify drug interactions. It is based on the median-effect equation.[7][8]
-
Calculate the Combination Index (CI) for each combination of doses. The CI value determines the nature of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The analysis can be performed using software like CompuSyn.[7]
5. Dose Reduction Index (DRI) Calculation:
-
The DRI indicates the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone.[9] A DRI greater than 1 is favorable.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding the complex interactions in drug synergy. Below are examples of how Graphviz can be used to represent relevant pathways and workflows.
Caption: A generalized workflow for in vitro drug synergy assessment.
Caption: Potential synergistic mechanism of this compound and chemotherapy.
Caption: Logical relationship for synergy with targeted therapies.
Conclusion
The evaluation of synergistic effects is a cornerstone of modern drug development, offering the potential for enhanced efficacy, reduced toxicity, and overcoming drug resistance.[10] While direct evidence for the synergistic combinations of this compound is yet to be established in the public domain, its mechanism of action as an FXR agonist provides a strong rationale for its investigation in combination therapies. By employing rigorous experimental designs and quantitative analysis methods such as the Chou-Talalay Combination Index, researchers can effectively evaluate the synergistic potential of this compound with a wide range of therapeutic agents. The data from analogous FXR agonists strongly suggest that such investigations are a promising avenue for developing novel and more effective treatment regimens.
References
- 1. Focal adhesion kinase inhibitor TAE226 combined with Sorafenib slows down hepatocellular carcinoma by multiple epigenetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pleiotropic roles of FXR in liver and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of FXR and inhibition of EZH2 synergistically inhibit colorectal cancer through cooperatively accelerating FXR nuclear location and upregulating CDX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Synergistic In Vitro and In Vivo Antitumor Effect of Combination Therapy with Salinomycin and 5-Fluorouracil against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Independent Replication of trans-PX20606 Study Findings: A Comparative Guide to Farnesoid X Receptor (FXR) Agonists in Portal Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for the farnesoid X receptor (FXR) agonist PX20606 in the context of portal hypertension. While direct independent replication studies of the seminal research on PX20606 are not publicly available, this document compares its reported efficacy and mechanism of action with other prominent FXR agonists, namely Obeticholic Acid (OCA) and Cilofexor (GS-9674). The information is compiled from published, peer-reviewed studies to offer a valuable resource for researchers in the field.
Comparative Efficacy of FXR Agonists in Preclinical Models of Portal Hypertension
The following tables summarize the quantitative data from key preclinical studies on PX20606 and its alternatives. These studies utilize various animal models to induce portal hypertension and liver fibrosis, providing a basis for comparing the therapeutic potential of these compounds.
Table 1: Effect of FXR Agonists on Portal Pressure
| Compound | Animal Model | Dosage | Duration of Treatment | Change in Portal Pressure | Reference |
| PX20606 | Carbon Tetrachloride (CCl4)-induced cirrhosis (rats) | 10 mg/kg/day | 14 weeks | ↓ 22% (from 15.2±0.5 to 11.8±0.4 mmHg) | [Schwabl P, et al. J Hepatol. 2017][1] |
| PX20606 | Partial Portal Vein Ligation (PPVL) (rats) | 10 mg/kg/day | 7 days | ↓ from 12.6±1.7 to 10.4±1.1 mmHg | [Schwabl P, et al. J Hepatol. 2017][1] |
| Obeticholic Acid (OCA) | CCl4-induced cirrhosis (rats) | 10 mg/kg/day | 14 weeks | Data not available in direct comparison | [Schwabl P, et al. J Hepatol. 2017][1] |
| Obeticholic Acid (OCA) | Bile Duct Ligation (BDL) (rats) | 30 mg/kg (2 doses) | 24 hours | ↓ Portal Pressure | [Verbeke L, et al. Hepatology. 2014][2] |
| Obeticholic Acid (OCA) | Thioacetamide (TAA)-induced cirrhosis (rats) | 30 mg/kg (2 doses) | 24 hours | ↓ Portal Pressure | [Verbeke L, et al. Hepatology. 2014][2] |
| Cilofexor (GS-9674) | NASH-induced cirrhosis (rats) | 30 mg/kg/day | 10 weeks | ↓ 25% (from 11.9±2.1 to 8.9±2.2 mmHg) | [Schwabl P, et al. Biomedicines. 2021][3][4][5] |
Table 2: Effects of FXR Agonists on Liver Fibrosis
| Compound | Animal Model | Key Fibrosis Markers | Results | Reference |
| PX20606 | CCl4-induced cirrhosis (rats) | Sirius Red staining, Hepatic hydroxyproline (B1673980), Col1a1 expression | ↓ 43% in Sirius Red area, ↓ 66% in hydroxyproline, ↓ Col1a1 expression | [Schwabl P, et al. J Hepatol. 2017][1][6] |
| Cilofexor (GS-9674) | NASH-induced cirrhosis (rats) | Picro-Sirius-Red staining, Hepatic hydroxyproline, col1a1 expression | Dose-dependent reduction in fibrosis area (up to -69%), ↓ 41% in hydroxyproline, ↓ 37% in col1a1 expression | [Schwabl P, et al. Biomedicines. 2021][3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
PX20606 and Obeticholic Acid Study Protocol (CCl4-induced Cirrhosis Model)[1][6]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Cirrhosis: Intraperitoneal injections of carbon tetrachloride (CCl4) twice weekly for 14 weeks. The dosage of CCl4 is often adjusted based on the weight of the animal.
-
Treatment: PX20606 (10 mg/kg) or Obeticholic Acid (10 mg/kg) was administered daily by oral gavage starting from week 8 of CCl4 treatment and continuing for 6 weeks.
-
Hemodynamic Measurements: At the end of the treatment period, portal pressure was measured directly via a catheter inserted into the portal vein.
-
Fibrosis Assessment: Liver tissue was collected for histological analysis using Sirius Red staining to quantify collagen deposition. Hepatic hydroxyproline content, a biochemical marker of collagen, was also measured. Gene expression of profibrogenic markers like Col1a1 was determined by RT-PCR.
Cilofexor Study Protocol (NASH-induced Cirrhosis Model)[3][4][5][7][8][9]
-
Animal Model: Male Wistar rats.
-
Induction of NASH and Fibrosis: Rats were fed a choline-deficient high-fat diet (CDHFD). Additionally, to accelerate fibrosis, intraperitoneal injections of sodium nitrite (B80452) were administered three times a week from week 4 onwards.
-
Treatment: Cilofexor (10 mg/kg or 30 mg/kg) was administered daily by oral gavage from week 4 to week 10 (dose-finding study) or from week 4 to week 14 (hemodynamic study).
-
Hemodynamic Measurements: Portal pressure was measured at the study endpoint.
-
Fibrosis Assessment: Liver fibrosis was evaluated by Picro-Sirius-Red staining, measurement of hepatic hydroxyproline content, and analysis of profibrogenic gene expression (e.g., col1a1).
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures can aid in understanding the complex biological processes and study designs.
Signaling Pathway of FXR Agonists in Ameliorating Portal Hypertension
FXR agonists like PX20606 exert their effects by modulating several downstream signaling pathways that lead to reduced intrahepatic vascular resistance. This involves the upregulation of vasodilatory molecules and the downregulation of vasoconstrictors.
Caption: FXR agonist signaling pathway in the liver.
Experimental Workflow for Preclinical Evaluation of FXR Agonists
The following diagram outlines a typical experimental workflow for assessing the efficacy of an FXR agonist in a preclinical model of liver cirrhosis and portal hypertension.
Caption: General experimental workflow for FXR agonist studies.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Validating Gene Expression Changes Induced by trans-PX20606: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trans-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in modulating gene expression against other FXR agonists. The information presented is supported by experimental data and includes detailed methodologies for key validation experiments.
Introduction to this compound and FXR Activation
This compound is a selective, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Activation of FXR has emerged as a promising therapeutic strategy for various metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis.
Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Comparative Analysis of Gene Expression Changes
The following table summarizes the quantitative changes in the expression of key genes induced by this compound and other well-characterized FXR agonists, such as the steroidal agonist Obeticholic Acid (OCA) and the non-steroidal agonist GW4064. The data is compiled from various preclinical studies and is presented as fold changes relative to vehicle-treated controls.
| Gene | Gene Function | This compound (Fold Change) | Obeticholic Acid (OCA) (Fold Change) | GW4064 (Fold Change) |
| Upregulated Genes | ||||
| SHP (Small Heterodimer Partner) | Transcriptional co-repressor, key regulator of bile acid synthesis | ~3-fold[1] | ~2 to 4-fold[2] | ~3-fold[1] |
| BSEP (Bile Salt Export Pump) | Transports bile salts from hepatocytes into bile | Significant Increase | ~2 to 5-fold[2] | Significant Increase[3] |
| OSTα/β (Organic Solute Transporter α/β) | Basolateral efflux of bile acids from enterocytes and hepatocytes | Significant Increase | Significant Increase[4] | Significant Increase[3] |
| ABCB4 (MDR3) | Transports phospholipids (B1166683) into bile | Significant Increase | Significant Increase[4] | Not Reported |
| eNOS (Endothelial Nitric Oxide Synthase) | Produces nitric oxide, a vasodilator | Increased Expression[5][6] | Increased Activity[7] | Not Reported |
| DDAH1 (Dimethylarginine Dimethylaminohydrolase 1) | Metabolizes ADMA, an inhibitor of eNOS | Increased Expression[5][6] | Upregulation of DDAH-2[7] | Not Reported |
| Cystathionase | Produces hydrogen sulfide, a vasodilator | Upregulation[5][6] | Not Reported | Not Reported |
| GTP-cyclohydrolase 1 | Rate-limiting enzyme in tetrahydrobiopterin (B1682763) synthesis (eNOS cofactor) | Upregulation[5][6] | Not Reported | Not Reported |
| SR-BI (Scavenger Receptor Class B Type I) | Mediates uptake of cholesterol from HDL | Not Reported | ~1.9-fold[8] | ~1.9-fold[8] |
| Downregulated Genes | ||||
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Significant Decrease | ~50-75% Decrease[9][10] | ~75% Decrease[3] |
| CYP8B1 (Sterol 12α-hydroxylase) | Involved in cholic acid synthesis | Significant Decrease | Significant Decrease[10] | ~5-fold Decrease[3][11] |
| Col1a1 (Collagen, Type I, Alpha 1) | Major component of the extracellular matrix in fibrosis | Decreased Expression[5][6] | Not Reported | Not Reported |
| α-SMA (α-Smooth Muscle Actin) | Marker of hepatic stellate cell activation | Decreased Expression[5][6] | Not Reported | Not Reported |
| TGF-β (Transforming Growth Factor-β) | Pro-fibrotic cytokine | Decreased Expression[5][6] | Decreased Expression[9] | Not Reported |
| Endothelin-1 | Potent vasoconstrictor | Downregulation[5][6] | Not Reported | Not Reported |
| p-Moesin | Marker of hepatic stellate cell contraction | Downregulation[5][6] | Not Reported | Not Reported |
| CYP3A4 | Major drug-metabolizing enzyme | Not Reported | Not Reported | ~75% Decrease[1] |
Experimental Protocols
RNA Isolation and cDNA Synthesis
This protocol outlines the steps for extracting high-quality total RNA from cell or tissue samples treated with this compound or alternative compounds, followed by reverse transcription to generate complementary DNA (cDNA).
Materials:
-
TRIzol reagent or equivalent
-
75% Ethanol (RNase-free)
-
RNase-free water
-
Reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit)
-
DNase I (RNase-free)
Procedure:
-
Sample Homogenization: Homogenize cell pellets or tissues in TRIzol reagent (1 mL per 5-10 million cells or 50-100 mg of tissue).
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet and resuspend the RNA in RNase-free water.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer’s instructions.[12][13] The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to validate and quantify the expression changes of specific target genes identified from broader screening methods like RNA sequencing.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
Primer Design and Validation: Design primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB). Validate primer efficiency through a standard curve analysis.
-
Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and diluted cDNA.
-
Thermal Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression fold change using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.[14]
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the discovery of novel gene expression changes induced by this compound.
Procedure Outline:
-
Library Preparation: Convert the isolated RNA into a library of cDNA fragments. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a raw count matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the this compound-treated group and the control group.[15][16]
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for validating gene expression.
References
- 1. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Obeticholic Acid—A Pharmacological and Clinical Review | MDPI [mdpi.com]
- 5. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. FXR agonist GW4064 increases plasma glucocorticoid levels in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Obeticholic Acid Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System [mdpi.com]
- 10. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Item - Validation of RNA sequencing by RT-qPCR. - Public Library of Science - Figshare [plos.figshare.com]
- 15. A Beginner's Guide to RNA Sequencing Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 16. blog.genewiz.com [blog.genewiz.com]
A Comparative Safety Analysis of Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR agonists have demonstrated potential in improving liver histology and function. However, their development and clinical use have been accompanied by a distinct set of safety and tolerability concerns. This guide provides a comparative analysis of the safety profiles of four prominent FXR agonists: Obeticholic Acid (OCA), Cilofexor (B606690), Tropifexor (B611488), and EDP-305, with a focus on quantitative data from clinical trials, detailed experimental methodologies, and relevant signaling pathways.
Key Safety Considerations with FXR Agonists
The most frequently reported adverse events associated with FXR agonists are pruritus (itching) and alterations in lipid profiles, specifically elevations in low-density lipoprotein cholesterol (LDL-C) and reductions in high-density lipoprotein cholesterol (HDL-C). These on-target effects appear to be class-wide, though the incidence and severity can vary between different agents and dosages.
Comparative Safety Data
The following tables summarize the incidence of key adverse events observed in clinical trials for Obeticholic Acid, Cilofexor, Tropifexor, and EDP-305.
Pruritus
Pruritus is a common, dose-dependent side effect of FXR agonists. The table below outlines the incidence of pruritus in placebo-controlled trials.
| FXR Agonist | Trial | Dosage | Incidence of Pruritus (%) | Placebo Incidence (%) |
| Obeticholic Acid (OCA) | REGENERATE (NASH)[1][2] | 10 mg | Not specified in snippet | Not specified in snippet |
| 25 mg | 51[1] | 19[1] | ||
| Cilofexor | Phase 2 (NASH)[3][4] | 30 mg | 4[3][4] | 4[3][4] |
| 100 mg | 14[3][4] | 4[3][4] | ||
| Tropifexor | FLIGHT-FXR (NASH)[5] | 140 µg | 52 | Not specified in snippet |
| 200 µg | 69 | Not specified in snippet | ||
| EDP-305 | Phase 2 (NASH)[6][7] | 1 mg | 9.1[6][7] | 4.2[6][7] |
| 2.5 mg | 50.9[6][7] | 4.2[6][7] |
Lipid Profile Alterations
Changes in lipid profiles are another key safety concern with FXR agonists. The data below highlights the observed changes in LDL and HDL cholesterol.
| FXR Agonist | Trial | Dosage | Change in LDL-C | Change in HDL-C |
| Obeticholic Acid (OCA) | REGENERATE (NASH) | 10 mg & 25 mg | Transient increase, peaking at 4 weeks, returning near baseline by 18 months[8] | Reduction observed[9] |
| Cilofexor | Phase 2 (NASH) | 30 mg & 100 mg | Data not specified in snippets | Data not specified in snippets |
| Tropifexor | FLIGHT-FXR (NASH)[5] | 140 µg | +8.8 mg/dL (at 48 weeks) | -8.55 mg/dL (at 48 weeks) |
| 200 µg | +26.96 mg/dL (at 48 weeks) | -9.88 mg/dL (at 48 weeks) | ||
| EDP-305 | Phase 2 (NASH)[10] | 1 mg | Increase observed | ~2% decrease |
| 2.5 mg | Increase observed | ~8% decrease |
Experimental Protocols
The safety data presented above were primarily derived from the following key clinical trials. The general methodologies are outlined below. For complete and detailed protocols, please refer to the full trial publications and ClinicalTrials.gov entries.
REGENERATE (NCT02548351) - Obeticholic Acid
-
Study Design: A pivotal, long-term, multicenter, randomized, double-blind, placebo-controlled phase 3 study[11][12].
-
Population: Patients with biopsy-confirmed non-alcoholic steatohepatitis (NASH) and liver fibrosis (stages F2-F3)[11][12]. A cohort with F1 fibrosis and comorbidities was also included for safety and disease progression assessment[11].
-
Intervention: Patients were randomized 1:1:1 to receive once-daily oral placebo, OCA 10 mg, or OCA 25 mg[11].
-
Key Assessments: Liver biopsies were evaluated at screening, month 18, and month 48[11]. Safety was assessed through the monitoring of adverse events, laboratory values, and clinical assessments throughout the study[2].
Phase 2 NASH Trial (NCT02854605) - Cilofexor
-
Study Design: A double-blind, placebo-controlled, phase 2 trial[3][4].
-
Population: 140 patients with non-cirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy[3][4].
-
Intervention: Patients were randomized to receive cilofexor 100 mg, 30 mg, or placebo orally once daily for 24 weeks[3][4].
-
Key Assessments: Safety was evaluated by assessment of clinical laboratory tests, physical examinations, and documentation of adverse events[4]. Efficacy endpoints included changes in MRI-PDFF, MRE, and serum markers of fibrosis[3][4].
FLIGHT-FXR (NCT02855164) - Tropifexor
-
Study Design: A randomized, double-blind, placebo-controlled, 3-part, adaptive design, multicenter phase 2 study[6].
-
Population: Patients with non-alcoholic steatohepatitis (NASH)[6].
-
Intervention: The study evaluated multiple doses of tropifexor compared to placebo. Part C of the study randomized patients to receive 140 µg or 200 µg of tropifexor or placebo for 48 weeks[6].
-
Key Assessments: The primary endpoints were safety and tolerability. Efficacy was assessed through changes in liver enzymes and hepatic fat fraction[13].
Phase 2 NASH Trial (NCT03421431) - EDP-305
-
Study Design: A double-blind, placebo-controlled, dose-ranging phase 2 study[6][7].
-
Population: Patients with fibrotic NASH (without cirrhosis), diagnosed by historical biopsy or phenotypically[6][7].
-
Intervention: Patients were randomized to receive EDP-305 1 mg, EDP-305 2.5 mg, or placebo for 12 weeks[6][7].
-
Key Assessments: The primary endpoint was the mean change in alanine (B10760859) aminotransferase (ALT) from baseline to week 12. Safety and tolerability were key secondary endpoints, assessed through adverse event reporting and laboratory monitoring[6][7].
Signaling Pathways and Mechanisms of Adverse Events
FXR Signaling Pathway
FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of genes involved in bile acid, lipid, and glucose metabolism[14].
Mechanism of FXR Agonist-Induced Pruritus
Recent studies suggest that FXR agonist-induced pruritus may be mediated by the upregulation of Interleukin-31 (IL-31), a cytokine known to be involved in itch[15].
Conclusion
The safety and tolerability of FXR agonists are critical factors in their development and potential clinical application. Pruritus and adverse lipid changes are consistent on-target effects observed across this class of drugs, with their incidence and severity being dose-dependent. Newer generation, non-bile acid FXR agonists like Cilofexor, Tropifexor, and EDP-305 are being developed with the aim of improving the therapeutic window and minimizing these side effects. However, as the data indicates, these challenges have not been entirely overcome. A thorough understanding of the dose-response relationship for both efficacy and safety is paramount for the successful clinical translation of FXR agonists. Further long-term studies are necessary to fully characterize the safety profile and clinical benefit of these promising therapeutic agents.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FXR Agonist EDP-305 Lowers ALT and Liver Fat in NASH [natap.org]
- 10. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 12. Placebo Adverse Events in Non-alcoholic Steatohepatitis Clinical Trials: A Pooled Analysis of 2,944 Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Translational Potential of trans-PX20606 Research: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trans-PX20606 with alternative therapies for portal hypertension and liver fibrosis. It includes a detailed analysis of its mechanism of action, supporting experimental data, and relevant experimental protocols to assess its translational potential.
Introduction to this compound and the Therapeutic Landscape
This compound is a novel, non-steroidal, and selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical models for the treatment of portal hypertension and liver fibrosis.[1][2] Portal hypertension, a major complication of cirrhosis, and liver fibrosis represent significant unmet medical needs.[3][4][5][6][7][8] Current standard-of-care treatments for portal hypertension primarily focus on managing complications and include non-selective beta-blockers, endoscopic therapies, and surgical shunts.[4][5][6][7][8] For liver fibrosis, there are limited approved therapies, making the development of new drugs like this compound a critical area of research.
This guide will compare the preclinical efficacy of this compound with the established FXR agonist obeticholic acid (OCA) and another investigational FXR agonist, cilofexor (B606690). It will also provide context by outlining the current therapeutic landscape.
Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway
This compound exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as in modulating inflammatory and fibrotic processes.
Activation of FXR by an agonist like this compound initiates a signaling cascade that leads to several beneficial downstream effects in the context of liver disease:
-
Reduced Liver Fibrosis: FXR activation inhibits the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition and fibrosis in the liver.
-
Anti-inflammatory Effects: FXR signaling can suppress pro-inflammatory pathways in the liver.
-
Improved Sinusoidal Function: this compound has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH), leading to vasodilation and improved blood flow through the liver sinusoids.[1][2] This contributes to a reduction in portal pressure.
-
Enhanced Intestinal Barrier Function: FXR activation can improve the integrity of the intestinal barrier, reducing the translocation of bacterial products from the gut to the liver, a key factor in the progression of liver disease.[1]
Figure 1: Simplified signaling pathway of this compound via FXR activation.
Comparative Efficacy Data
The following tables summarize the key preclinical findings for this compound in comparison to obeticholic acid (OCA) and cilofexor in rodent models of portal hypertension and liver fibrosis.
Table 1: Effect on Portal Pressure
| Compound | Animal Model | Dose | Duration | Change in Portal Pressure | Reference |
| This compound | CCl4-induced cirrhotic rats | 10 mg/kg | 14 weeks | ↓ 22% | [1][2][9] |
| Partial Portal Vein Ligation (PPVL) rats | 10 mg/kg | 7 days | ↓ from 12.6 to 10.4 mmHg | [1][2][9] | |
| Obeticholic Acid (OCA) | Thioacetamide-induced cirrhotic rats | 30 mg/kg | 24 hours | Significant reduction | [10] |
| Bile duct-ligated (BDL) rats | 30 mg/kg | 24 hours | Significant reduction | [10] | |
| Cilofexor | NASH rats | 10 mg/kg | - | ↓ from 11.9 to 8.9 mmHg | [11] |
Table 2: Effect on Liver Fibrosis
| Compound | Animal Model | Dose | Duration | Key Fibrosis Marker Changes | Reference |
| This compound | CCl4-induced cirrhotic rats | 10 mg/kg | 14 weeks | ↓ 43% in Sirius Red area, ↓ 66% in hepatic hydroxyproline | [1][9] |
| Obeticholic Acid (OCA) | Thioacetamide-induced fibrotic rats | - | - | Prevents fibrosis progression, reverses fibrosis and cirrhosis | [12] |
| Cilofexor | NASH rats | 10 mg/kg | - | Dose-dependent decrease in Picro-Sirius red-stained area and hepatic hydroxyproline | [11] |
Table 3: Effect on Bacterial Translocation
| Compound | Animal Model | Dose | Duration | Change in Bacterial Translocation | Reference |
| This compound | Partial Portal Vein Ligation (PPVL) rats | 10 mg/kg | 7 days | ↓ 36% | [1][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of Portal Pressure in Rats
This protocol describes the invasive hemodynamic measurements in rodent models of portal hypertension.[13]
Objective: To directly measure portal pressure (PP) in anesthetized rats.
Procedure:
-
Anesthetize the rat (e.g., with ketamine/xylazine).
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the ileocolic vein, a tributary of the portal vein.
-
Insert a catheter filled with heparinized saline into the ileocolic vein and advance it into the portal vein.
-
Connect the catheter to a pressure transducer to record the portal pressure.
Figure 2: Workflow for portal pressure measurement in rats.
Assessment of Liver Fibrosis by Sirius Red Staining
Sirius Red staining is a standard histological method for the visualization and quantification of collagen fibers in tissue sections.[1][14][15]
Objective: To quantify the extent of liver fibrosis.
Procedure:
-
Fix liver tissue samples in formalin and embed in paraffin.
-
Cut thin sections (e.g., 4 µm) and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with a Picro-Sirius Red solution.
-
Visualize the stained sections under a microscope. Collagen fibers will appear bright red.
-
Capture images and use image analysis software to quantify the percentage of the Sirius Red-positive area, which corresponds to the degree of fibrosis.
Measurement of Bacterial Translocation
This protocol is used to assess the migration of bacteria from the gut to other sites, such as mesenteric lymph nodes (MLNs) and the liver.[16][17][18][19][20]
Objective: To quantify the extent of bacterial translocation.
Procedure:
-
Aseptically harvest mesenteric lymph nodes (MLNs), liver, and spleen from the experimental animal.
-
Homogenize the tissues in a sterile saline solution.
-
Plate serial dilutions of the tissue homogenates onto appropriate culture media (e.g., blood agar (B569324) for total aerobes and MacConkey agar for Gram-negative bacteria).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Count the number of colony-forming units (CFUs) and express the results as CFU per gram of tissue.
Figure 3: Logical flow for assessing the translational potential of this compound.
Conclusion and Future Directions
The preclinical data for this compound are encouraging, demonstrating its potential to ameliorate both portal hypertension and liver fibrosis through the activation of the FXR pathway. Its efficacy appears comparable to or, in some aspects, potentially better than other FXR agonists in similar preclinical models.
The key differentiators for the translational success of this compound will likely be its long-term safety and tolerability profile in human subjects, as some other FXR agonists have been associated with side effects such as pruritus. Further head-to-head comparative studies and, ultimately, well-designed clinical trials will be necessary to fully elucidate the therapeutic potential of this compound and its position in the evolving landscape of treatments for chronic liver disease. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers aiming to validate and expand upon these initial findings.
References
- 1. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current and investigational drugs in early clinical development for portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. researchgate.net [researchgate.net]
- 10. Obeticholic acid, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 13. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirius Red staining of murine tissues [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Bacterial Translocation Through Mesenteric Lymph Nodes [MLN] and Spleen Cultures | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Intestinal permeability analysis via bacterial-translocation measurements [bio-protocol.org]
- 20. Intestinal permeability and bacterial translocation in patients with liver disease, focusing on alcoholic aetiology: methods of assessment and therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-PX20606: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of trans-PX20606, a potent farnesoid X receptor (FXR) agonist. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations.
The following guidelines are based on general best practices for laboratory chemical waste disposal. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer (MedchemExpress) for this compound , as it contains specific instructions for this compound.
Key Compound Information
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| EC50 (FRET assay) | 32 nM | MedchemExpress |
| EC50 (M1H assay) | 34 nM | MedchemExpress |
Step-by-Step Disposal Protocol
Proper disposal of this compound is crucial to mitigate environmental and health risks. The following protocol outlines a general procedure for the disposal of this and other similar research chemicals.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is in solid, liquid (e.g., dissolved in solvent), or mixed form.
-
Segregate waste streams: Do not mix this compound waste with other incompatible chemical waste. Maintain separate, clearly labeled waste containers for halogenated and non-halogenated solvents if used.[1]
2. Containerization:
-
Use appropriate containers: Waste must be collected in containers that are chemically compatible with this compound and any solvents used. The container must be in good condition and have a secure, leak-proof lid.[2][3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly marked.[2][4]
3. Storage:
-
Store in a designated area: Keep waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]
-
Secondary containment: Store liquid waste containers in secondary containment trays to prevent the spread of spills.[2]
-
Incompatible materials: Ensure that the stored this compound waste is not kept in proximity to incompatible chemicals.
4. Disposal Request and Pickup:
-
Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Do not dispose of via regular trash or sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][5]
5. Decontamination of Empty Containers:
-
Triple rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
Collect rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the compound.[1][2]
-
Deface label: After decontamination, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the principles of chemical waste management are guided by regulations from bodies such as the Environmental Protection Agency (EPA). The core "experiment" in this context is the correct classification and segregation of the waste to ensure safe and compliant disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistics for Handling trans-PX20606
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of trans-PX20606, a potent non-steroidal farnesoid X receptor (FXR) agonist.[1][2] Given the high potency typical of novel drug entities, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.[3] In the absence of specific data for this compound, it should be handled as a potent compound, necessitating robust containment strategies.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat / Gown | Disposable, solid-front, back-tying gown made of a low-linting material. | Protects skin and personal clothing from splashes and spills. |
| Apron | Chemical-resistant, disposable apron worn over the lab coat. | Provides an additional layer of protection against chemical splashes.[5] | |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is mandatory.[6] Change gloves immediately upon contamination. | Prevents skin contact with the compound. Double-gloving provides an extra barrier in case of a tear. |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles with indirect ventilation. | Protects eyes from splashes, sprays, and airborne particles.[5] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[7] | Provides full-face protection from splashes. | |
| Respiratory Protection | Respirator | A fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[7] | Prevents inhalation of airborne particles of the potent compound. |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated shoes that cover the entire foot. | Protects feet from spills and dropped objects.[7] |
| Shoe Covers | Disposable shoe covers should be worn in designated potent compound handling areas. | Prevents the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following workflow is essential to ensure safe handling of this compound.
Disposal Plan
All waste generated during the handling of this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE, weigh papers, and contaminated lab supplies must be placed in a dedicated, labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a labeled, sealed hazardous waste container. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Mechanism of Action: FXR Agonist Signaling Pathway
This compound functions as an agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR plays a crucial role in bile acid homeostasis, lipid metabolism, and inflammation.
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost care, ensuring both personal safety and the integrity of their research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. pharmtech.com [pharmtech.com]
- 5. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
